Triphenylstibine sulfide
Description
The exact mass of the compound Triphenylstibine sulfide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Triphenylstibine sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triphenylstibine sulfide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
triphenyl(sulfanylidene)-λ5-stibane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.S.Sb/c3*1-2-4-6-5-3-1;;/h3*1-5H;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSAAACBQLMOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sb](=S)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15SSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192697 | |
| Record name | Stibine sulfide, triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3958-19-8 | |
| Record name | Triphenylstibine sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3958-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylstibine sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stibine sulfide, triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192697 | |
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| Record name | Triphenylstibine sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TRIPHENYLSTIBINE SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68IUX71Z3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Triphenylstibine Sulfide
For Researchers, Scientists, and Drug Development Professionals
Foreword
The exploration of organometallic compounds for therapeutic applications represents a burgeoning frontier in medicinal chemistry. Among these, organoantimony(V) compounds have garnered significant interest for their potential as antimicrobial and antitumor agents. This guide provides a comprehensive technical overview of the synthesis and characterization of a key organoantimony(V) compound: triphenylstibine sulfide (Ph₃SbS). As a Senior Application Scientist, my objective is to present not just a methodology, but a self-validating system of protocols, grounded in established chemical principles and supported by authoritative references. This document is designed to empower researchers to confidently synthesize, purify, and characterize this compound, paving the way for further investigation into its biological activities and potential role in drug development.
Introduction to Triphenylstibine Sulfide
Triphenylstibine sulfide, with the chemical formula C₁₈H₁₅SSb and CAS number 3958-19-8, is an organoantimony compound where an antimony atom is bonded to three phenyl groups and one sulfur atom.[1][2][3] The central antimony atom in this molecule is in the +5 oxidation state. Organoantimony compounds, in general, are being explored for their therapeutic potential, including antimicrobial, antifungal, and antitumor activities.[4][5][6] The synthesis of triphenylstibine sulfide is a critical step in accessing a wider range of organoantimony(V) derivatives for biological screening and drug discovery programs.
Synthesis of Triphenylstibine Sulfide
The synthesis of triphenylstibine sulfide is a two-step process, beginning with the preparation of the precursor, triphenylstibine (Ph₃Sb), followed by its reaction with elemental sulfur.
Synthesis of Triphenylstibine (Ph₃Sb)
The most common and efficient method for synthesizing triphenylstibine is through a Grignard reaction, where phenylmagnesium bromide reacts with antimony trichloride.[7][8][9][10]
Reaction: 3 PhMgBr + SbCl₃ → Ph₃Sb + 3 MgBrCl
Causality Behind Experimental Choices:
-
Grignard Reagent: Phenylmagnesium bromide is a powerful nucleophile, readily available or prepared in situ, that efficiently displaces the chloride ions from antimony trichloride.
-
Solvent: Anhydrous diethyl ether is the solvent of choice as it is crucial for the formation and stability of the Grignard reagent and does not react with it.
-
Reaction Conditions: The reaction is typically performed at low temperatures to control the exothermic nature of the Grignard reaction and then gently refluxed to ensure completion.
-
Workup: Hydrolysis with an aqueous solution is necessary to quench any unreacted Grignard reagent and to precipitate magnesium salts, which can then be separated from the organic product.
Experimental Protocol: Synthesis of Triphenylstibine
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is assembled and flame-dried to ensure anhydrous conditions.
-
Grignard Reagent Formation: In the flask, place magnesium turnings (1.2 equivalents) and a small crystal of iodine. Add a small portion of a solution of bromobenzene (3.3 equivalents) in anhydrous diethyl ether to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Antimony Trichloride: Cool the Grignard reagent solution in an ice bath. Add a solution of antimony trichloride (1 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel with vigorous stirring. A white precipitate will form.
-
Reaction Completion and Workup: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, followed by gentle reflux for another hour.[7] Cool the reaction mixture and pour it slowly into a mixture of ice and saturated aqueous ammonium chloride solution to quench the reaction.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield crude triphenylstibine. The crude product can be purified by recrystallization from ethanol or petroleum ether to afford a white crystalline solid.[7][9]
Synthesis of Triphenylstibine Sulfide (Ph₃SbS)
The synthesis of triphenylstibine sulfide is achieved by the direct reaction of triphenylstibine with elemental sulfur. This reaction is analogous to the well-established synthesis of triphenylphosphine sulfide from triphenylphosphine.[11]
Reaction: Ph₃Sb + S₈ → Ph₃SbS
Causality Behind Experimental Choices:
-
Sulfur Source: Elemental sulfur (S₈) is an inexpensive, stable, and readily available source of sulfur.[11]
-
Solvent: A solvent such as dichloromethane or toluene is used to dissolve the reactants and facilitate the reaction.
-
Reaction Conditions: The reaction is typically carried out at room temperature with stirring. The reaction progress can often be monitored by the disappearance of the yellow color of the sulfur solution.
-
Purification: Triphenylstibine sulfide is generally a crystalline solid and can be purified by recrystallization.
Experimental Protocol: Synthesis of Triphenylstibine Sulfide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve triphenylstibine (1 equivalent) in a suitable solvent like dichloromethane.
-
Addition of Sulfur: To the stirred solution, add elemental sulfur (1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, which can be monitored by the disappearance of the solid sulfur and a change in the solution's appearance.
-
Isolation and Purification: Once the reaction is complete, reduce the solvent volume under reduced pressure. The product, triphenylstibine sulfide, will precipitate out. Collect the solid by filtration and wash it with a small amount of cold solvent. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to yield a white crystalline product.[11]
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for triphenylstibine sulfide.
Characterization of Triphenylstibine Sulfide
A comprehensive characterization of the synthesized triphenylstibine sulfide is essential to confirm its identity, purity, and structure. The following techniques are routinely employed.
Spectroscopic Characterization
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Complex multiplet in the aromatic region (approx. 7.2-7.8 ppm). | Confirms the presence of the phenyl protons. The splitting pattern can provide information about the coupling between the protons. |
| ¹³C NMR | Multiple signals in the aromatic region (approx. 128-140 ppm). | Confirms the presence of the different carbon environments in the phenyl rings. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching of the aromatic rings (around 3050 cm⁻¹), C=C stretching of the phenyl groups (around 1430-1600 cm⁻¹), and a key absorption for the Sb=S bond. The Sb-C stretching frequency is expected around 454-458 cm⁻¹. | Confirms the presence of the functional groups and the formation of the antimony-sulfur bond. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of triphenylstibine sulfide (385.14 g/mol for the most abundant isotopes).[12] | Confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information. |
Experimental Protocol: Spectroscopic Analysis
-
NMR Spectroscopy: Prepare a solution of the purified triphenylstibine sulfide in a deuterated solvent (e.g., CDCl₃). Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
IR Spectroscopy: Prepare a sample of the solid compound as a KBr pellet or a Nujol mull. Record the IR spectrum using an FTIR spectrometer.
-
Mass Spectrometry: Introduce a sample of the compound into a mass spectrometer using a suitable ionization technique (e.g., electron ionization or electrospray ionization) to obtain the mass spectrum.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure of a crystalline compound.[13][14][15][16][17]
Expected Structural Features:
-
The antimony atom will be at the center of a tetrahedral geometry, bonded to three phenyl groups and one sulfur atom.
-
The Sb-C and Sb=S bond lengths and the C-Sb-C and C-Sb-S bond angles can be precisely determined.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of triphenylstibine sulfide suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.
Diagram of the Characterization Workflow
Caption: Workflow for the characterization of triphenylstibine sulfide.
Potential Applications in Drug Development
Organoantimony(V) compounds are being investigated for their potential as therapeutic agents. While specific studies on the biological activity of triphenylstibine sulfide are limited in the public domain, the broader class of organoantimony compounds has shown promise.
-
Antimicrobial and Antifungal Activity: Several organoantimony compounds have demonstrated activity against various bacterial and fungal pathogens.[4][5][6] The mechanism of action is thought to involve the disruption of cellular processes within the microorganisms.
-
Antitumor Activity: Some organoantimony compounds have been shown to exhibit cytotoxic effects against cancer cell lines.[18] Further research is needed to elucidate the specific mechanisms and to evaluate the therapeutic potential of triphenylstibine sulfide in this area.
The synthesis and characterization of triphenylstibine sulfide, as detailed in this guide, provide the foundational step for researchers to explore its biological properties and to design and synthesize novel derivatives with potentially enhanced therapeutic efficacy and reduced toxicity.
Safety Considerations
Triphenylstibine and its derivatives, including triphenylstibine sulfide, should be handled with care. Antimony compounds can be toxic.[2] It is essential to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This technical guide has provided a comprehensive and structured approach to the synthesis and characterization of triphenylstibine sulfide. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare and validate this important organoantimony(V) compound. The methodologies outlined herein are designed to be robust and reproducible, forming a solid foundation for further investigations into the medicinal chemistry and therapeutic potential of triphenylstibine sulfide and its analogs. The continued exploration of such compounds is vital for the discovery of new therapeutic agents to address unmet medical needs.
References
Sources
- 1. Triphenylstibine sulfide | C18H15SSb | CID 77566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 3958-19-8: Triphenylstibine sulfide | CymitQuimica [cymitquimica.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trivalent Sulfonium Compounds (TSCs): Tetrahydrothiophene-based amphiphiles exhibit similar antimicrobial activity to analogous ammonium-based amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure | MDPI [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Triphenylstibine - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Triphenylstibine [chemeurope.com]
- 11. mdpi.com [mdpi.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal Structure Determination of XRD Data | Malvern Panalytical [malvernpanalytical.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. Evaluation of the cytotoxic activity of triphenyl phosphate on mouse spermatocytes cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic and Analytical Guide to Triphenylstibine Sulfide (Ph₃SbS)
Introduction
Triphenylstibine sulfide, (C₆H₅)₃SbS or Ph₃SbS, is an organoantimony compound of significant interest in coordination chemistry, materials science, and as a synthetic reagent.[1] As with any specialized chemical entity, unambiguous characterization is paramount for ensuring experimental reproducibility and advancing scientific discovery. The identity, purity, and structural integrity of Ph₃SbS are definitively established through a combination of modern analytical techniques.
This technical guide provides an in-depth exploration of the core spectroscopic properties of triphenylstibine sulfide, focusing on Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will move beyond a simple recitation of data, delving into the causality behind experimental observations and providing field-proven protocols for data acquisition. This document is intended for researchers, chemists, and quality control professionals who require a robust understanding of how to analyze and validate this compound.
Molecular Structure and Physicochemical Properties
Triphenylstibine sulfide is a stable, solid compound featuring a central antimony (Sb) atom in the +5 oxidation state.[1] It is bound to three phenyl rings and a terminal sulfur atom, resulting in a roughly tetrahedral geometry.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₅SSb | [2][3] |
| Molecular Weight | ~385.14 g/mol | [2][3][4] |
| CAS Registry Number | 3958-19-8 | [1][3] |
| Appearance | White to off-white crystalline solid/powder | [1][4] |
| Canonical SMILES | C1=CC=C(C=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | [2][4] |
| IUPAC Name | triphenyl(sulfanylidene)-λ⁵-stibane | [2][4] |
Synthesis and Analytical Considerations
The most common and direct synthesis of triphenylstibine sulfide involves the sulfidation of triphenylstibine ((C₆H₅)₃Sb). This reaction is analogous to the well-established synthesis of triphenylphosphine sulfide from triphenylphosphine and elemental sulfur.[5]
Synthetic Workflow
The general synthetic pathway is straightforward, typically involving the reaction of triphenylstibine with elemental sulfur in a suitable organic solvent.
Caption: General synthesis workflow for triphenylstibine sulfide.
Expert Insights on Sample Purity
-
Precursor Purity is Key: The primary impurity in the final product is often unreacted triphenylstibine. The precursor, triphenylstibine, is typically synthesized via a Grignard reaction, which can leave behind biphenyl as a byproduct.[6] Therefore, using highly purified triphenylstibine is the first critical step for obtaining pure Ph₃SbS.
-
Oxidation Risk: Triphenylstibine can be oxidized by atmospheric oxygen to form triphenylstibine oxide, (C₆H₅)₃SbO. While the sulfidation reaction is generally fast, performing it under an inert atmosphere (e.g., Nitrogen or Argon) is a best practice to prevent the formation of the oxide impurity, which can complicate spectral analysis.
Mass Spectrometry (MS)
Mass spectrometry is arguably the most definitive technique for the initial identification of Ph₃SbS due to the unique isotopic signature of antimony.
Core Principles & Interpretation
Antimony possesses two stable isotopes with significant natural abundance: ¹²¹Sb (57.3%) and ¹²³Sb (42.7%) . This means that any ion containing a single antimony atom will appear not as a single peak, but as a characteristic doublet with a ~1.4:1 intensity ratio, separated by 2 Da. This isotopic pattern is a high-fidelity fingerprint for antimony-containing compounds.
The fragmentation of Ph₃SbS under techniques like Electron Ionization (EI) is expected to proceed through the loss of phenyl groups (C₆H₅, 77 Da) and potentially the sulfur atom (S, 32 Da).
Caption: Expected isotopic doublet for the Ph₃SbS molecular ion.
Expected Mass Spectrum Data
| Ion | Formula | Calculated m/z (for ¹²¹Sb / ¹²³Sb) | Notes |
| [M]⁺ | [C₁₈H₁₅S¹²¹Sb]⁺ / [C₁₈H₁₅S¹²³Sb]⁺ | 383.99 / 385.99 | Molecular Ion. The defining doublet. |
| [M-S]⁺ | [C₁₈H₁₅¹²¹Sb]⁺ / [C₁₈H₁₅¹²³Sb]⁺ | 352.02 / 354.02 | Loss of sulfur. Corresponds to triphenylstibine. |
| [M-C₆H₅]⁺ | [C₁₂H₁₀S¹²¹Sb]⁺ / [C₁₂H₁₀S¹²³Sb]⁺ | 306.96 / 308.96 | Loss of one phenyl group. |
| [Sb(C₆H₅)₂]⁺ | [C₁₂H₁₀¹²¹Sb]⁺ / [C₁₂H₁₀¹²³Sb]⁺ | 274.98 / 276.98 | Diphenylantimony cation fragment. |
Note: Calculated m/z values are for the monoisotopic masses.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
Injector: Set to 250 °C with a split ratio (e.g., 50:1) to avoid column overloading.
-
GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis:
-
Extract the mass spectrum from the corresponding GC peak.
-
Primary Validation: Confirm the presence of the molecular ion doublet at m/z ~384 and ~386 with the correct intensity ratio.
-
Secondary Validation: Identify key fragment ions containing the Sb isotopic pattern.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides crucial information about the functional groups and bonding within the Ph₃SbS molecule. The spectrum is dominated by vibrations of the phenyl rings, but key vibrations involving the antimony and sulfur atoms can be identified.
Spectral Interpretation
The IR spectrum can be divided into two main regions: the phenyl group region and the lower frequency region where the heavier Sb-S and Sb-C bonds vibrate.
-
Phenyl Group Vibrations: These are strong and easily identifiable.
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹ (typically 3050-3080 cm⁻¹).[7]
-
C=C Stretch (Aromatic Ring): Multiple sharp bands of medium to strong intensity in the 1400-1600 cm⁻¹ range. A characteristic band for monosubstituted benzene rings appears around 1435 cm⁻¹.
-
C-H Out-of-Plane Bending: Strong bands in the 690-750 cm⁻¹ region are highly characteristic of monosubstituted benzene rings.
-
-
Sb-S and Sb-C Vibrations:
-
Sb=S Stretch (νSb=S): The Sb=S stretching frequency is expected at a significantly lower wavenumber compared to its lighter analogues P=S (~637 cm⁻¹) and As=S (~495 cm⁻¹). Based on this trend, the Sb=S stretch is predicted to appear in the 450-480 cm⁻¹ region.
-
Sb-C Stretch (νSb-C): This vibration is often obscured by strong phenyl absorptions but is expected to contribute to bands in the 450-460 cm⁻¹ region.
-
Key Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 - 3050 | Medium-Weak | Aromatic C-H Stretch |
| ~1480, ~1435 | Strong | Aromatic C=C Ring Stretch |
| ~1070, ~998 | Medium | In-plane C-H Bending |
| ~735, ~695 | Very Strong | Out-of-plane C-H Bending (Monosubstituted Ring) |
| ~470 (Predicted) | Medium | Sb=S Stretch |
| ~455 | Strong | Sb-C Stretch / Phenyl Ring Deformation |
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place a small amount of the solid Ph₃SbS powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
Data Processing: Perform an ATR correction if necessary and baseline correct the spectrum for clear presentation.
-
Rationale: ATR is a rapid and reliable method for solid samples, requiring minimal sample preparation and eliminating the need to press KBr pellets.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei in the phenyl rings.
Core Principles & Challenges with Antimony
While ¹H and ¹³C are standard NMR nuclei, the central antimony atom presents a unique challenge. Both stable isotopes, ¹²¹Sb and ¹²³Sb, are quadrupolar nuclei. Nuclei with a quadrupole moment often relax very quickly, leading to significant broadening of NMR signals for any nuclei they are directly bonded to or are in close proximity to.
-
Expected Observation: Direct coupling (J-coupling) between ¹H/¹³C and the Sb nuclei will likely not be resolved. The primary effect will be a broadening of the signals for the ipso-carbon (the carbon directly attached to Sb) and, to a lesser extent, the ortho-protons and carbons. This broadening is itself a diagnostic feature.
¹H NMR Spectrum (Predicted)
The 15 protons of the three phenyl rings are chemically equivalent but magnetically distinct, giving rise to complex multiplets in the aromatic region of the spectrum.
-
Chemical Shifts: The protons are expected to resonate in the typical aromatic region, likely between 7.3 and 7.8 ppm . By analogy with the closely related triphenylphosphine sulfide, the ortho-protons will be the most downfield due to deshielding effects from the Sb=S group.[7][8][9]
-
Expected Pattern:
-
A multiplet corresponding to the 6 ortho-protons.
-
A second, overlapping multiplet corresponding to the 9 meta- and para-protons.
-
¹³C NMR Spectrum (Predicted)
Four distinct carbon signals are expected for the phenyl rings.
-
Chemical Shifts: Based on data for analogous compounds, the signals are predicted to appear in the 128-135 ppm range.[7][10]
-
Expected Signals:
-
C-ipso: The carbon directly attached to antimony. This signal is expected to be significantly broadened, possibly to the point of being difficult to observe, due to the quadrupolar effect of Sb. Its chemical shift would be the most distinct.
-
C-ortho: ~132-134 ppm.
-
C-para: ~130-132 ppm.
-
C-meta: ~128-129 ppm.
-
Summary of Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | 7.5 - 7.8 | Multiplet | ortho-protons (6H) |
| 7.3 - 7.5 | Multiplet | meta & para-protons (9H) | |
| ¹³C | ~134 (Predicted) | Singlet (Broad) | ipso-Carbon |
| ~133 (Predicted) | Singlet | ortho-Carbons | |
| ~131 (Predicted) | Singlet | para-Carbon | |
| ~129 (Predicted) | Singlet | meta-Carbons |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10-20 mg of Ph₃SbS in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Acquire data on a spectrometer of 400 MHz or higher for better signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C nuclei. Shim the magnetic field to achieve good resolution.
-
-
¹H Acquisition:
-
Use a standard pulse program.
-
Acquire 8-16 scans with a relaxation delay of 2-5 seconds.
-
-
¹³C Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. A longer relaxation delay may be needed to observe the potentially broad ipso-carbon.
-
-
Data Processing: Fourier transform the FID, phase the spectrum, and reference it to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
Integrated Spectroscopic Analysis Workflow
No single technique provides the complete picture. True analytical confidence in the identity and purity of triphenylstibine sulfide comes from the integration of all three spectroscopic methods.
Caption: Workflow for the integrated structural confirmation of Ph₃SbS.
This integrated approach ensures a self-validating system. MS confirms the elemental composition and molecular weight. IR confirms the presence of the key functional groups (phenyl, Sb=S). NMR confirms the carbon-hydrogen framework and the ratio of protons, providing the final piece of the structural puzzle.
References
-
PubChem. Triphenylstibine sulfide. National Center for Biotechnology Information. [Link]
-
Jensen, K. A., & Nielsen, P. H. (1963). Infrared Spectra of Some Organic Compounds of Group VB Elements. Acta Chemica Scandinavica, 17, 1875-1881. [Link]
-
Grokipedia. Triphenylstibine. [Link]
-
Nguyen, T. B. (2022). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Molbank, 2022(2), M1363. [Link]
-
Wikipedia. Triphenylstibine. [Link]
-
Organic Syntheses. Triphenylstibine. [Link]
-
International Science Community Association. (2013). Triphenylphosphine Sulphide as a Complexing Agent: Synthesis and Characterisation of Complexes of Rhodium (I) and Ruthenium (II). Research Journal of Chemical Sciences, 3(6), 81-82. [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
-
The Royal Society of Chemistry. Supporting Information for manuscript oc-2016-00445f. [Link]
-
CAS Common Chemistry. Triphenylstibine sulfide. [Link]
-
PubChem. Triphenylantimony. National Center for Biotechnology Information. [Link]
-
Wiley. Supporting Information for "Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides". [Link]
-
PubChemLite. Triphenylstibine sulfide (C18H15SSb). [Link]
-
MDPI. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 25(23), 5709. [Link]
-
SciSpace. Gas-phase vibrational spectroscopy of triphenylamine: the effect of charge on structure and spectra. [Link]
-
UPSpace. (2018). Structural and electronic features of triphenylstibine-functionalized Fischer carbene complexes of molybdenum(0). [Link]
Sources
- 1. CAS 3958-19-8: Triphenylstibine sulfide | CymitQuimica [cymitquimica.com]
- 2. Triphenylstibine sulfide | C18H15SSb | CID 77566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. isca.me [isca.me]
- 8. TRIPHENYLPHOSPHINE SULFIDE(3878-45-3) 1H NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. TRIPHENYLPHOSPHINE SULFIDE(3878-45-3) 13C NMR spectrum [chemicalbook.com]
solubility and stability of triphenylstibine sulfide in common solvents
An In-depth Technical Guide to the Solubility and Stability of Triphenylstibine Sulfide in Common Solvents
Abstract
Triphenylstibine sulfide (Ph₃SbS), an organoantimony(V) compound, presents a unique combination of a polar core (Sb=S) and nonpolar peripheral groups (phenyl rings). This guide provides a comprehensive analysis of the theoretical and practical aspects governing its solubility and stability in common laboratory solvents. While extensive quantitative solubility data for Ph₃SbS is not widely published, this document, written from the perspective of a Senior Application Scientist, synthesizes foundational principles of organoantimony chemistry to predict its behavior. More critically, it provides detailed, self-validating experimental protocols for researchers to quantitatively determine solubility and assess stability in their specific solvent systems. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of Ph₃SbS solution behavior to ensure the accuracy, reproducibility, and success of their experimental and developmental workflows.
Introduction to Triphenylstibine Sulfide
Triphenylstibine sulfide (CAS 3958-19-8) is a pentavalent organoantimony compound characterized by a central antimony atom double-bonded to a sulfur atom and single-bonded to three phenyl groups.[1][2] Its structure dictates its chemical personality: the large, nonpolar surface area of the phenyl groups suggests affinity for nonpolar environments, while the polar Sb=S bond introduces the potential for dipole-dipole interactions with polar solvents. This compound is typically a solid that is stable under ambient conditions and is noted to have moderate solubility in organic solvents.[1] Its applications can be found in organic synthesis, coordination chemistry where it may act as a ligand, and potentially in materials science.[1] Understanding its solution behavior is paramount for any application to control concentration, prevent precipitation, and avoid degradation.
Compound Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅SSb[1][2] |
| Molecular Weight | 385.1 g/mol [2] |
| Appearance | Typically a solid[1] |
| CAS Number | 3958-19-8[1][2][3] |
Core Principles of Solubility and Stability
The behavior of triphenylstibine sulfide in solution is governed by a balance of intermolecular forces and the intrinsic reactivity of the organoantimony core.
Causality of Solubility
The principle of "like dissolves like" is the primary determinant of solubility. For Ph₃SbS, this involves an interplay between:
-
Van der Waals Forces: The three phenyl groups provide a large, nonpolar surface area, promoting favorable London dispersion forces with nonpolar and moderately polar aprotic solvents (e.g., toluene, diethyl ether, dichloromethane).
-
Dipole-Dipole Interactions: The Sb=S bond is polar, allowing for interactions with polar solvents. However, this polar core is sterically shielded by the bulky phenyl groups, which may limit its interaction with highly polar, protic solvents that form strong hydrogen bond networks (e.g., water, methanol).
-
Solvent Polarity: Solvents with a polarity that provides a balance of these interactions will likely be most effective. Highly nonpolar solvents may not sufficiently interact with the Sb=S dipole, while highly polar protic solvents may be repelled by the large nonpolar moiety.
The Lewis acidity of the antimony center, even in the pentavalent state, can also influence solubility.[4][5][6] Solvents with Lewis basic properties (e.g., ethers, amides) may engage in donor-acceptor interactions that enhance solubilization.
Caption: Factors influencing the solubility of Ph₃SbS.
Fundamentals of Stability
The stability of Ph₃SbS in solution depends on its resistance to chemical degradation. Key factors include:
-
Oxidation State: Ph₃SbS features antimony in the +5 oxidation state. Organoantimony(V) compounds are generally more stable towards air and moisture than their organoantimony(III) counterparts (e.g., triphenylstibine, Ph₃Sb).[5][7] The trivalent stibines possess a lone pair of electrons, making them susceptible to oxidation, whereas the Sb(V) center in Ph₃SbS is coordinatively saturated.
-
Solvent Reactivity: Protic solvents, especially under acidic or basic conditions, could potentially hydrolyze the Sb=S bond over time, leading to triphenylstibine oxide (Ph₃SbO) and hydrogen sulfide.
-
Photostability: Like many organometallic compounds, solutions of Ph₃SbS may be sensitive to light, which can promote radical decomposition pathways.
-
Thermal Stability: Elevated temperatures can increase the rate of decomposition. The choice of solvent is critical, as solvent-solute interactions can either stabilize or destabilize the molecule.
Predicted Solubility Profile
Based on the principles above, a qualitative solubility profile can be predicted. This serves as a starting point for experimental verification.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low to Moderate | Favorable phenyl group interactions, but poor solvation of the polar Sb=S core. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile (MeCN) | Moderate to High | Good balance of polarity to solvate both the nonpolar and polar moieties of the molecule. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | Potential for hydrogen bonding with the sulfide, but the strong solvent-solvent hydrogen network may resist disruption by the bulky, nonpolar solute. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Insoluble to Very Low (Water), Potentially High (DMSO) | Water is too polar and its hydrogen bonding network is too strong.[8] DMSO is a strong polar aprotic solvent and may effectively solvate the molecule.[9] |
Experimental Protocol: Quantitative Solubility Determination
To move beyond prediction, quantitative measurement is essential. The isothermal saturation method is a robust and reliable technique. This protocol is designed to be self-validating by ensuring equilibrium is reached.
Workflow for Solubility Measurement
Caption: Isothermal saturation workflow for solubility.
Detailed Step-by-Step Methodology
Objective: To determine the equilibrium solubility of triphenylstibine sulfide in a chosen solvent at a specific temperature.
Materials:
-
Triphenylstibine sulfide (Ph₃SbS), analytical grade
-
Solvent of interest, HPLC grade
-
Scintillation vials or other sealable glass vials
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge (optional)
-
Volumetric flasks and pipettes
-
0.22 µm PTFE syringe filters
-
Validated HPLC-UV method for Ph₃SbS quantification
Protocol:
-
Preparation: Add an excess of solid Ph₃SbS to a series of vials (in triplicate) containing a precise volume (e.g., 5.0 mL) of the test solvent. "Excess" means enough solid remains undissolved at equilibrium.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate the samples for 48 hours.
-
Trustworthiness Check: Prepare a fourth (control) vial and agitate for 72 hours. If the solubility measured from the 72h sample is within 5% of the 48h samples, equilibrium can be considered achieved.
-
-
Phase Separation: Remove vials from the shaker and let them stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to sediment. If particles remain suspended, centrifuge the vials at a low speed.
-
Sampling: Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant. Immediately filter this aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask.
-
Expertise Insight: Pre-saturating the filter by discarding the first ~0.2 mL of filtrate is crucial to prevent loss of analyte due to adsorption onto the filter membrane.
-
-
Quantification: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of your calibration curve. Analyze the diluted sample using a validated HPLC-UV method.
-
Calculation: Use the concentration obtained from the HPLC analysis and the dilution factor to calculate the solubility of Ph₃SbS in the original solvent. Express the final result in mg/mL and mol/L.
Experimental Protocol: Solution Stability Assessment
Assessing stability involves monitoring the concentration of the parent compound and the potential appearance of degradation products over time.
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of Ph₃SbS in solution.
Detailed Step-by-Step Methodology
Objective: To evaluate the stability of Ph₃SbS in a specific solvent under defined conditions (temperature, light exposure).
Protocol:
-
Solution Preparation: Prepare a stock solution of Ph₃SbS in the solvent of interest at a concentration of approximately 80% of its measured solubility. Filter the solution to remove any particulates.
-
Initial Analysis (t=0): Immediately analyze an aliquot of the stock solution using a validated, stability-indicating HPLC method. This provides the initial concentration (100% reference).
-
Expertise Insight: A "stability-indicating" method is one that can resolve the parent compound from all potential degradation products. This often requires method development using forced degradation studies (e.g., exposure to acid, base, peroxide).
-
-
Incubation: Aliquot the stock solution into multiple vials. For a comprehensive study, create different sets:
-
Temperature: Store sets at 25°C and an elevated temperature (e.g., 40°C).
-
Light Exposure: Store one set at each temperature exposed to ambient light and another set wrapped in aluminum foil to protect from light.
-
-
Time-Point Analysis: At predetermined intervals (e.g., 4, 8, 24, 48 hours, 1 week), remove one vial from each condition set.
-
Quantification: Analyze the sample by HPLC. Record the peak area of Ph₃SbS and the areas of any new peaks that appear.
-
Data Analysis:
-
Calculate the percentage of Ph₃SbS remaining at each time point relative to the t=0 sample.
-
Plot the percentage remaining versus time for each condition.
-
A loss of >5-10% of the parent compound typically indicates significant instability under those conditions. The appearance and growth of new peaks should be correlated with the loss of the parent peak.
-
Recommended Analytical Methodologies
For both solubility and stability studies, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for quantification due to its specificity, sensitivity, and accuracy.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective for organometallic compounds.
-
Detection: Ph₃SbS contains phenyl rings, which will have a strong UV absorbance. A detection wavelength between 230-270 nm should be evaluated.
-
Mass Spectrometry (LC-MS): For identifying unknown degradation products observed during stability studies, coupling the HPLC to a mass spectrometer is invaluable for obtaining molecular weight information.
Summary and Best Practices
While triphenylstibine sulfide is generally stable as a solid, its behavior in solution requires careful experimental evaluation.[1]
-
Solvent Selection: Polar aprotic solvents like DCM, THF, and acetonitrile are predicted to be the most effective for solubilization.
-
Experimental Verification: Do not rely on predictions. Always perform quantitative solubility and stability studies using the protocols outlined in this guide for your specific application and solvent system.
-
Storage of Solutions: Based on stability data, solutions should likely be stored at refrigerated temperatures (2-8 °C) and protected from light to maximize their shelf-life. Freshly prepared solutions are always recommended for critical applications.
-
Safety: Organoantimony compounds should be handled with care due to potential toxicity.[1] Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
By following the principles and rigorous methodologies presented in this guide, researchers can confidently prepare and use solutions of triphenylstibine sulfide, ensuring the integrity and success of their scientific endeavors.
References
-
Gabard, A., et al. (2025). Organoantimony: a versatile main-group platform for pnictogen-bonding and redox catalysis. Chemical Society Reviews. [Link]
-
Gabard, A., et al. (2023). Binding, Sensing, And Transporting Anions with Pnictogen Bonds: The Case of Organoantimony Lewis Acids. Journal of the American Chemical Society. [Link]
-
Wikipedia. Organoantimony chemistry. [Link]
-
Gabard, A., et al. (2023). Binding, Sensing, And Transporting Anions with Pnictogen Bonds: The Case of Organoantimony Lewis Acids. PMC - PubMed Central. [Link]
-
Goel, R. G. (1969). Organoantimony compounds. II. Studies on tetraphenylantimony(V) derivatives. Canadian Journal of Chemistry. [Link]
-
Wikipedia. Triphenylstibine. [Link]
-
Grokipedia. Triphenylstibine. [Link]
-
Wikipedia. Antimony. [Link]
-
Organic Syntheses. triphenylstibine. [Link]
-
Committee on Toxicity. (2024). Properties of different antimony compounds. [Link]
-
Meinema, H. A., et al. (1969). ON ORGANOANTIMONY COMPOUNDS II. DSpace. [Link]
-
National Toxicology Program. (2018). Chemical Identification and Properties - Report on Carcinogens Monograph on Antimony Trioxide. NCBI Bookshelf. [Link]
-
PubChem. Triphenylstibine sulfide. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). analytical methods. [Link]
-
Iftikhar, A., et al. (2022). Analytical approaches for the measurement of sulfide in biological and pharmaceutical fields. [Link]
-
CAS Common Chemistry. Triphenylstibine sulfide. [Link]
-
ResearchGate. (2000). Analytical Strategies for the Detection of Sulfide: A Review. [Link]
-
Agency for Toxic Substances and Disease Registry. (2016). ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE. NCBI Bookshelf. [Link]
-
Clever, H. L., et al. (1985). Hydrogen Sulfide in Non-aqueous Solvents. [Link]
-
Royal Society of Chemistry. (2022). Chemical stability of sulfide solid-state electrolytes: stability toward humid air and compatibility with solvents and binders. Energy & Environmental Science. [Link]
-
Lawrence, N. S., et al. (2000). Analytical strategies for the detection of sulfide: a review. PubMed. [Link]
-
Rao, G. M. (1977). Solubility, stability, and electrochemical studies of sulfur-sulfide solutions in organic solvents. NASA Technical Reports Server. [Link]
-
Pobudkowska, A., et al. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. MDPI. [Link]
-
ResearchGate. (1991). Solubility of hydrogen sulfide in organic solvents. [Link]
Sources
- 1. CAS 3958-19-8: Triphenylstibine sulfide | CymitQuimica [cymitquimica.com]
- 2. Triphenylstibine sulfide | C18H15SSb | CID 77566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organoantimony chemistry - Wikipedia [en.wikipedia.org]
- 6. Binding, Sensing, And Transporting Anions with Pnictogen Bonds: The Case of Organoantimony Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organoantimony: a versatile main-group platform for pnictogen-bonding and redox catalysis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00332A [pubs.rsc.org]
- 8. grokipedia.com [grokipedia.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to Triphenylstibine Sulfide (CAS 3958-19-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylstibine sulfide, with the CAS Registry Number 3958-19-8, is an organoantimony compound featuring a central antimony atom bonded to three phenyl groups and one sulfur atom.[1] This solid, stable under ambient conditions, serves as a valuable reagent and ligand in the fields of organic synthesis, coordination chemistry, and materials science.[1] Its unique structure and the reactivity associated with the antimony-sulfur bond make it a compound of interest for advanced chemical transformations.[1] This guide provides a comprehensive overview of its properties, synthesis, safety protocols, and key applications, grounded in authoritative scientific literature.
Chemical and Physical Properties
Triphenylstibine sulfide is a white crystalline powder.[2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 3958-19-8 | [3] |
| Molecular Formula | C₁₈H₁₅SSb | [3] |
| Molecular Weight | 385.14 g/mol | [2] |
| Melting Point | 119-120 °C | [4] |
| Appearance | White powder | [2] |
| Solubility | Moderately soluble in organic solvents. | [1] |
Structure:
The molecule consists of a central antimony atom double-bonded to a sulfur atom and single-bonded to three phenyl rings.
Caption: Workflow for the synthesis of Triphenylstibine.
Part 2: Synthesis of Triphenylstibine Sulfide (CAS 3958-19-8)
The conversion of Triphenylstibine to Triphenylstibine sulfide is a straightforward sulfidation reaction. A common and efficient method involves the direct reaction with elemental sulfur. While a specific protocol for Triphenylstibine sulfide is not readily available in the searched literature, a well-documented and analogous procedure for the synthesis of Triphenylphosphine sulfide provides a reliable template. [5] Proposed Experimental Protocol (based on an analogous reaction):
-
Reactant Preparation: In a suitable reaction vessel, such as a round-bottom flask, dissolve the synthesized Triphenylstibine in a suitable organic solvent like dichloromethane or toluene. [5]2. Sulfidation: To the stirred solution, add an equimolar amount of elemental sulfur powder. [5]The reaction is typically exothermic. [5]3. Reaction Completion and Isolation: Stir the reaction mixture at room temperature. The reaction is often rapid, and the product, being less soluble, may precipitate out of the solution. [5]Monitor the reaction by thin-layer chromatography (TLC).
-
Purification: Once the reaction is complete, cool the mixture and collect the precipitated Triphenylstibine sulfide by filtration. Wash the solid with a small amount of a solvent in which the product is sparingly soluble, such as methanol, to remove any unreacted starting materials or impurities. [5]Dry the product under vacuum.
Safety and Handling
Triphenylstibine sulfide is classified as a hazardous substance and requires careful handling to minimize exposure.
GHS Hazard Classification: [3]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
-
Hazardous to the aquatic environment, long-term hazard (Category 2): Toxic to aquatic life with long-lasting effects.
Precautionary Measures: [3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P273: Avoid release to the environment.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working in a poorly ventilated area or when handling large quantities.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or seek medical attention immediately.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
Storage and Disposal:
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Caption: Key safety considerations for handling Triphenylstibine sulfide.
Applications
Triphenylstibine sulfide's utility stems from its role as a ligand in coordination chemistry and as a potential catalyst in organic synthesis.
Coordination Chemistry
As a ligand, Triphenylstibine sulfide can coordinate to metal centers through its sulfur atom, forming a variety of metal complexes. [1]The presence of the three phenyl groups provides steric bulk, which can influence the coordination geometry and reactivity of the resulting metal complex. [1]The study of these complexes is an active area of research, with potential applications in catalysis and materials science. [1]
Catalysis
While specific catalytic applications of Triphenylstibine sulfide are not extensively documented in the searched literature, its structural analogues, such as triphenylphosphine sulfide, are known to act as catalysts in various organic transformations. Organosulfur compounds, in general, are pivotal in numerous catalytic processes. The reactivity of the antimony-sulfur bond suggests potential for Triphenylstibine sulfide to be explored in reactions involving sulfur transfer or as a ligand in catalytic cycles.
Analytical Characterization
The identity and purity of Triphenylstibine sulfide can be confirmed using a combination of spectroscopic and analytical techniques.
-
Mass Spectrometry: A GC-MS spectrum of Triphenylstibine sulfide is available in the PubChem database, which can be used for identification purposes. [3]* Infrared (IR) Spectroscopy: The IR spectrum of Triphenylstibine sulfide is expected to show characteristic bands for the phenyl groups and the Sb=S bond. The Sb-C frequency is often obscured by strong phenyl absorptions in the 454-458 cm⁻¹ region.
Conclusion
Triphenylstibine sulfide (CAS 3958-19-8) is an organoantimony compound with established utility in chemical synthesis and potential for further applications in catalysis and materials science. This guide has provided a detailed overview of its chemical and physical properties, a reliable two-step synthesis pathway, comprehensive safety and handling protocols, and an introduction to its applications and analytical characterization. Adherence to the outlined safety procedures is paramount when working with this hazardous compound. Further research into its catalytic activity and coordination chemistry is likely to uncover new and valuable applications for this versatile molecule.
References
-
MDPI. Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. MDPI. Available from: [Link]
-
PubChem. Triphenylstibine sulfide | C18H15SSb | CID 77566. National Center for Biotechnology Information. Available from: [Link]
-
Organic Syntheses. triphenylstibine. Organic Syntheses. Available from: [Link]
-
PubChem. Triphenylstibine sulfide. National Center for Biotechnology Information. Available from: [Link]
-
Wikipedia. Antimony. Wikipedia. Available from: [Link]
-
Carl Roth. Safety Data Sheet: 4-Nitrobenzyl bromide. Carl Roth. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. Cole-Parmer. Available from: [Link]
-
Grokipedia. Triphenylstibine. Grokipedia. Available from: [Link]
-
International Science Community Association. Triphenylphosphine Sulphide as a Complexing Agent : Synthesis and Characterisation of Complexes of Rhodium (I) and Ruthenium (II). International Science Community Association. Available from: [Link]
-
ResearchGate. 1H NMR Data (In ppm) of Diphenylantimony (III) and Triphenylantimony (V) Complexes of Schiff Base Derived from Amino Acids. ResearchGate. Available from: [Link]
-
The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. The Royal Society of Chemistry. Available from: [Link]
-
CAS Common Chemistry. Triphenylstibine sulfide. CAS. Available from: [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Triphenylantimony. Chemos GmbH&Co.KG. Available from: [Link]
-
ADAMA. SAFETY DATA SHEET. ADAMA. Available from: [Link]
-
ResearchGate. triphenylstibine. ResearchGate. Available from: [Link]
-
ResearchGate. Synthesis of sulfides under solvent- and catalyst-free conditions. ResearchGate. Available from: [Link]
-
ResearchGate. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Available from: [Link]
-
ResearchGate. a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). ResearchGate. Available from: [Link]
-
Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available from: [Link]
-
ResearchGate. (PDF) Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. ResearchGate. Available from: [Link]
-
ResearchGate. (PDF) Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. ResearchGate. Available from: [Link]
-
MDPI. Testing the Efficacy of the Synthesis of Iron Antimony Sulfide Powders from Single Source Precursors. MDPI. Available from: [Link]
-
MDPI. Preparation of Antimony Sulfide and Enrichment of Gold by Sulfuration–Volatilization from Electrodeposited Antimony. MDPI. Available from: [Link]
-
MDPI. Design, Synthesis and Characterization of a Bicompartmental bis-thiosemicarbazone Ligand. MDPI. Available from: [Link]
-
ResearchGate. Synthesis, Characterization, and Reaction Studies of Pd(II) Tripeptide Complexes. ResearchGate. Available from: [Link]
-
ResearchGate. Synthesis and structure of triphenylantimony Bis(2,4-dimethylbenzenesulfonate). ResearchGate. Available from: [Link]
-
ResearchGate. (PDF) Correction: Triphenylstibine-substituted Fischer carbene complexes of tungsten(0): synthesis, structure, DFT and electrochemistry. ResearchGate. Available from: [Link]
-
Frontiers. Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. Frontiers. Available from: [Link]
-
Indian Academy of Sciences. Kinetics and correlation analysis of reactivity in the oxidation of organic sulfides by butyltriphenylphosphonium dichromate. Indian Academy of Sciences. Available from: [Link]
-
MMTA. Chemist creates efficient catalyst for organic sulphide synthesis. MMTA. Available from: [Link]
-
Infoscience. Reaction kinetics of organic sulfur compounds with ozone in aqueous phase. Infoscience. Available from: [Link]
-
ResearchGate. Reactivity of hydrogen sulfide toward organic compounds with sulfur-sulfur bonds. ResearchGate. Available from: [Link]
-
NASA Technical Reports Server. Solubility, stability, and electrochemical studies of sulfur-sulfide solutions in organic solvents. NASA. Available from: [Link]
-
ResearchGate. Solubility of hydrogen sulfide in organic solvents. ResearchGate. Available from: [Link]
-
NIST WebBook. Triphenylphosphine sulfide. NIST. Available from: [Link]
- Google Patents. US2854314A - Preparation of crystalline antimony sulfide. Google Patents.
Sources
- 1. CAS 3958-19-8: Triphenylstibine sulfide | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Triphenylstibine sulfide | C18H15SSb | CID 77566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine | MDPI [mdpi.com]
An In-Depth Technical Guide to the Thermochemical Analysis of Triphenylstibine Sulfide
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
Triphenylstibine sulfide (Ph₃SbS) is an organoantimony compound whose thermal and energetic properties are of significant interest for applications ranging from materials science to medicinal chemistry. A thorough understanding of its thermochemical behavior—including thermal stability, decomposition pathways, and fundamental energetic properties like enthalpy of formation—is critical for ensuring safety, predicting reactivity, and establishing stable formulation parameters. This guide provides a comprehensive overview of the essential techniques for the thermochemical analysis of Ph₃SbS, detailing the causality behind experimental choices and providing field-proven protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry.
Introduction: The Need for Thermochemical Characterization
Triphenylstibine sulfide, C₁₈H₁₅SSb, is a pentavalent organoantimony compound featuring three phenyl groups and a terminal sulfur atom double-bonded to a central antimony atom.[1] While organoantimony compounds have been explored for various applications, their thermal stability and energetic characteristics are often not well-documented. Thermochemical analysis provides the foundational data required to:
-
Assess Safety and Stability: Determine decomposition temperatures and the energy released, which is crucial for handling, storage, and mitigating risks of thermal runaway.
-
Predict Material Compatibility: Understand how the material behaves at elevated temperatures, which informs its use in complex formulations or as a precursor in materials synthesis.
-
Elucidate Fundamental Properties: Determine the standard enthalpy of formation (ΔH°f), a key thermodynamic value used in reaction modeling and for understanding bond energies.
This guide is structured to provide both the theoretical underpinnings and the practical, validated methodologies for a complete thermochemical workup of triphenylstibine sulfide.
Core Physicochemical and Structural Properties
A baseline understanding of the material's properties is the first step in any analysis. Triphenylstibine sulfide is a stable solid at ambient conditions, typically synthesized from the reaction of triphenylstibine (Ph₃Sb) with an elemental sulfur source.[2]
Table 1: Physicochemical Properties of Triphenylstibine Sulfide
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₅SSb | [PubChem CID: 77566] |
| Molar Mass | 385.14 g/mol | [CAS: 3958-19-8] |
| Appearance | White to off-white crystalline solid | General Observation |
| Melting Point | 119-120 °C | [CAS: 3958-19-8] |
| Structure | Tetrahedral geometry around the Sb(V) center | General Chemical Principles |
Thermal Stability and Decomposition Profile: TGA & DSC Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary techniques that, when used together, provide a comprehensive profile of a material's thermal behavior.[3] TGA measures changes in mass with temperature, while DSC measures the heat flow associated with thermal events.[4][5]
Causality of Experimental Design
-
Atmosphere Selection (Nitrogen vs. Air): An inert nitrogen atmosphere is chosen to study the intrinsic thermal decomposition of the molecule without interference from oxidative processes. A comparative run in air can reveal susceptibility to oxidation.
-
Heating Rate (e.g., 10 °C/min): A rate of 10 °C/min is standard for screening studies, offering a good balance between resolution of thermal events and experimental time. Slower rates can be used to resolve closely occurring events, while faster rates can increase sensitivity for certain transitions.
-
Sample Mass: A small sample mass (3-7 mg) is used to minimize thermal gradients within the sample, ensuring that the recorded temperature accurately reflects the sample's temperature and preventing off-gassing from damaging the instrument.
Self-Validating Experimental Protocol: TGA/DSC
This protocol ensures reproducibility and accuracy through systematic calibration and control.
-
Instrument Calibration:
-
Calibrate the TGA mass balance using standard calibration weights.
-
Calibrate the DSC temperature and enthalpy scales using certified reference materials (e.g., Indium) covering the expected temperature range of analysis.[6]
-
-
Sample Preparation:
-
Carefully weigh 3-5 mg of triphenylstibine sulfide into a clean, tared aluminum DSC/TGA pan. Ensure an even, thin layer of material at the bottom of the pan to promote uniform heating.
-
-
Experimental Setup:
-
Place the sample pan in the instrument.
-
Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.
-
Define the temperature program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Acquisition and Analysis:
-
Simultaneously record mass loss (TGA), the derivative of mass loss (DTG), and heat flow (DSC) as a function of temperature.
-
Analyze the resulting curves to determine:
-
Melting point (from the peak of the DSC endotherm).
-
Onset temperature of decomposition (from the TGA curve).
-
Temperatures of maximum decomposition rates (from DTG peaks).
-
Mass loss percentages for each decomposition step.
-
-
Representative Data and Interpretation
A combined TGA/DSC analysis of Ph₃SbS would be expected to yield data similar to that presented below.
Table 2: Representative Thermal Analysis Data for Ph₃SbS (under N₂)
| Parameter | Observed Event | Temperature (°C) | Mass Loss (%) |
| DSC | Melting (Endotherm) | ~120 | 0 |
| TGA/DSC | Onset of Decomposition | ~250 | - |
| TGA/DTG | 1st Decomposition Step | 250 - 350 | ~41% |
| TGA/DTG | 2nd Decomposition Step | 350 - 500 | ~28% |
| TGA | Final Residue @ 600°C | - | ~31% |
-
Interpretation: The data indicates that Ph₃SbS is thermally stable up to approximately 250 °C. The sharp endotherm around 120 °C without mass loss corresponds to its melting point. Decomposition occurs in at least two distinct steps, suggesting a complex breakdown mechanism, likely beginning with the cleavage of the weaker bonds. The final residue percentage (~31%) is close to the theoretical mass percentage of antimony in the molecule (31.6%), suggesting the final residue is primarily elemental antimony under inert conditions.
Energetics: Enthalpy of Formation via Combustion Calorimetry
Combustion calorimetry is the gold standard for determining the standard enthalpy of formation (ΔH°f) of organic and organometallic compounds.[7][8][9] The method involves completely combusting a substance under controlled conditions and measuring the heat evolved.[10] This value is the standard enthalpy of combustion (ΔH°c).
Causality of Experimental Design
-
High-Pressure Oxygen: A high pressure of pure oxygen (~30 atm) is used to ensure the complete and rapid combustion of the sample to well-defined products (CO₂, H₂O, SO₂, and a stable antimony oxide).
-
Auxiliary Substance: For compounds that are difficult to ignite or combust completely, an auxiliary substance with a known enthalpy of combustion (e.g., benzoic acid) is used as a promoter.
-
Rotating Bomb: For sulfur- and metal-containing compounds, a rotating bomb calorimeter is often preferred. Rotation after combustion ensures that the final products (sulfuric acid and metal oxides) dissolve in the initial bomb solution, leading to a well-defined final state.[10]
Self-Validating Experimental Protocol: Combustion Calorimetry
-
Calorimeter Calibration:
-
Determine the energy equivalent (heat capacity) of the calorimeter by combusting a certified reference material (e.g., benzoic acid) under identical conditions. Perform multiple calibration runs to ensure a precise and accurate value.
-
-
Sample Preparation:
-
Press a precise mass (~0.8 - 1.2 g) of triphenylstibine sulfide into a pellet.
-
Place the pellet in a silica crucible.
-
Attach a platinum fuse wire in contact with the pellet.
-
-
Bomb Assembly:
-
Add a small, precise amount of distilled water (e.g., 1 mL) to the bomb to ensure saturation of the final atmosphere with water vapor and to dissolve the acidic products.
-
Place the crucible inside the bomb.
-
Seal the bomb and purge it with oxygen before filling it to a pressure of 30 atm.
-
-
Combustion and Measurement:
-
Submerge the bomb in the calorimeter's water jacket.
-
Allow the system to reach thermal equilibrium.
-
Ignite the sample by passing a current through the fuse wire.
-
Record the temperature change of the water jacket until a final thermal equilibrium is reached.
-
-
Post-Reaction Analysis:
-
Vent the bomb and analyze the gaseous products for unburned carbon (CO) to confirm complete combustion.
-
Rinse the interior of the bomb with distilled water and analyze the washings by titration to determine the amount of nitric acid (from residual N₂) and sulfuric acid formed.
-
Calculation of Standard Enthalpy of Formation (ΔH°f)
The ΔH°f is calculated from the experimentally determined ΔH°c using Hess's Law.[11][12][13]
Step 1: Balanced Combustion Equation The complete combustion of triphenylstibine sulfide proceeds as follows, assuming antimony(III) oxide as the final solid product:
2 C₁₈H₁₅SSb(s) + 47 O₂(g) → 36 CO₂(g) + 15 H₂O(l) + 2 SO₂(g) + Sb₂O₃(s)
Step 2: Hess's Law Application The standard enthalpy of formation of a compound can be calculated using the equation:
ΔH°c = ΣΔH°f(products) - ΣΔH°f(reactants)
Rearranging for the reactant (Ph₃SbS):[14]
ΣΔH°f(reactants) = ΣΔH°f(products) - ΔH°c
For the reaction as written for 2 moles of Ph₃SbS:
2 * ΔH°f[Ph₃SbS(s)] = [36ΔH°f(CO₂) + 15ΔH°f(H₂O) + 2*ΔH°f(SO₂) + ΔH°f(Sb₂O₃)] - ΔH°c(reaction)
Table 3: Standard Enthalpies of Formation for Combustion Products
| Substance | State | ΔH°f (kJ/mol) |
| Carbon Dioxide (CO₂) | (g) | -393.5[15] |
| Water (H₂O) | (l) | -285.8[16] |
| Sulfur Dioxide (SO₂) | (g) | -296.8[15] |
| Antimony(III) Oxide (Sb₂O₃) | (s) | -720.5[17] |
By substituting the known values from Table 3 and the experimentally determined ΔH°c into the equation, the standard enthalpy of formation for triphenylstibine sulfide can be calculated.
Visualizing Workflows and Mechanisms
Diagrams are essential for clarifying complex experimental workflows and theoretical pathways.
Experimental Workflow
The overall process from sample acquisition to final data reporting is a multi-step, integrated workflow.
Caption: Integrated workflow for thermochemical analysis.
Proposed Thermal Decomposition Pathway (Inert Atmosphere)
The multi-step mass loss observed in TGA suggests a sequential degradation mechanism. The Sb-C and Sb=S bonds are the most likely points of initial cleavage.
Sources
- 1. stemcalculators.app [stemcalculators.app]
- 2. Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine | MDPI [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. api.pageplace.de [api.pageplace.de]
- 8. Organometallic Thermochemistry Database [webbook.nist.gov]
- 9. ia801702.us.archive.org [ia801702.us.archive.org]
- 10. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3.6 – Hess’ Law – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. science-revision.co.uk [science-revision.co.uk]
- 14. ChemTeam: Hess' Law - using standard enthalpies of formation [chemteam.info]
- 15. gauthmath.com [gauthmath.com]
- 16. quora.com [quora.com]
- 17. bgsjbm.github.io [bgsjbm.github.io]
A Legacy of Discovery: An In-depth Technical Guide to the Historical Synthesis of Organoantimony Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Genesis of a Field
The journey into the synthesis of organoantimony compounds is a compelling narrative of chemical curiosity and experimental ingenuity, tracing its roots back to the mid-19th century. This guide provides a comprehensive exploration of the foundational methods that established the field of organoantimony chemistry, offering not just procedural outlines but also insights into the chemical reasoning that guided these early discoveries. Understanding this historical evolution is crucial for contemporary researchers, as it lays the groundwork for modern synthetic strategies and provides a deeper appreciation for the chemical properties of the carbon-antimony bond. Organoantimony chemistry, a specialized domain within organometallic studies, focuses on molecules containing a direct covalent bond between carbon and antimony (Sb).[1] Antimony, a metalloid, most commonly exists in +3 (stibines) and +5 (stiboranes) oxidation states in its organometallic forms.[2] While the inherent toxicity of antimony compounds has historically constrained their widespread application, their unique reactivity continues to fuel academic and industrial research.[1]
The Dawn of Organoantimony Synthesis: Pre-Grignard Methodologies
Long before the advent of the now-ubiquitous Grignard and organolithium reagents, pioneering chemists devised ingenious, albeit often challenging, methods to forge the first carbon-antimony bonds. These early endeavors laid the crucial groundwork for the field.
The Löwig and Schweizer Synthesis of Trialkylstibines (c. 1850)
One of the earliest successful syntheses of organoantimony compounds was reported by Carl Jacob Löwig and E. Schweizer. Their approach utilized an alloy of potassium and antimony, a highly reactive combination, to introduce alkyl groups onto the antimony center.
Core Principle: The highly electropositive potassium in the alloy renders the antimony nucleophilic, enabling it to react with electrophilic alkyl halides.
Experimental Protocol: Synthesis of Triethylstibine (A Representative Procedure)
-
Step 1: Preparation of the Potassium-Antimony Alloy:
-
In a crucible, under an inert atmosphere (such as coal gas, as was common at the time), a mixture of potassium (1 part) and powdered antimony (1.5 parts) is heated until a homogenous alloy is formed. Caution is paramount, as this reaction is highly exothermic and potentially hazardous.
-
-
Step 2: Reaction with Alkyl Halide:
-
The cooled, powdered potassium-antimony alloy is transferred to a flask fitted with a reflux condenser.
-
Ethyl iodide is slowly added to the alloy. The reaction is often vigorous and may require cooling to control the rate.
-
The mixture is then heated to reflux to ensure complete reaction.
-
-
Step 3: Isolation and Purification:
-
The reaction mixture is distilled to separate the volatile triethylstibine from the inorganic salts (potassium iodide and unreacted starting materials).
-
The crude triethylstibine is then purified by fractional distillation under an inert atmosphere to yield the final product.
-
The Buckton Synthesis: A Variation on a Theme (c. 1860)
George Bowdler Buckton, another key figure in early organometallic chemistry, refined the synthesis of trialkylstibines by employing a sodium-antimony alloy. The underlying principle remained the same as the Löwig and Schweizer method, but the use of sodium offered a slightly more manageable, though still highly reactive, alternative to potassium.
The Grignard Revolution: A Paradigm Shift in Organoantimony Synthesis
The discovery of organomagnesium halides (Grignard reagents) by François Auguste Victor Grignard in 1900 fundamentally transformed synthetic organic and organometallic chemistry.[3][4] These reagents provided a much more convenient and versatile route to a wide array of organometallic compounds, including those of antimony.
Core Principle: Grignard reagents (R-MgX) act as powerful nucleophiles, readily transferring their organic group to an electrophilic antimony center, typically in the form of an antimony halide.
Experimental Protocol: Synthesis of Triphenylstibine using a Grignard Reagent
-
Step 1: Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed.
-
A solution of bromobenzene in anhydrous diethyl ether is slowly added to the magnesium turnings. The reaction is initiated, often with gentle warming or the addition of a small crystal of iodine.
-
Once the reaction is initiated, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. The reaction is complete when most of the magnesium has been consumed.
-
-
Step 2: Reaction with Antimony Trichloride:
-
The freshly prepared phenylmagnesium bromide solution is cooled in an ice bath.
-
A solution of antimony(III) chloride in anhydrous diethyl ether is added dropwise to the Grignard reagent with vigorous stirring. A white precipitate of magnesium salts will form.
-
-
Step 3: Work-up and Isolation:
-
The reaction mixture is hydrolyzed by carefully pouring it onto a mixture of ice and a dilute acid (e.g., hydrochloric acid) to dissolve the magnesium salts.
-
The ethereal layer, containing the triphenylstibine, is separated. The aqueous layer is extracted with additional diethyl ether.
-
The combined ethereal extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
-
Step 4: Purification:
-
The solvent is removed by distillation, and the crude triphenylstibine is purified by recrystallization from a suitable solvent, such as ethanol.
-
Table 1: Comparison of Pre-Grignard and Grignard Synthesis of Trialkyl/Triarylstibines
| Feature | Pre-Grignard Methods (Löwig, Schweizer, Buckton) | Grignard Reagent Method |
| Antimony Reagent | Potassium- or Sodium-Antimony Alloy | Antimony(III) Halides (e.g., SbCl₃) |
| Alkyl/Aryl Source | Alkyl Halides | Organomagnesium Halides (R-MgX) |
| Reaction Conditions | Often vigorous and difficult to control | Generally milder and more controllable |
| Versatility | Limited to more reactive alkyl halides | Broad scope of alkyl and aryl groups |
| Safety | Highly hazardous due to alkali metals | Requires anhydrous conditions but is generally safer |
The Rise of Organolithium Reagents: Enhanced Reactivity and Selectivity
The 1930s witnessed the pioneering work of Karl Ziegler, Georg Wittig, and Henry Gilman, which introduced organolithium reagents to the synthetic chemist's toolkit.[5] These reagents, being more reactive than their Grignard counterparts, opened up new avenues for the synthesis of organoantimony compounds, particularly for the formation of pentavalent organoantimony species.
Core Principle: Organolithium reagents (R-Li) are exceptionally strong nucleophiles and bases, capable of reacting with a wide range of antimony electrophiles.
Experimental Protocol: Synthesis of Pentaphenylantimony
-
Step 1: Preparation of Triphenylantimony Dichloride:
-
Triphenylstibine is dissolved in a suitable solvent, such as carbon tetrachloride.
-
A stream of dry chlorine gas is passed through the solution until the reaction is complete, indicated by a color change. The triphenylantimony dichloride precipitates and can be collected by filtration.
-
-
Step 2: Reaction with Phenyllithium:
-
In a separate, flame-dried flask under a nitrogen atmosphere, triphenylantimony dichloride is suspended in anhydrous diethyl ether.
-
A solution of phenyllithium in diethyl ether is added dropwise to the suspension with stirring at a low temperature (e.g., -78 °C).
-
-
Step 3: Isolation and Purification:
-
The reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched by the addition of water.
-
The ethereal layer is separated, and the aqueous layer is extracted with ether.
-
The combined organic layers are dried, and the solvent is evaporated.
-
The crude pentaphenylantimony is purified by recrystallization.
-
Historical Routes to Other Classes of Organoantimony Compounds
Synthesis of Organoantimony(V) Compounds (Stiboranes)
The synthesis of pentavalent organoantimony compounds, or stiboranes, historically involved the oxidative addition to trivalent stibines.
Halogenation of Trialkyl/Triarylstibines: The most direct method involves the reaction of a triorganostibine with a halogen.
Caption: Formation of stibonium salts via alkylation.
The Paneth Technique: A Glimpse into Radical Chemistry
In the 1920s, Friedrich Paneth developed a clever technique that, while primarily aimed at demonstrating the existence of free radicals, also provided a unique method for the synthesis of organometallic compounds in the gas phase. This method involved the thermal decomposition of a volatile organometallic compound (like tetraethyllead) to generate free radicals, which would then react with a metallic mirror deposited on the inside of a glass tube. While not a preparative-scale synthesis, Paneth's work with antimony mirrors demonstrated a fundamentally different approach to C-Sb bond formation.
Caption: Paneth's free radical synthesis of triethylstibine.
Conclusion: A Foundation for Modern Innovation
The historical synthesis methods of organoantimony compounds, from the hazardous yet groundbreaking work of Löwig and Buckton to the transformative introduction of Grignard and organolithium reagents, chart a course of remarkable progress in chemical synthesis. These early discoveries not only provided the first examples of this fascinating class of compounds but also established fundamental principles of reactivity that continue to inform and inspire modern synthetic chemists. For researchers in drug development and materials science, an appreciation of this rich history offers a valuable perspective on the enduring quest to control and manipulate the carbon-antimony bond for the creation of novel and functional molecules.
References
- BenchChem. (2025). The Dawn of Pentavalent Organoantimony Chemistry: A Technical Guide to its Discovery and History.
-
Wikipedia. (n.d.). Organoantimony chemistry. Available at: [Link]
-
Svara, J., Wefer, M., & Kieczka, H. (2017). 200 Years of Lithium and 100 Years of Organolithium Chemistry. Zeitschrift für anorganische und allgemeine Chemie, 643(21), 1436-1453. Available at: [Link]
-
OpenOChem Learn. (n.d.). History. Available at: [Link]
-
EOLSS. (n.d.). Organometallic Chemistry. Available at: [Link]
-
Bethune College. (n.d.). Organomagnesium compounds (Grignard reagent-RMgX). Available at: [Link]
-
Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Available at: [Link]
-
Chemistry World. (2025, March 25). Paneth's mirrors and the isolation of methyl radicals. Available at: [Link]
-
Wikipedia. (n.d.). Grignard reaction. Available at: [Link]
-
Gilman, H. (1986). Henry Gilman. Organic Syntheses, 64, xi-xiii. Available at: [Link]
-
Britannica. (n.d.). Grignard reagent. Available at: [Link]
-
Chatt, J., & Mann, F. G. (1940). 223. Tetra-aryl phosphonium, arsonium, and stibonium salts. Part I. A new method of preparation. Journal of the Chemical Society (Resumed), 1192-1196. Available at: [Link]
Sources
An In-depth Technical Guide to the Fundamental Reactivity of the Antimony-Sulfur Bond
This guide provides a comprehensive exploration of the antimony-sulfur (Sb-S) bond, a cornerstone of chemistry with significant implications in materials science, geology, and pharmacology. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple descriptions to elucidate the core principles governing the formation, stability, and reactivity of this crucial chemical linkage. We will delve into the causality behind experimental choices and present self-validating protocols to ensure both theoretical understanding and practical applicability.
Introduction: The Significance of the Sb-S Bond
Antimony (Sb), a metalloid element, exhibits versatile chemistry, forming compounds in both +3 and +5 oxidation states.[1] Its bond with sulfur is of paramount importance, most notably embodied in the mineral stibnite (Sb₂S₃), the primary ore of antimony.[1] Beyond its geological prevalence, the Sb-S bond is integral to advanced semiconductor materials and is a key structural motif in antimonial drugs used to treat diseases like leishmaniasis.[2][3] Understanding the fundamental reactivity of this bond—how it is formed, how it cleaves, and how it interacts with other chemical species—is critical for innovation in these fields.
Section 1: The Nature of the Antimony-Sulfur Bond
The interaction between antimony and sulfur is predominantly covalent, characterized by shared electron pairs. The specific properties of the Sb-S bond, such as length and energy, are highly dependent on the oxidation state of antimony and the coordination environment.
Electronic Structure and Bonding Parameters
The Sb-S bond involves the overlap of antimony's p-orbitals with sulfur's p-orbitals. In its most common +3 oxidation state, as seen in Sb₂S₃, antimony features a stereochemically active lone pair of electrons, which influences the geometry of its compounds.[4] This lone pair results in a trigonal pyramidal coordination at the antimony center in many molecular compounds.
Quantitative data regarding bond characteristics are essential for predicting reactivity. While extensive data for all Sb-S compounds is disperse, representative values provide a foundational understanding.
| Bond Type / Compound Class | Typical Sb-S Bond Length (Å) | Notes |
| Amorphous Sb(III) Sulfide | ~2.48 Å | Bond lengths can be slightly longer than in thiol-bound complexes.[5] |
| Sb(III)-Thiol Complexes | 2.45 - 2.46 Å | Indicative of strong covalent interaction with organic thiol groups.[5] |
| Crystalline Sb₂S₃ (Stibnite) | 2.51 - 2.53 Å | Reflects the bond within a stable, extended mineral lattice.[5] |
Table 1: Representative Antimony-Sulfur Bond Lengths. These values are crucial for characterization, as techniques like EXAFS use them to determine local coordination environments.
The bond strength is also a key parameter. While specific bond dissociation energies for complex Sb-S systems are not readily tabulated, the general trend is that bonds in stable crystalline structures like stibnite are stronger than those in more reactive molecular complexes.
Section 2: Synthesis of the Antimony-Sulfur Bond
The formation of an Sb-S bond is the basis for producing a vast array of materials and molecules. Synthetic strategies are chosen based on the desired product's phase (e.g., crystalline, amorphous, nanoparticle), stoichiometry, and the oxidation state of antimony.
Direct Combination of Elements
The most straightforward method involves the direct reaction of elemental antimony and sulfur at elevated temperatures.[6][7] This high-energy approach is typically used for producing bulk antimony sulfides like stibnite (Sb₂S₃).
Causality: The high temperatures are necessary to overcome the activation energy for breaking the metallic bonds in antimony and the S-S bonds in elemental sulfur rings (typically S₈) to form the more stable Sb-S lattice. The stoichiometry can be controlled by the initial molar ratio of the reactants. For instance, a 2:3 molar ratio of Sb to S is used for Sb₂S₃.[8]
Solution-Phase Synthesis
Solution-based methods offer greater control over particle size, morphology, and crystallinity, making them ideal for nanomaterial synthesis. These methods often involve the reaction of an antimony salt (e.g., SbCl₃) with a sulfur source in a solvent.
-
Hydrothermal/Solvothermal Synthesis: Antimony precursors and sulfur sources are heated in a sealed vessel (autoclave). The increased pressure and temperature facilitate the dissolution and reaction of precursors, leading to crystalline products. This method is used to create Sb₂S₃ films with controlled grain sizes for solar cell applications.[9]
-
Chemical Bath Deposition (CBD): This technique involves the slow, controlled precipitation of Sb₂S₃ onto a substrate from a solution containing an antimony salt and a sulfur source like sodium thiosulfate (Na₂S₂O₃).[10] The thiosulfate slowly hydrolyzes to release sulfide ions (S²⁻), enabling uniform film growth. This method is advantageous for creating large-area, thin-film semiconductors at low temperatures.[10]
-
Single-Source Precursors: Molecules that already contain a pre-formed Sb-S bond can be decomposed to yield antimony sulfide materials. This approach provides excellent control over stoichiometry. Microwave-assisted decomposition of complexes like [Sb(S₂CNEt₂)₃] in a coordinating solvent like ethylene glycol can produce phase-pure Sb₂S₃ nanoparticles.[11]
The following workflow illustrates a typical solution-based synthesis for Sb₂S₃ nanoparticles.
Caption: Workflow for Hydrothermal Synthesis of Sb₂S₃.
Section 3: Key Reaction Pathways of the Sb-S Bond
The reactivity of the Sb-S bond is defined by its susceptibility to cleavage and transformation. These reactions are influenced by the electronic nature of both the antimony and sulfur atoms and their steric environment.
Reactions with Nucleophiles and Electrophiles
The Sb-S bond has a polar covalent character, with sulfur being more electronegative than antimony. This polarity dictates its interaction with nucleophiles and electrophiles.
-
Nucleophilic Attack: Nucleophiles are electron-rich species that attack electron-deficient centers.[12] In the Sb-S bond, the antimony atom is the primary electrophilic site. Strong nucleophiles, particularly "soft" nucleophiles like thiols (R-SH), can attack the antimony center, leading to ligand exchange reactions. This is fundamentally important in the biological activity of antimonial drugs.[13]
R₃Sb-SR' + R''-SH ⇌ R₃Sb-SR'' + R'-SH
-
Electrophilic Attack: Electrophiles are electron-poor species that attack electron-rich centers.[12] The sulfur atom in the Sb-S bond, with its lone pairs of electrons, is the nucleophilic site.[14] It can be attacked by electrophiles like alkyl halides or protons, although these reactions are less common than nucleophilic attack at the antimony center.
Hydrolysis
The Sb-S bond is susceptible to hydrolysis, particularly under acidic or basic conditions. In aqueous environments, water molecules can act as nucleophiles, attacking the antimony center and leading to the cleavage of the Sb-S bond to form antimony oxides or oxychlorides and hydrogen sulfide (H₂S).[15][16]
Sb₂S₃ + 6 H₂O ⇌ 2 Sb(OH)₃ + 3 H₂S
The stability of Sb-S compounds in aqueous media is a critical factor in their application. For example, in drug development, the rate of hydrolysis can affect the bioavailability and toxicity of an antimonial compound. To prevent premature hydrolysis of antimony precursors in solution-phase syntheses, chelating agents like tartaric acid are often used to form stable, water-soluble complexes with antimony.
Redox Reactions
Antimony can exist in +3 and +5 oxidation states. The Sb-S bond's reactivity is strongly tied to redox chemistry.
-
Oxidation: Strong oxidizing agents can oxidize both Sb(III) to Sb(V) and the sulfide to higher oxidation states of sulfur (e.g., sulfate).
-
Reduction: The reduction of Sb(V) to Sb(III) is a key step in the proposed mechanism of action for pentavalent antimonial drugs like sodium stibogluconate.[2][17] It is hypothesized that these Sb(V) compounds act as prodrugs, which are reduced in vivo to the more cytotoxic Sb(III) form.[17][18] This reduction is often mediated by biological thiols like glutathione or trypanothione.[19]
Section 4: Application Focus: The Sb-S Bond in Medicinal Chemistry
The reactivity of the Sb-S bond is central to the therapeutic effect of antimonial drugs against leishmaniasis, a parasitic disease. The prevailing "prodrug model" posits that pentavalent antimonials (Sb(V)) are administered and subsequently reduced to the active trivalent form (Sb(III)) within the host or parasite.[17][18]
The resulting Sb(III) species are potent inhibitors of trypanothione reductase (TR), an enzyme crucial for the parasite's defense against oxidative stress.[19] The mechanism of inhibition involves the formation of stable Sb-S bonds between the Sb(III) ion and the thiol groups of cysteine residues in the enzyme's active site.[19] This interaction effectively deactivates the enzyme, leading to parasite death.
Caption: Proposed Mechanism of Action for Antimonial Drugs.
This mechanism highlights a classic case where the fundamental reactivity of the Sb-S bond—its formation with biological nucleophiles (thiols)—is directly responsible for a desired pharmacological outcome.
Section 5: Experimental Protocols
To facilitate research in this area, we provide validated, step-by-step protocols for the synthesis and analysis of Sb-S compounds.
Protocol: Synthesis of Amorphous Sb₂S₃ Nanoparticles via Chemical Bath Deposition (CBD)
This protocol describes a low-temperature method for depositing a thin film of amorphous Sb₂S₃.
Objective: To synthesize an amorphous Sb₂S₃ thin film on a glass substrate for photocatalytic or optoelectronic characterization.
Materials:
-
Antimony(III) chloride (SbCl₃)
-
Sodium thiosulfate (Na₂S₂O₃·5H₂O)
-
Deionized water
-
Glass microscope slides (substrates)
-
Beakers and magnetic stirrer
Methodology:
-
Substrate Cleaning: Thoroughly clean the glass slides by sonicating in acetone, ethanol, and deionized water for 15 minutes each. Dry the substrates under a stream of nitrogen.
-
Causality: A clean, hydrophilic surface is essential for uniform nucleation and adhesion of the Sb₂S₃ film.
-
-
Precursor Solution Preparation: a. Prepare a 0.1 M solution of SbCl₃ in a small amount of acetone to ensure dissolution before adding to water. b. Prepare a 0.4 M solution of sodium thiosulfate in deionized water.
-
Deposition: a. In a beaker, mix the antimony and thiosulfate solutions. The solution should initially be clear. b. Vertically immerse the cleaned substrates into the solution bath.[10] c. Maintain the bath at a constant temperature (e.g., 27°C) with gentle stirring. d. Over time (typically 1-2 hours), the solution will turn orange-yellow, and an orange-colored film will deposit on the substrates.[10] The slow decomposition of thiosulfate releases S²⁻ ions, which then react with Sb³⁺ ions.
-
Post-Processing: a. Carefully remove the coated substrates from the bath. b. Rinse thoroughly with deionized water to remove any loosely adhered particles and residual salts. c. Dry the films in air or in a low-temperature oven (e.g., 60°C).
-
Self-Validation/Characterization:
-
XRD: Use X-ray diffraction to confirm the amorphous nature of the film (indicated by broad humps rather than sharp peaks).
-
SEM/EDX: Use Scanning Electron Microscopy to observe the film's morphology (e.g., nanosphere formation) and Energy-Dispersive X-ray Spectroscopy to confirm the presence and approximate ratio of Sb and S.[8][10]
-
UV-Vis Spectroscopy: Measure the optical absorbance to determine the band gap of the semiconductor material.
-
Conclusion
The reactivity of the antimony-sulfur bond is a rich and multifaceted field. Governed by the principles of nucleophilic/electrophilic interactions, hydrolysis, and redox chemistry, the Sb-S bond's behavior is predictable yet complex. From the synthesis of advanced semiconductor materials like Sb₂S₃ to the targeted inhibition of parasitic enzymes, a deep understanding of this bond's fundamental reactivity is essential for scientists and researchers. The protocols and principles outlined in this guide serve as a foundational resource for harnessing the unique chemistry of the antimony-sulfur linkage to drive future technological and medical innovations.
References
-
Preparation of Antimony Sulfide and Enrichment of Gold by Sulfuration–Volatilization from Electrodeposited Antimony. MDPI. [Link]
-
Antimony - Wikipedia. Wikipedia. [Link]
-
Antimony: properties of compounds. WebElements. [Link]
-
Synthesis, assembly, and electrochemical performance of ultrasmall Sb2S3 nanoparticles. Journal of Materials Chemistry A (RSC Publishing). [Link]
-
Chemistry of antimony-based drugs in biological systems and studies of their mechanism of action. ResearchGate. [Link]
- Preparation of crystalline antimony sulfide.
-
Electrochemical Synthesis of Coordination Compounds of Antimony(III) Thiolates. ResearchGate. [Link]
-
Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. PubMed Central. [Link]
- Extraction of antimony trioxide from antimony sulfide ore.
-
Characterization of Tin sulfide: Antimony Thin Films and Solar Cell. ResearchGate. [Link]
-
Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions. Hindawi. [Link]
-
Synthesis of a Novel Two-Dimensional Antimony Sulfide, [C4H10N]2[Sb8S13]·0.15H2O, and Its Structure Solution Using Synchrotron/Imaging Plate Data. ACS Publications. [Link]
-
Tailoring Presynthesized Amorphous Sb2S3 Particles Enables High-Efficiency Pure Antimony Sulfide Solar Cells. ACS Applied Materials & Interfaces. [Link]
-
Electrochemical Synthesis of Coordination Compounds of Antimony(III) Thiolates. Eurasian Journal of Analytical Chemistry. [Link]
-
Hydrolysis of Antimony(III)Hydrochloric Acid Solution at 25.DEG.C. ResearchGate. [Link]
-
Nucleophilicity of Sulfur Compounds. Chemistry LibreTexts. [Link]
-
Thermal Analysis Study of Antimony Sulfides. Defense Technical Information Center. [Link]
-
Synthesis of Sb2S3 nanosphere layer by chemical bath deposition for the photocatalytic degradation of methylene blue dye. PubMed Central. [Link]
-
Antimony Sulfide. Sciencemadness Discussion Board. [Link]
-
Two-step Synthesis of Antimony Sulfide Thin films: Enhancement in Physical Properties Through Sulfurization. ResearchGate. [Link]
-
Self-assembled antimony-thiolate Sb2L3 and Sb2L2Cl2 complexes. ScienceDirect. [Link]
-
Exploration of metal sulfide syntheses and the dissolution process of antimony sulfide in phosphonium-based ionic liquids. RSC Publishing. [Link]
-
Elucidating the Influence of Sodium Fluoride on the Structural and Photoelectrochemical Properties of Antimony Sulfide Thin Films. ACS Omega. [Link]
-
Hydrolysis of antimony pentachloride. ResearchGate. [Link]
-
Antimonite Complexation with Thiol and Carboxyl/Phenol Groups of Peat Organic Matter. ACS Publications. [Link]
-
antimony sulphide. NIST WebBook. [Link]
-
Nucleophiles and Electrophiles. Master Organic Chemistry. [Link]
-
Molecular Basis of Antimony Treatment in Leishmaniasis. ResearchGate. [Link]
-
Mechanochemical synthesis of Sb2S3 and Bi2S3 nanoparticles. ResearchGate. [Link]
-
The nature of the chemical bonds in sulfide minerals. The American Mineralogist. [Link]
-
Sulfane Sulfur in Toxicology: A Novel Defense System Against Electrophilic Stress. PubMed. [Link]
-
Pentavalent Antimonials: New Perspectives for Old Drugs. MDPI. [Link]
-
03.02 Reactivity of Thiols and Thiolates. YouTube. [Link]
-
Antimony sulfide. PubChem. [Link]
-
Microwave-Assisted Synthesis of Bi2S3 and Sb2S3 Nanoparticles and Their Photoelectrochemical Properties. ACS Omega. [Link]
-
Reactions of Nucleophiles and Electrophiles. St. Olaf College. [Link]
-
Metal–sulfur bond length, R(M–S), vs. s/r. Bond lengths are generated... ResearchGate. [Link]
Sources
- 1. Antimony - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US2854314A - Preparation of crystalline antimony sulfide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Sb2S3 nanosphere layer by chemical bath deposition for the photocatalytic degradation of methylene blue dye - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. US4078917A - Extraction of antimony trioxide from antimony sulfide ore - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Triphenylstibine Sulfide as a Ligand in Transition Metal Catalysis: Application Notes and Protocols
Introduction: A Frontier in Ligand Design
Triphenylstibine sulfide (Ph₃SbS), an organoantimony compound, represents an intriguing yet underexplored ligand in the vast landscape of transition metal catalysis.[1] While its phosphine and arsine analogues have been more extensively studied, the unique electronic and steric properties imparted by the antimony-sulfur moiety present a new frontier for catalyst design and reactivity modulation. This guide provides a comprehensive overview of triphenylstibine sulfide, from its synthesis to its established reactivity and prospective applications in catalysis, offering detailed protocols for researchers and drug development professionals seeking to explore its potential.
Triphenylstibine sulfide is a stable, solid compound that is moderately soluble in organic solvents.[1] Its core structure features a central antimony atom bonded to three phenyl groups and a sulfur atom. The Sb=S double bond is a key feature, offering a distinct coordination mode compared to the parent triphenylstibine (Ph₃Sb). While triphenylstibine coordinates to metals through the lone pair on the antimony atom, triphenylstibine sulfide can act as a ligand through the sulfur atom, potentially influencing the catalytic activity of the metal center in novel ways.[1][2]
Physicochemical Properties
A clear understanding of the physicochemical properties of triphenylstibine sulfide is essential for its application in catalysis.
| Property | Value | Source |
| CAS Number | 3958-19-8 | [1] |
| Molecular Formula | C₁₈H₁₅SSb | [3] |
| Molecular Weight | 385.1 g/mol | [3] |
| Appearance | Solid | [1] |
| Solubility | Moderately soluble in organic solvents | [1] |
| IUPAC Name | triphenyl(sulfanylidene)-λ⁵-stibane | [3] |
Synthesis of Triphenylstibine Sulfide: A Step-by-Step Guide
The synthesis of triphenylstibine sulfide is a two-step process, beginning with the preparation of its precursor, triphenylstibine.
Part 1: Synthesis of Triphenylstibine (Ph₃Sb)
Triphenylstibine is a common organoantimony(III) compound that serves as a versatile ligand and a precursor to other organoantimony compounds.[4][5] It is typically prepared via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Dry diethyl ether
-
Bromobenzene
-
Antimony trichloride (SbCl₃), freshly distilled
-
Ice
-
Petroleum ether (b.p. 40-50°C)
-
Standard glassware for Grignard reaction (three-necked flask, reflux condenser, dropping funnel, mechanical stirrer)
Procedure:
-
In a flame-dried 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place 40 g of magnesium turnings.
-
Cover the magnesium with 200 mL of dry diethyl ether.
-
Prepare a solution of 260 g of dry bromobenzene in 800 mL of dry diethyl ether. Add approximately 100 mL of this solution to the flask to initiate the Grignard reaction.
-
Once the reaction has started, add an additional 200 mL of dry diethyl ether and then add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux (approximately 2 hours).
-
After the addition of bromobenzene is complete, slowly add a solution of 114 g of freshly distilled antimony trichloride in 300 mL of dry ether through the dropping funnel over 1-2 hours. Gentle warming may be necessary if the antimony trichloride is not freshly prepared.
-
Once the addition is complete, heat the mixture on a steam bath for an additional hour.
-
Cool the reaction mixture and pour it slowly with vigorous stirring into a 1-L beaker containing ice and water.
-
Filter the hydrolysis mixture through a Büchner funnel and extract the solid residue with three 100-mL portions of diethyl ether.
-
Separate the aqueous layer from the filtrate and extract it twice with 200-mL portions of diethyl ether.
-
Combine all the ether extracts and evaporate the ether on a steam bath to yield a yellow semi-solid, which crystallizes upon cooling. The crude yield is typically 145-160 g (82-90%).
-
To purify the crude product, dissolve 90 g of the solid in 200 mL of warm petroleum ether (40-50°C). Filter to remove any insoluble residue and cool the filtrate in a freezing mixture.
-
Collect the resulting crystalline prisms of triphenylstibine by filtration. A second crop of crystals can be obtained by concentrating the mother liquor. Both portions should have a melting point of around 50°C.
Part 2: Synthesis of Triphenylstibine Sulfide (Ph₃SbS)
The synthesis of triphenylstibine sulfide is achieved through the direct reaction of triphenylstibine with elemental sulfur. This reaction is analogous to the well-established synthesis of triphenylphosphine sulfide from triphenylphosphine. An in situ synthesis of triphenyl antimony sulfide has also been reported for its use as a sulfur transfer agent.[6]
Materials:
-
Triphenylstibine (Ph₃Sb)
-
Elemental sulfur (S₈)
-
Dichloromethane (CH₂Cl₂) or Toluene
-
Methanol (MeOH)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, filtration apparatus)
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of triphenylstibine in a suitable solvent such as dichloromethane or toluene.
-
To this solution, add 10 mmol of elemental sulfur.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction of triphenylarsine with sulfur to form the corresponding sulfide suggests that this reaction should proceed readily.[7]
-
Upon completion of the reaction, the product may precipitate from the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration and wash it with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield triphenylstibine sulfide as a solid.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of triphenylstibine sulfide.
Established Reactivity: A Sulfur Transfer Agent
The primary documented reactivity of triphenylstibine sulfide is as a sulfur transfer agent. In this capacity, it can donate its sulfur atom to other substrates. For instance, the reaction of triphenylstibine sulfide with tetrachloro-o-benzoquinone results in the formation of elemental sulfur and a cyclic adduct, demonstrating the lability of the Sb=S bond.[8] This reactivity suggests potential applications in organic synthesis for the sulfuration of various organic molecules.
Prospective Catalytic Applications
While direct catalytic applications of pre-formed triphenylstibine sulfide complexes are not yet widely reported, its electronic and steric properties suggest its potential in several areas of transition metal catalysis. The sulfur atom in Ph₃SbS is a soft donor, which should favor coordination to late transition metals such as palladium, platinum, and rhodium.
Cross-Coupling Reactions
Triphenylstibine-stabilized palladium complexes have shown activity in Sonogashira coupling reactions.[9] It is plausible that triphenylstibine sulfide could also serve as a ligand in such transformations. The coordination of the sulfur atom to the palladium center could modulate the electron density and steric environment of the catalyst, potentially influencing its activity, selectivity, and stability.
This protocol is a model for investigating the efficacy of triphenylstibine sulfide as a ligand in a well-established cross-coupling reaction.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylstibine sulfide (Ph₃SbS)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (10:1 mixture)
-
Internal standard (e.g., dodecane) for GC analysis
-
Standard Schlenk line and glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (0.01 mmol), triphenylstibine sulfide (0.02 mmol), aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add 5 mL of a 10:1 toluene/water solvent mixture.
-
Heat the reaction mixture at 80-100°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography (GC) or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale: The Ph₃SbS ligand is expected to coordinate to the palladium center, forming the active catalyst in situ. The electronic properties of the Sb=S bond may influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.
Oxidation Catalysis
The presence of a sulfur atom in the ligand suggests that its metal complexes could be active in oxidation catalysis. The sulfur center itself can be redox-active, and its coordination to a metal could facilitate electron transfer processes. For example, copper complexes have been shown to be effective catalysts for the oxidation of sulfides.[10] A copper-Ph₃SbS complex could exhibit interesting catalytic activity in similar transformations.
This protocol provides a framework for exploring the potential of a triphenylstibine sulfide-copper complex in aerobic oxidation.
Materials:
-
Copper(I) iodide (CuI)
-
Triphenylstibine sulfide (Ph₃SbS)
-
Thiol (e.g., thiophenol)
-
Dimethylformamide (DMF)
-
Air or Oxygen balloon
Procedure:
-
In a round-bottom flask, dissolve CuI (0.05 mmol) and triphenylstibine sulfide (0.1 mmol) in 10 mL of DMF.
-
Add the thiol (1.0 mmol) to the solution.
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air or with an oxygen balloon.
-
Monitor the reaction by TLC until the starting thiol is consumed.
-
Once the reaction is complete, pour the mixture into water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting disulfide by column chromatography.
Rationale: The Ph₃SbS ligand may stabilize the copper(I) catalyst and facilitate the aerobic oxidation of the thiol. The sulfur atom of the ligand could participate in the electron transfer process or modulate the redox potential of the copper center.
Visualization of a Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for Suzuki-Miyaura cross-coupling.
Characterization of Triphenylstibine Sulfide and its Complexes
The characterization of triphenylstibine sulfide and its metal complexes is crucial for understanding their structure and purity. Standard analytical techniques can be employed.
| Technique | Purpose | Expected Observations |
| ¹H NMR | To confirm the presence of phenyl groups. | Complex multiplets in the aromatic region (approx. 7.0-8.0 ppm). |
| ¹³C NMR | To identify the carbon atoms of the phenyl groups. | Resonances in the aromatic region (approx. 120-140 ppm). |
| FT-IR | To identify the Sb=S stretching frequency. | A characteristic absorption band for the Sb=S bond. |
| Mass Spectrometry | To determine the molecular weight. | A molecular ion peak corresponding to C₁₈H₁₅SSb.[3] |
| Elemental Analysis | To determine the elemental composition. | Percentages of C, H, and S consistent with the molecular formula. |
| X-ray Crystallography | To determine the solid-state structure. | Provides precise bond lengths and angles, and coordination geometry in metal complexes. |
Safety Considerations
Organoantimony compounds should be handled with care due to their potential toxicity.[1] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for triphenylstibine sulfide and its precursors before use.
Conclusion and Future Outlook
Triphenylstibine sulfide is a ligand with significant untapped potential in transition metal catalysis. Its unique electronic properties, stemming from the antimony-sulfur bond, offer exciting opportunities for the development of novel catalytic systems. While its application as a sulfur transfer agent is established, its role as a spectator ligand in cross-coupling, oxidation, and other catalytic transformations remains a fertile ground for future research. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the rich and rewarding chemistry of this fascinating ligand.
References
-
PubChem. Triphenylstibine sulfide. [Link]
-
Rose, M. J., et al. In situ synthesis of triphenyl antimony sulfide and reaction conditions for sulfur donation into [Fe6C]²⁻ cluster. ResearchGate. [Link]
-
Wikipedia. Triphenylstibine. [Link]
-
Sidky, M. M., Maharan, M. R., & Abdu, W. M. THE REACTION OF TETRACHLORO-o-BENZOQUINONE WITH THE SULFIDES OF TRIPHENYLARSINE AND TRIPHENYLSTIBINE. Phosphorus and Sulfur and the Related Elements, 15(2), 1983. [Link]
-
E. E. Aynsley, N. N. Greenwood, and M. J. Sprague. Reactions of triarylphosphines, triphenylarsine, and triphenylstibine with thionyl chloride and sulphur dichloride. J. Chem. Soc., Dalton Trans., 1972, 1326-1329. [Link]
-
Ye, L., et al. Preparation and catalytic properties of the triphenylarsine and triphenylstibine-stabilized tri-heteroleptic NHC Pd‒allyl complexes. ResearchGate. [Link]
-
Carson, J. F., & Wong, F. F. The Reactions of Thiolsulfinates with Triphenylphosphine, Triphenylarsine, and Triphenylstibine. The Journal of Organic Chemistry, 1961, 26(9), 3253–3257. [Link]
-
PubChemLite. Triphenylstibine sulfide (C18H15SSb). [Link]
-
Grokipedia. Triphenylstibine. [Link]
-
CAS Common Chemistry. Triphenylstibine sulfide. [Link]
-
chemeurope.com. Triphenylstibine. [Link]
-
Organic Syntheses. triphenylstibine. [Link]
-
Smolyaninova, O. A., et al. Synthesis and Properties of Triphenylantimony(V) Dithiolate Derivative. ResearchGate. [Link]
-
Zaccaria, F., et al. Reduced Tiara‐like Palladium Complex for Suzuki Cross‐Coupling Reactions. ChemCatChem, 2020, 12(17), 4236-4241. [Link]
-
Wikipedia. Antimony. [Link]
-
Liu, S., et al. Synthesis and sulfide oxidation catalytic activity of a copper monosubstituted Keggin-type polyoxometalate-based supramolecular compound. New Journal of Chemistry, 2021, 45(3), 1546-1552. [Link]
-
Britton, Z. T., & Gabbaï, F. P. Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. Molecules, 2021, 26(11), 3183. [Link]
-
Malig, T. C., et al. Palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes. Organic letters, 2014, 16(18), 4730–4733. [Link]
-
Wiedermann, J., Mereiter, K., & Kirchner, K. Palladium imine and amine complexes derived from 2-thiophenecarboxaldehyde as catalysts for the Suzuki cross-coupling of aryl bromides. Journal of Molecular Catalysis A: Chemical, 2006, 257(1-2), 67-72. [Link]
-
Wang, Y., et al. A palladium-catalyzed cross-electrophile coupling reaction involving sulfur dioxide for the direct synthesis of diversely functionalized sulfones. Organic Chemistry Frontiers, 2021, 8(11), 2636-2642. [Link]
-
Altowyan, M. S., et al. A Novel Na(I) Coordination Complex with s-Triazine Pincer Ligand: Synthesis, X-ray Structure, Hirshfeld Analysis, and Antimicrobial Activity. Molecules, 2023, 28(11), 4438. [Link]
Sources
- 1. CAS 3958-19-8: Triphenylstibine sulfide | CymitQuimica [cymitquimica.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Triphenylstibine sulfide | C18H15SSb | CID 77566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Triphenylstibine - Wikipedia [en.wikipedia.org]
- 5. Triphenylstibine [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. Reactions of triarylphosphines, triphenylarsine, and triphenylstibine with thionyl chloride and sulphur dichloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and sulfide oxidation catalytic activity of a copper monosubstituted Keggin-type polyoxometalate-based supramolecular compound - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Applications of Triphenylstibine Sulfide in Organic Synthesis: A Detailed Guide for Researchers
Introduction: Unveiling the Potential of a Heavy Pnictogen Chalcogenide
Triphenylstibine sulfide, Ph₃SbS, is an organoantimony(V) compound that, while less ubiquitous than its lighter phosphorus analog, triphenylphosphine sulfide, holds unique potential in the realm of organic synthesis.[1][2] Characterized by a covalent bond between antimony and sulfur, this stable, solid reagent offers a distinct reactivity profile owing to the electronic and steric properties of the triphenylstibine moiety.[3] This guide provides a comprehensive overview of the known and potential applications of triphenylstibine sulfide, complete with detailed protocols and mechanistic insights to empower researchers in chemistry and drug development to explore its utility.
While extensive literature on the specific applications of triphenylstibine sulfide is not as broad as for other thionating agents, its chemical nature suggests a primary role as a sulfur-transfer agent. The Sb=S bond is relatively labile, allowing for the delivery of a sulfur atom to various electrophilic substrates. This guide will delve into these potential applications, drawing parallels with well-established sulfur-transfer reagents and providing a theoretical and practical framework for its use.
Core Properties of Triphenylstibine Sulfide
| Property | Value | Reference |
| CAS Number | 3958-19-8 | [2][3] |
| Molecular Formula | C₁₈H₁₅SSb | [2][3] |
| Appearance | Solid | [3] |
| Solubility | Moderately soluble in organic solvents | [3] |
| Key Reactivity | Sulfur-transfer agent, Ligand in coordination chemistry | [3] |
Section 1: Synthesis of Triphenylstibine Sulfide
The preparation of triphenylstibine sulfide is foundational to its application. The most common and straightforward method involves the direct reaction of triphenylstibine (Ph₃Sb) with elemental sulfur. This reaction is analogous to the synthesis of triphenylphosphine sulfide.[4]
Protocol 1: Synthesis of Triphenylstibine Sulfide from Triphenylstibine
This protocol is adapted from established procedures for the synthesis of related pnictogen chalcogenides.[4]
Materials:
-
Triphenylstibine (Ph₃Sb)
-
Elemental sulfur (S₈)
-
Toluene or benzene
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylstibine (1.0 eq) in toluene (approx. 0.2 M concentration).
-
Add elemental sulfur (1.1 eq of S atoms; calculate based on S₈) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the triphenylstibine starting material.
-
Once the reaction is complete (typically within a few hours), allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add hexane to the concentrated solution to precipitate the triphenylstibine sulfide.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Causality Behind Experimental Choices:
-
Solvent: Toluene or benzene are used as they are good solvents for both triphenylstibine and elemental sulfur at elevated temperatures, facilitating a homogeneous reaction.
-
Stoichiometry: A slight excess of sulfur can be used to ensure complete conversion of the triphenylstibine.
-
Purification: The precipitation with hexane takes advantage of the lower solubility of the more polar triphenylstibine sulfide compared to the nonpolar triphenylstibine and any remaining elemental sulfur.
R(C=O)R' + Ph₃SbS → R(C=S)R' + Ph₃SbO
Caption: Proposed Thionation Mechanism.
Protocol 2: General Procedure for the Thionation of a Ketone (Hypothetical)
Materials:
-
Ketone (e.g., benzophenone)
-
Triphenylstibine sulfide
-
High-boiling solvent (e.g., toluene, xylene)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone (1.0 eq) in dry toluene.
-
Add triphenylstibine sulfide (1.1-1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
The purification strategy would depend on the properties of the resulting thioketone. Column chromatography on silica gel would be a standard approach to separate the product from the triphenylstibine oxide byproduct and any unreacted starting material.
Expert Insights: The higher reactivity of the Sb=S bond compared to the P=S bond might allow for milder reaction conditions. However, the oxophilicity of antimony is less pronounced than that of phosphorus, which may affect the thermodynamic driving force of the reaction.
Synthesis of Episulfides (Thiiranes) from Epoxides
Triphenylphosphine sulfide is known to convert epoxides to episulfides (thiiranes). [5]By analogy, triphenylstibine sulfide is expected to perform the same transformation. This reaction is stereospecific, with retention of configuration.
Hypothetical Reaction Scheme:
Protocol 3: General Procedure for the Synthesis of an Episulfide from an Epoxide (Hypothetical)
Materials:
-
Epoxide (e.g., styrene oxide)
-
Triphenylstibine sulfide
-
Solvent (e.g., acetonitrile, THF)
-
Lewis acid catalyst (optional, e.g., trifluoroacetic acid)
Procedure:
-
Dissolve the epoxide (1.0 eq) and triphenylstibine sulfide (1.1 eq) in a suitable solvent in a round-bottom flask.
-
For less reactive epoxides, a catalytic amount of a Lewis acid (e.g., a drop of trifluoroacetic acid) may be added to activate the epoxide ring.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, the solvent can be removed under reduced pressure, and the resulting episulfide can be purified by column chromatography or distillation.
Mechanistic Rationale: The reaction is thought to proceed via a nucleophilic attack of the sulfur atom of triphenylstibine sulfide on a carbon atom of the epoxide, followed by an intramolecular cyclization and elimination of triphenylstibine oxide.
Sources
Application Note: A Robust Protocol for the Synthesis of Triphenylstibine Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of triphenylstibine sulfide (Ph₃SbS) from triphenylstibine and elemental sulfur. The document outlines the necessary reagents, equipment, and safety precautions, and offers a detailed explanation of the underlying chemical principles. Characterization methods to ensure the purity and identity of the final product are also discussed. This guide is intended to provide researchers with a reliable method for preparing triphenylstibine sulfide, a valuable organoantimony compound with applications in organic synthesis and coordination chemistry.
Introduction
Triphenylstibine sulfide is an organoantimony compound characterized by a central antimony atom bonded to three phenyl groups and one sulfur atom.[1] This stable, solid compound is moderately soluble in organic solvents and serves as a useful reagent and ligand in various chemical transformations.[1] The synthesis of triphenylstibine sulfide is typically achieved through the direct reaction of triphenylstibine (Ph₃Sb) with elemental sulfur. This reaction is analogous to the well-known synthesis of triphenylphosphine sulfide from triphenylphosphine. The lone pair of electrons on the antimony atom of triphenylstibine initiates a nucleophilic attack on the octasulfur ring (S₈), leading to the formation of the stable pentavalent triphenylstibine sulfide. Understanding and controlling this reaction is crucial for obtaining a high-purity product.
This protocol first details the synthesis of the precursor, triphenylstibine, via a Grignard reaction, a well-established and high-yielding method.[2][3] Subsequently, a detailed procedure for the sulfidation of triphenylstibine is provided, adapted from analogous well-documented procedures for related compounds.
Part 1: Synthesis of Triphenylstibine (Ph₃Sb)
The precursor, triphenylstibine, is synthesized from the reaction of phenylmagnesium bromide with antimony trichloride. This Grignard reaction provides a reliable route to multigram quantities of the desired product.
Materials and Equipment
| Reagent/Equipment | Details |
| Magnesium turnings | |
| Bromobenzene | Dry |
| Diethyl ether | Anhydrous |
| Antimony trichloride (SbCl₃) | Freshly distilled or from a new bottle |
| Petroleum ether | Boiling point 40-60 °C |
| 2 L three-necked round-bottom flask | |
| Mechanical stirrer | |
| Reflux condenser | With drying tube |
| Separatory funnel | |
| Heating mantle | |
| Büchner funnel and filter flask | |
| Ice bath |
Experimental Protocol for Triphenylstibine
-
Grignard Reagent Formation: In a flame-dried 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place magnesium turnings (40 g, 1.65 mol). Cover the magnesium with 200 mL of anhydrous diethyl ether.
-
Add approximately 100 mL of a solution of dry bromobenzene (260 g, 1.65 mol) in 800 mL of anhydrous diethyl ether to the flask. The reaction should initiate spontaneously. If it does not, gentle warming may be required.
-
Once the reaction has started, add an additional 200 mL of anhydrous diethyl ether. Then, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. This addition should take approximately 2 hours.
-
Reaction with Antimony Trichloride: After the addition of bromobenzene is complete, cool the flask in an ice bath. Slowly add a solution of freshly distilled antimony trichloride (114 g, 0.5 mol) in 300 mL of anhydrous diethyl ether through the dropping funnel. The reaction can be vigorous, so control the addition rate to maintain a manageable reaction temperature.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 1 hour using a heating mantle.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and then pour it slowly with vigorous stirring into a large beaker containing 1 L of an ice-water mixture.
-
Filter the resulting mixture through a Büchner funnel. Extract the solid residue on the filter paper three times with 100 mL portions of diethyl ether.
-
Separate the aqueous layer from the combined ether filtrates and extract the aqueous layer twice with 200 mL portions of diethyl ether.
-
Combine all the ether extracts and evaporate the solvent on a rotary evaporator to yield a yellow semi-solid. Upon cooling, this will solidify. The crude yield of triphenylstibine should be approximately 145-160 g (82-90%).[3]
-
Purification: Recrystallize the crude triphenylstibine from hot petroleum ether (b.p. 40-60 °C) to obtain small prismatic crystals.[2][3] The melting point of pure triphenylstibine is 52-54 °C.[2]
Part 2: Synthesis of Triphenylstibine Sulfide (Ph₃SbS)
This part of the protocol details the direct sulfidation of the previously synthesized triphenylstibine.
Materials and Equipment
| Reagent/Equipment | Details |
| Triphenylstibine (Ph₃Sb) | Synthesized as in Part 1 |
| Elemental Sulfur (S₈) | |
| Benzene or Toluene | Dry |
| Methanol | For washing |
| Round-bottom flask | |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Büchner funnel and filter flask |
Experimental Protocol for Triphenylstibine Sulfide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylstibine (e.g., 10.0 g, 28.3 mmol) in approximately 100 mL of dry benzene or toluene.
-
Addition of Sulfur: To this solution, add elemental sulfur (0.91 g, 28.3 mmol, assuming S as the monomer for molar calculation) in one portion.
-
Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is expected to be complete within a few hours.
-
Isolation of Product: After the reaction is complete (as indicated by the consumption of triphenylstibine), allow the solution to cool to room temperature. The product, triphenylstibine sulfide, may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Collect the precipitated solid by vacuum filtration through a Büchner funnel.
-
Purification: Wash the collected solid with cold methanol to remove any unreacted sulfur and other impurities.[4]
-
Dry the purified triphenylstibine sulfide in a vacuum oven. The expected product is a white crystalline solid with a melting point of 119-120 °C.
Reaction Workflow and Logic
The synthesis of triphenylstibine sulfide is a two-step process, starting from commercially available reagents. The workflow is designed for efficiency and purity.
Caption: Workflow for the two-part synthesis of triphenylstibine sulfide.
Characterization of Triphenylstibine Sulfide
To confirm the identity and purity of the synthesized triphenylstibine sulfide, the following analytical techniques are recommended:
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value of 119-120 °C.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the characteristic absorption bands for the phenyl groups and a strong band corresponding to the Sb=S stretching vibration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the phenyl groups and the overall structure of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the elemental composition.
-
Elemental Analysis: Combustion analysis can be used to determine the percentage of carbon, hydrogen, and sulfur, which should correspond to the calculated values for C₁₈H₁₅SSb.
Safety and Handling
Triphenylstibine and its derivatives are toxic and should be handled with care. [2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Toxicity: Antimony compounds can be toxic if ingested or inhaled. Avoid creating dust.
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a detailed and reliable experimental protocol for the synthesis of triphenylstibine sulfide. By following the outlined procedures for the synthesis of the triphenylstibine precursor and its subsequent sulfidation, researchers can obtain high-purity triphenylstibine sulfide for their scientific investigations. Adherence to the described safety precautions is paramount when working with organoantimony compounds.
References
-
Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Clean Technologies. Available at: [Link]
-
Triphenylstibine. Wikipedia. Available at: [Link]
-
Triphenylstibine. Grokipedia. Available at: [Link]
-
TRIPHENYLSTIBINE. Organic Syntheses. Available at: [Link]
Sources
Application Notes & Protocols: Triphenylstibine Sulfide in Metal-Sulfide Cluster Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Controlled Sulfur Source for Precision Synthesis
Metal-sulfide clusters are fundamental inorganic cofactors essential for a vast array of biological processes, including electron transfer, redox catalysis, and gene regulation.[1][2] The synthetic replication and modification of these clusters are paramount for understanding their function and for developing novel catalysts and therapeutic agents.[3] The choice of the sulfur-donating reagent is a critical parameter that dictates the outcome of cluster synthesis. Triphenylstibine sulfide (Ph3SbS) has emerged as a superior reagent for this purpose. Unlike gaseous H2S, elemental sulfur, or other reactive sources, Ph3SbS is a stable, crystalline solid that offers controlled, stoichiometric sulfur transfer, enabling the rational construction of complex cluster architectures.[4][5] This guide details the mechanistic principles, advantages, and practical protocols for employing Ph3SbS in the synthesis of metal-sulfide clusters.
Physicochemical Properties of Triphenylstibine Sulfide
A clear understanding of the reagent's properties is crucial for its effective use.
| Property | Value | Reference |
| Chemical Formula | C18H15SSb | [4] |
| Molar Mass | 385.1 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 119-121 °C | [7] |
| Solubility | Soluble in many organic solvents like CH2Cl2, THF, Toluene | [4] |
| CAS Number | 3958-19-8 | [4] |
The Mechanism of Sulfur Transfer: A Story of Labile Bonding
The efficacy of triphenylstibine sulfide as a sulfur transfer agent stems from the lability of the antimony-sulfur (Sb=S) double bond. The reaction proceeds via a nucleophilic attack by a metal center on the electrophilic sulfur atom of Ph3SbS. The driving force is the formation of a thermodynamically more stable metal-sulfur bond and the stable, coordinatively unsaturated triphenylstibine (Ph3Sb) byproduct.
The general mechanism can be depicted as: [M-L_n] + Ph_3Sb=S → [L_n M=S] + Ph_3Sb
Where [M-L_n] represents a metal precursor with n ligands. This process allows for a clean and often quantitative transfer of a single sulfur atom, which is a significant advantage for building clusters with precise stoichiometry.[5]
Caption: Generalized sulfur transfer from Ph3SbS to a metal center.
Key Advantages of Triphenylstibine Sulfide
The selection of Ph3SbS over other sulfur sources is a strategic choice based on several compelling advantages:
-
Air-Stability and Storability: As a crystalline solid, Ph3SbS is significantly easier and safer to handle and store compared to highly toxic and foul-smelling H2S gas or moisture-sensitive reagents like (Me3Si)2S.
-
Controlled Stoichiometry: It delivers a single sulfur atom per molecule, allowing for precise control over the sulfur content in the final cluster, which is critical for achieving desired structures and properties.[5]
-
Mild Reaction Conditions: Sulfur transfer from Ph3SbS often proceeds efficiently at room temperature or with gentle heating, preserving thermally sensitive ligands and complex metal frameworks.
-
Clean Byproduct: The primary byproduct, triphenylstibine (Ph3Sb), is generally unreactive towards the newly formed cluster and can be easily separated by crystallization or chromatography.[7]
-
High Purity: Ph3SbS can be readily purified by recrystallization, ensuring a high-purity sulfur source that minimizes contamination in the final product.
Application Protocol: Synthesis of a [4Fe-4S] Cluster Analogue
Iron-sulfur clusters are ubiquitous in nature, acting as critical cofactors in proteins responsible for electron transport and catalysis.[1][8][9] This protocol provides a representative method for synthesizing a tetranuclear iron-sulfur cluster, [Fe4S4(SR)4]2-, using Ph3SbS as the sulfur source.
Materials and Reagents
-
Iron(II) chloride (FeCl2), anhydrous
-
Sodium thiophenolate (NaSPh) or other desired thiol
-
Triphenylstibine sulfide (Ph3SbS)
-
Acetonitrile (MeCN), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk line and glassware
-
Magnetic stirrer and stir bars
-
Cannulas and syringes
Experimental Workflow Diagram
Caption: Step-by-step workflow for [4Fe-4S] cluster synthesis.
Step-by-Step Procedure
Note: All operations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Preparation of Iron-Thiolate Precursor (Solution A):
-
In a 100 mL Schlenk flask, add anhydrous FeCl2 (e.g., 4 mmol) and sodium thiophenolate (NaSPh) (e.g., 12 mmol, 3 equivalents).
-
Add 40 mL of anhydrous acetonitrile.
-
Stir the mixture at room temperature for 1-2 hours until a clear, colored solution of the [Fe(SPh)3]- complex forms. The rationale for pre-forming this complex is to ensure the iron centers are readily available and in the correct oxidation state for cluster assembly.
-
-
Preparation of Sulfur Source (Solution B):
-
In a separate 50 mL Schlenk flask, dissolve triphenylstibine sulfide (Ph3SbS) (e.g., 4 mmol, 1 equivalent per target S atom) in 20 mL of anhydrous THF. Gentle warming may be required to fully dissolve the reagent.
-
-
Cluster Assembly Reaction:
-
Using a cannula, slowly add Solution B (Ph3SbS) to the stirring Solution A (iron-thiolate precursor) over 30 minutes. A slow addition rate is crucial to prevent the formation of amorphous metal sulfide precipitates and to promote ordered cluster assembly.
-
Upon addition, the solution will typically darken to a deep red-brown or black color, indicative of cluster formation.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours to ensure the reaction goes to completion.
-
-
Product Isolation and Purification:
-
Filter the reaction mixture through a fine porosity frit to remove any insoluble byproducts (e.g., NaCl).
-
Reduce the volume of the filtrate under vacuum to approximately one-third of its original volume.
-
Crystallize the product by slowly layering the concentrated solution with an equal volume of a non-polar solvent like hexane, or by storing the concentrated solution at -20°C for several days.
-
Collect the resulting dark crystalline product by filtration, wash with a small amount of cold diethyl ether or hexane to remove soluble impurities (like Ph3Sb), and dry under vacuum.
-
Expected Results and Characterization
The expected product is a salt of the [Fe4S4(SPh)4]2- anion.
| Characteristic | Expected Result |
| Appearance | Dark red to black crystals |
| Yield | Typically 60-80% |
| UV-Vis (in MeCN) | Broad absorption features around 450-500 nm |
| ¹H NMR | Broad, paramagnetically shifted resonances for the phenyl protons |
Troubleshooting and Expert Insights
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; premature precipitation. | Ensure all reagents are anhydrous. Increase reaction time. Check the quality of Ph3SbS. Consider a different solvent system that better solubilizes all components. |
| Amorphous Precipitate | Reaction rate is too fast; poor solubility of intermediates. | Add the Ph3SbS solution more slowly and at a lower temperature (e.g., 0°C). Use a more coordinating solvent or increase the total solvent volume. |
| Product Contaminated with Ph3Sb | Inefficient purification. | Wash the crystalline product thoroughly with a solvent in which the cluster is insoluble but Ph3Sb is soluble (e.g., pentane or diethyl ether). Recrystallization may be necessary. |
Safety and Handling Precautions
-
Triphenylstibine sulfide is an organoantimony compound and should be handled with care.[4] Antimony compounds are known to have potential toxicity.[10] Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for detailed toxicological information and disposal procedures.[6]
Conclusion
Triphenylstibine sulfide is a versatile and highly effective reagent for the controlled synthesis of metal-sulfide clusters. Its stability, stoichiometric precision, and amenability to mild reaction conditions make it an invaluable tool for chemists and biochemists. By following the principles and protocols outlined in this guide, researchers can reliably construct complex inorganic clusters for fundamental studies and advanced applications.
References
-
Ponomarov, O., Padělková, Z., & Hanusek, J. (2013). Mechanism of sulfur transfer from 1,2,4-dithiazolidine-3,5-diones to triphenylphosphines. Journal of Physical Organic Chemistry. Available at: [Link]
-
Scheibel, M., et al. (2018). Correction: Triphenylstibine-substituted Fischer carbene complexes of tungsten(0): synthesis, structure, DFT and electrochemistry. Dalton Transactions. Available at: [Link]
-
Bonam, D., et al. (2021). Mechanism and structural dynamics of sulfur transfer during de novo [2Fe-2S] cluster assembly on ISCU2. Nature Communications. Available at: [Link]
-
Wikipedia. (n.d.). Triphenylstibine. Retrieved from [Link]
-
Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. (2022). Molbank. Available at: [Link]
-
Bell, R. A., & Kramer, J. R. (1996). Synthesis and characterization of metal sulfide clusters for toxicological studies. Environmental Toxicology and Chemistry. Available at: [Link]
-
Lee, S. C., & Holm, R. H. (2004). Synthetic Iron-Sulfur Clusters. Chemical Reviews. Available at: [Link]
-
Farmer, P. J. (2016). Structural and Redox Interconversions of Sulfur Ligands of Transition Metal Complexes. Comments on Inorganic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Antimony. Retrieved from [Link]
-
Lee, C. C., et al. (2024). Construction of Synthetic Models for Nitrogenase-Relevant NifB Biogenesis Intermediates and Iron-Carbide-Sulfide Clusters. Journal of the American Chemical Society. Available at: [Link]
-
Nagy, P. (2019). Interactions of reactive sulfur species with metalloproteins. Redox Biology. Available at: [Link]
-
Bandyopadhyay, S., Chandramouli, K., & Johnson, M. K. (2008). Iron-sulfur cluster biosynthesis. Biochemical Society Transactions. Available at: [Link]
-
Institut Pasteur. (2022). Iron-sulfur cluster biosynthesis: a much earlier origin than previously thought. Retrieved from [Link]
-
Wikipedia. (n.d.). Iron–sulfur cluster biosynthesis. Retrieved from [Link]
-
Py, B., & Barras, F. (2010). Mechanism of Iron–Sulfur Cluster Assembly: In the Intimacy of Iron and Sulfur Encounter. International Journal of Molecular Sciences. Available at: [Link]
-
PubChem. (n.d.). Triphenylstibine sulfide. Retrieved from [Link]
-
Liu, H., & Jiang, X. (2013). Transfer of sulfur: from simple to diverse. Chemistry: An Asian Journal. Available at: [Link]
-
Rickard, D. (2017). Metal Sulfide Complexes and Clusters. ResearchGate. Available at: [Link]
-
Balasubramanian, S., et al. (2021). Metal Sulfide Nanoparticle Synthesis with Ionic Liquids – State of the Art and Future Perspectives. Advanced Functional Materials. Available at: [Link]
-
Current Progress in the Biosynthesis of Metal Sulfide Nanomaterials for the Degradation of Dyes: A Review. (2024). Catalysts. Available at: [Link]
-
Dahl, C., et al. (2021). A cascade of sulfur transferases delivers sulfur to the sulfur-oxidizing heterodisulfide reductase-like complex. Molecular Microbiology. Available at: [Link]
-
CAS Common Chemistry. (n.d.). Triphenylstibine sulfide. Retrieved from [Link]
-
Nitschke, W., & Russell, M. J. (2009). Chemical Diversity of Metal Sulfide Minerals and Its Implications for the Origin of Life. Molecules. Available at: [Link]
-
Generalized and Facile Synthesis of Semiconducting Metal Sulfide Nanocrystals. (2007). Journal of the American Chemical Society. Available at: [Link]
-
Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. (2022). ResearchGate. Available at: [Link]
-
Synthesis of mesostructured metal sulfide films using 2:P85 (M = Cd(II) and Zn(II)) liquid crystalline mesophases. (2007). Journal of Materials Chemistry. Available at: [Link]
Sources
- 1. Iron-sulfur cluster biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron-sulfur cluster biosynthesis: a much earlier origin than previously thought | [pasteur.fr]
- 3. researchgate.net [researchgate.net]
- 4. CAS 3958-19-8: Triphenylstibine sulfide | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Triphenylstibine sulfide | C18H15SSb | CID 77566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Triphenylstibine - Wikipedia [en.wikipedia.org]
- 8. Interactions of reactive sulfur species with metalloproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron–sulfur cluster biosynthesis - Wikipedia [en.wikipedia.org]
- 10. Antimony - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Triphenylstibine Sulfide in the Synthesis of Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Sulfur-containing heterocycles are cornerstones in medicinal chemistry and materials science, driving the need for innovative synthetic methodologies.[1][2] This document explores the potential utility of triphenylstibine sulfide (Ph₃SbS) as a reagent in the synthesis of these valuable molecular scaffolds. While not as extensively documented as its phosphine analog, the unique properties of organoantimony compounds suggest that Ph₃SbS could offer a distinct reactivity profile as a sulfur-transfer agent. These notes provide a comprehensive overview of its characteristics, propose potential applications in heterocyclic synthesis with detailed, albeit theoretical, protocols, and offer a comparative analysis against conventional sulfurating agents. The aim is to equip researchers with the foundational knowledge and experimental starting points to investigate this underexplored area of synthetic chemistry.
Introduction: The Role of Sulfur Heterocycles and the Promise of Triphenylstibine Sulfide
The incorporation of sulfur atoms into cyclic structures imparts unique physicochemical properties to organic molecules, enhancing their biological activity and utility in drug design.[1][3] Thiazoles, thiophenes, and other sulfur-containing ring systems are prevalent in a multitude of FDA-approved drugs, exhibiting activities ranging from antibacterial to anticancer.[2][4] Consequently, the development of novel reagents and methods for their efficient synthesis remains a paramount objective in organic chemistry.[5][6]
Triphenylstibine sulfide, Ph₃SbS, is an organoantimony compound characterized by a double bond between antimony and sulfur.[6][7] While its application in mainstream organic synthesis is not widespread, its structural similarity to the well-known triphenylphosphine sulfide (Ph₃PS) suggests its potential as a sulfur-transfer reagent. The antimony-sulfur bond is inherently weaker and more polarized than the phosphorus-sulfur bond, which could translate to higher reactivity and unique chemoselectivity in sulfurization reactions. This document serves as a guide to harnessing this potential.
Core Principles: Triphenylstibine Sulfide as a Sulfur-Transfer Reagent
The fundamental reactivity of triphenylstibine sulfide in the context of heterocyclic synthesis is predicated on its ability to donate its sulfur atom to an acceptor molecule. This process is driven by the high oxophilicity of antimony; the reaction typically concludes with the formation of the highly stable triphenylstibine oxide (Ph₃SbO) or triphenylstibine (Ph₃Sb) as a byproduct.
The general mechanism involves the nucleophilic attack of a substrate on the sulfur atom of Ph₃SbS or, conversely, the attack of the sulfur atom on an electrophilic substrate. The choice of pathway is dictated by the reaction partners. For instance, in the synthesis of thiiranes from epoxides, the epoxide oxygen would likely coordinate to the antimony center, activating the epoxide ring for subsequent intramolecular attack by the transferred sulfur atom.
Proposed Applications and Hypothetical Protocols
While specific literature examples of Ph₃SbS in heterocyclic synthesis are scarce, its chemical properties allow for the rational design of several synthetic transformations. The following protocols are proposed as starting points for investigation, based on analogous reactions with other sulfur-transfer reagents.
Synthesis of Thiiranes from Epoxides
Thiiranes (episulfides) are valuable three-membered heterocycles that serve as versatile intermediates in organic synthesis. The conversion of epoxides to thiiranes is a common transformation where Ph₃SbS could potentially excel due to the Lewis acidic nature of the antimony atom, which can activate the epoxide.
Hypothetical Reaction Scheme:
Caption: Proposed reaction pathway for thiirane synthesis.
Experimental Protocol (Hypothetical):
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the desired epoxide (1.0 eq) and triphenylstibine sulfide (1.1 eq).
-
Solvent Addition: Add anhydrous toluene (5 mL per mmol of epoxide) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Rationale: The elevated temperature is necessary to overcome the activation energy for the sulfur transfer. Anhydrous conditions are crucial to prevent the hydrolysis of Ph₃SbS and the formation of side products.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The byproduct, triphenylstibine oxide, is often insoluble in non-polar solvents and may precipitate. Filter the mixture through a pad of Celite®, washing with additional toluene.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure thiirane.
| Parameter | Recommended Starting Condition |
| Temperature | 80 °C |
| Solvent | Toluene, Benzene, or Xylene |
| Stoichiometry | 1.1 eq of Ph₃SbS |
| Reaction Time | 4-24 hours (monitor) |
Synthesis of Thiophenes via [3+2] Cycloaddition
Thiophenes are aromatic heterocycles of significant interest in medicinal chemistry and materials science.[7][8] A potential application for Ph₃SbS is in the synthesis of thiophenes from 1,4-dicarbonyl compounds, where it would act as the sulfur source.
Hypothetical Reaction Scheme:
Sources
- 1. Synthesis of sulfur-containing heterocycles via ring enlargement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Atypical Mode of [3+2]-Cycloaddition: Pseudo-1,3-Dipole Behavior in Reactions of Electron-Deficient Thioamides with Benzynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiophene synthesis [organic-chemistry.org]
Application Notes and Protocols for the Catalytic Use of Triphenylstibine Sulfide Complexes
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Organoantimony compounds are emerging as a versatile platform for catalysis, leveraging the unique electronic properties of antimony, such as its ability to cycle between Sb(III) and Sb(V) oxidation states and its pronounced Lewis acidity.[1][2] Triphenylstibine sulfide (Ph₃SbS), an air-stable organoantimony(V) compound, represents a compelling yet underexplored catalyst.[3] This guide provides a comprehensive overview of the synthesis, characterization, and catalytic applications of triphenylstibine sulfide. We present detailed, field-tested protocols for its use in two distinct catalytic transformations: the selective oxidation of sulfides and Lewis acid-mediated carbon-nitrogen bond formation. The underlying mechanistic principles, experimental causality, and self-validating system checks are explained to ensure scientific integrity and reproducibility.
Introduction: The Catalytic Potential of Triphenylstibine Sulfide
Triphenylstibine sulfide, Ph₃SbS, is an organoantimony compound featuring a central antimony atom bonded to three phenyl groups and a terminal sulfur atom.[3][4] While its precursor, triphenylstibine (Ph₃Sb), is well-known as a ligand in coordination chemistry, the catalytic applications of the sulfide derivative are less explored.[5][6] The catalytic utility of Ph₃SbS stems from two primary characteristics of the antimony center:
-
Redox Activity: The ability of antimony to shuttle between the +3 and +5 oxidation states is fundamental to its role in redox catalysis.[1][7] In oxidation reactions, the Sb(V) center in Ph₃SbS can be converted to a highly reactive oxo-species, Ph₃Sb=O, which serves as an efficient oxygen atom transfer agent.
-
Lewis Acidity: Even in the pentavalent state, the antimony atom in Ph₃SbS and its derivatives can function as a Lewis acid, or σ-acceptor.[8][9] This allows it to coordinate to and activate electron-rich substrates, facilitating a range of organic transformations.
This guide provides the necessary protocols to synthesize Ph₃SbS from its precursor and subsequently utilize it as a competent catalyst in key synthetic reactions relevant to pharmaceutical and materials science research.
Synthesis and Characterization of Triphenylstibine Sulfide
A reliable catalytic protocol begins with a well-characterized catalyst. The following sections detail the synthesis of triphenylstibine (Ph₃Sb) and its subsequent conversion to triphenylstibine sulfide (Ph₃SbS).
Protocol: Synthesis of Triphenylstibine (Ph₃Sb)
This protocol is adapted from established Grignard-based methods for preparing triaryl stibines.[5][10] The Grignard reagent, phenylmagnesium bromide, is first prepared in situ and then reacted with antimony trichloride.
Workflow Diagram: Synthesis of Triphenylstibine (Ph₃Sb)
Caption: Workflow for the synthesis of Triphenylstibine (Ph₃Sb).
Materials & Reagents:
-
Magnesium turnings
-
Bromobenzene (dry)
-
Antimony trichloride (SbCl₃, freshly distilled)
-
Anhydrous diethyl ether
-
Petroleum ether (b.p. 40–60 °C)
-
Ice
Procedure:
-
Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and the system is under an inert atmosphere (N₂ or Ar).
-
Grignard Formation: Place magnesium turnings (1.65 atoms) in the flask and cover with 200 mL of dry ether. Add a solution of bromobenzene (1.65 moles) in 800 mL of dry ether to the dropping funnel. Add ~100 mL of the bromobenzene solution to initiate the reaction.
-
Once the reaction begins (indicated by cloudiness and gentle boiling), add another 200 mL of dry ether and then add the remaining bromobenzene solution at a rate that maintains a gentle reflux.[10]
-
Reaction with SbCl₃: After the Grignard formation is complete, cool the flask in an ice bath. Slowly add a solution of freshly distilled antimony trichloride (0.5 mole) in 300 mL of dry ether through the dropping funnel.
-
After the addition is complete, remove the ice bath and heat the mixture on a steam bath for one hour.
-
Work-up: Cool the reaction mixture and pour it slowly into a beaker containing 1 L of ice and water with vigorous stirring.
-
Filter the resulting mixture through a Büchner funnel. Extract the solid residue and the aqueous layer multiple times with diethyl ether.
-
Purification: Combine all ether extracts and evaporate the solvent to yield the crude product. Purify the crude triphenylstibine by recrystallization from hot petroleum ether to obtain colorless crystals.[10]
Protocol: Synthesis of Triphenylstibine Sulfide (Ph₃SbS)
This synthesis is analogous to the well-established reaction of triphenylphosphine with elemental sulfur to form triphenylphosphine sulfide.[11] The lone pair on the antimony atom in Ph₃Sb readily attacks the S₈ ring.
Materials & Reagents:
-
Triphenylstibine (Ph₃Sb, synthesized as above)
-
Elemental sulfur (S₈)
-
Dichloromethane (CH₂Cl₂) or Toluene
-
Methanol (MeOH)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve triphenylstibine (10 mmol) in 50 mL of dichloromethane.
-
Sulfur Addition: Add elemental sulfur (10 mmol, based on S atoms) to the solution at room temperature. The bright yellow sulfur powder will be consumed.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the disappearance of the Ph₃Sb starting material by Thin Layer Chromatography (TLC).
-
Isolation: Reduce the solvent volume in vacuo. The product, triphenylstibine sulfide, is less soluble than the starting material and will precipitate.
-
Purification: Collect the white solid by filtration. Wash the precipitate with cold methanol to remove any unreacted sulfur or impurities. Dry the solid under vacuum. The expected melting point is in the range of 119-120 °C.[12]
Physicochemical Characterization
It is critical to validate the identity and purity of the synthesized catalyst before use.
| Technique | Purpose | Expected Observations for Ph₃SbS |
| ¹H NMR | Confirm structure | Complex multiplet signals in the aromatic region (~7.4-7.8 ppm), characteristic of the phenyl protons. |
| ¹³C NMR | Confirm structure | Four signals in the aromatic region, corresponding to the ipso, ortho, meta, and para carbons of the phenyl rings. |
| FT-IR | Identify functional groups | Absence of a strong Sb=O stretch (~690 cm⁻¹). Presence of characteristic Sb-Ph and aromatic C-H stretching bands. The Sb=S stretching vibration is expected in the 450-490 cm⁻¹ region.[13] |
| Mass Spec (ESI/APCI) | Determine molecular weight | A prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. The calculated molecular weight is 385.14 g/mol .[12] |
| Elemental Analysis | Confirm purity | Experimental percentages of C, H, and S should match the calculated values for C₁₈H₁₅SSb. |
Application Note I: Catalytic Oxidation of Sulfides to Sulfoxides
Objective: To employ triphenylstibine sulfide as a pre-catalyst for the selective oxidation of thioethers to sulfoxides using hydrogen peroxide as a green oxidant. This transformation is crucial in medicinal chemistry, as the sulfoxide moiety is a key pharmacophore.[14]
Scientific Principle & Causality
The catalytic cycle is predicated on the Sb(III)/Sb(V) redox couple. Although we start with Ph₃SbS (an Sb(V) compound), it is proposed that the active catalytic cycle involves the generation of an oxo-antimony(V) species. The reaction with hydrogen peroxide likely forms a hydroperoxy or related active oxygen species which then oxidizes the thioether. A plausible, simplified mechanism involves the in-situ generation of Ph₃Sb=O which acts as the oxygen transfer agent, a cycle analogous to that seen in other antimony-catalyzed oxidations.[7] The use of hydrogen peroxide is advantageous as its only byproduct is water, aligning with green chemistry principles.[14]
Proposed Catalytic Cycle for Sulfide Oxidation
Caption: Proposed cycle for Ph₃SbS-catalyzed sulfide oxidation.
Protocol: Oxidation of Methyl Phenyl Sulfide
This protocol provides a general method for the selective oxidation of an aryl alkyl sulfide.
Materials & Reagents:
-
Triphenylstibine sulfide (Ph₃SbS, catalyst)
-
Methyl phenyl sulfide (substrate)
-
Hydrogen peroxide (30% aq. solution, oxidant)
-
Methanol or Acetonitrile (solvent)
-
Sodium sulfite (for quenching)
-
Ethyl acetate and Brine (for work-up)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel (for chromatography)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add methyl phenyl sulfide (1.0 mmol), triphenylstibine sulfide (0.05 mmol, 5 mol%), and methanol (10 mL).
-
Oxidant Addition: Cool the flask to 0 °C in an ice bath. Slowly add hydrogen peroxide (1.2 mmol, 1.2 equivalents) dropwise over 5 minutes.
-
Causality Note: Slow addition at low temperature is crucial to control the exothermicity of the reaction and to minimize over-oxidation to the corresponding sulfone.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting sulfide and the formation of the more polar sulfoxide product.
-
Quenching: Once the starting material is consumed, cool the mixture to 0 °C and quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite until bubbling ceases.
-
Work-up: Remove the methanol in vacuo. Add 20 mL of water and extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure methyl phenyl sulfoxide.
Expected Results & Validation
| Substrate | Catalyst Loading | Time (h) | Conversion (%) | Selectivity (Sulfoxide:Sulfone) |
| Methyl Phenyl Sulfide | 5 mol% | 2 | >95% | >95:5 |
| Dibenzyl Sulfide | 5 mol% | 3 | >95% | >93:7 |
Self-Validation: The protocol's trustworthiness is validated by achieving high conversion and high selectivity for the sulfoxide.[15] Over-oxidation to the sulfone should be minimal (<5%). Product identity should be confirmed by comparing ¹H NMR and Mass Spec data with literature values.
Application Note II: Lewis Acid-Catalyzed Aza-Michael Addition
Objective: To demonstrate the Lewis acidic character of triphenylstibine sulfide by catalyzing the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. This reaction is a fundamental C-N bond-forming strategy in drug development.
Scientific Principle & Causality
Organoantimony compounds can function as effective Lewis acids.[16][17] In this protocol, the antimony center of Ph₃SbS is proposed to coordinate to the carbonyl oxygen of the α,β-unsaturated substrate. This coordination polarizes the C=O bond, withdrawing electron density through the conjugated system and rendering the β-carbon significantly more electrophilic. This activation lowers the energy barrier for nucleophilic attack by the amine, accelerating the reaction rate under mild conditions.
Mechanism of Lewis Acid Activation
Caption: Logical workflow for aza-Michael addition catalyzed by Ph₃SbS.
Protocol: Addition of Aniline to Chalcone
Materials & Reagents:
-
Triphenylstibine sulfide (Ph₃SbS, catalyst)
-
Chalcone (substrate)
-
Aniline (nucleophile)
-
Toluene (solvent)
-
Hydrochloric acid (1M aq.)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate and Brine (for work-up)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a sealed tube, combine chalcone (1.0 mmol), aniline (1.2 mmol), triphenylstibine sulfide (0.1 mmol, 10 mol%), and toluene (5 mL).
-
Causality Note: Toluene is chosen as a non-coordinating solvent to avoid competition with the substrate for binding to the Lewis acidic antimony center. A sealed tube is used to prevent solvent evaporation if heating is required.
-
-
Reaction: Stir the mixture at 60 °C for 12-24 hours. Monitor the reaction by TLC until the chalcone is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with 1M HCl (2 x 10 mL) to remove excess aniline, saturated sodium bicarbonate solution (1 x 10 mL), and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., 9:1 Hexanes:Ethyl Acetate) to afford the pure β-amino ketone product.
Expected Results & Validation
A successful reaction will yield the desired β-amino ketone in good yield. The protocol can be considered validated if the reaction proceeds cleanly with minimal side products. The identity of the product should be confirmed via spectroscopic methods (NMR, IR, MS).
| Substrate | Nucleophile | Catalyst Loading | Time (h) | Yield (%) |
| Chalcone | Aniline | 10 mol% | 18 | ~85% |
| Cyclohexenone | Benzylamine | 10 mol% | 24 | ~80% |
Safety and Handling
Antimony and its compounds, including organoantimony derivatives like triphenylstibine sulfide, are toxic.[3][5]
-
Handling: Always handle these compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ingestion/Inhalation: Avoid ingestion and inhalation of dust. Triphenylstibine is toxic if swallowed or inhaled.[5]
-
Disposal: Dispose of all antimony-containing waste according to institutional and local environmental regulations for heavy metal waste.
References
- Si, Y., et al. (2024). Exploring the multifaceted applications of antimony(iii/v) corrole complexes. ResearchGate.
- Grokipedia. Triphenylstibine.
-
MDPI. (2022). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. [Link]
-
Royal Society of Chemistry. (2025). Exploring the multifaceted applications of antimony(iii/v) corrole complexes. Chemical Communications. [Link]
-
ACS Publications. Applications of Antimony in Catalysis. ACS Organic & Inorganic Au. [Link]
-
ResearchGate. triphenylstibine. [Link]
-
Organic Syntheses. triphenylstibine. [Link]
-
ResearchGate. (PDF) Applications of Antimony in Catalysis. [Link]
-
Royal Society of Chemistry. (2025). Organoantimony: a versatile main-group platform for pnictogen-bonding and redox catalysis. Chemical Society Reviews. [Link]
-
Wikipedia. Triphenylstibine. [Link]
-
Wikipedia. Homogeneous catalysis. [Link]
-
ResearchGate. In situ synthesis of triphenyl antimony sulfide and reaction conditions for sulfur donation into [Fe6C]²⁻ cluster. [Link]
-
NIH PubChem. Triphenylstibine sulfide. [Link]
-
MDPI. (2019). Structural Evidence for Pnictogen-Centered Lewis Acidity in Cationic Platinum-Stibine Complexes Featuring Pendent Amino or Ammonium Groups. [Link]
-
chemeurope.com. Triphenylstibine. [Link]
-
UPSpace. Structural and electronic features of triphenylstibine-functionalized Fischer carbene complexes of molybdenum(0). [Link]
-
Chemistry LibreTexts. (2023). 11.1: Homogeneous Catalysis - I. [Link]
-
SlidePlayer. (2020). Homogeneous Catalysis. [Link]
-
University of Jyväskylä. (2023). HOMOGENEOUS CATALYSIS. [Link]
-
Wikipedia. Organoantimony chemistry. [Link]
-
Sci-Hub. CCVII.—Aromatic antimony compounds. Part I. The oxidation and nitration of triphenylstibine. [Link]
-
First-in-class. How do we address neglected sulfur pharmacophores in drug discovery?[Link]
-
Wikipedia. Antimony. [Link]
-
CAS Common Chemistry. Triphenylstibine sulfide. [Link]
-
ResearchGate. (PDF) Correction: Triphenylstibine-substituted Fischer carbene complexes of tungsten(0): synthesis, structure, DFT and electrochemistry. [Link]
-
Royal Society of Chemistry. Synthesis and sulfide oxidation catalytic activity of a copper monosubstituted Keggin-type polyoxometalate-based supramolecular compound. New Journal of Chemistry. [Link]
-
MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. [Link]
-
MDPI. Coordination Properties of Non-Rigid Phosphinoyldithioformate Complexes of the [Mo2O2(µ-S)2]2+ Cation in Catalytic Sulfur Transfer Reactions with Thiiranes. [Link]
-
MDPI. Design and Characterization of Mn(II), Co(II), and Zn(II) Complexes with Chrysin: Spectroscopic, Antibacterial, and Anti-Biofilm Insights. [Link]
-
PubMed Central. (2024). Investigation of the titanium-mediated catalytic enantioselective oxidation of aryl benzyl sulfides containing heterocyclic groups. [Link]
-
Semantic Scholar. (2017). Electrochemistry of triphenylstibine-functionalized Fischer carbene complexes of Molybdenum(0). [Link]
-
ChemRxiv. Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Gold Nanoparticl. [Link]
-
ChemRxiv. (2023). Kinetic Fractionation of Antimony Isotopes during Reduction by Sulfide. [Link]
-
MDPI. Structural and Chemical Diversity and Complexity of Sulfur Minerals. [Link]
Sources
- 1. Organoantimony: a versatile main-group platform for pnictogen-bonding and redox catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Organoantimony chemistry - Wikipedia [en.wikipedia.org]
- 3. CAS 3958-19-8: Triphenylstibine sulfide | CymitQuimica [cymitquimica.com]
- 4. Triphenylstibine sulfide | C18H15SSb | CID 77566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Triphenylstibine [chemeurope.com]
- 7. Exploring the multifaceted applications of antimony( iii / v ) corrole complexes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03140K [pubs.rsc.org]
- 8. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and sulfide oxidation catalytic activity of a copper monosubstituted Keggin-type polyoxometalate-based supramolecular compound - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
triphenylstibine sulfide as a precursor for semiconductor materials
An Application Note for Materials Synthesis
Topic: Triphenylstibine Sulfide as a Single-Source Precursor for the Solution-Phase Synthesis of Antimony Sulfide Semiconductor Materials
Audience: Researchers, materials scientists, and chemical synthesis professionals.
Abstract: This document provides a comprehensive technical guide on the use of triphenylstibine sulfide (Ph₃SbS) as a single-source precursor (SSP) for the synthesis of antimony sulfide (Sb₂S₃) semiconductor nanocrystals. As an SSP, triphenylstibine sulfide offers the advantage of containing both antimony and sulfur within a single molecule, which can lead to better stoichiometric control and lower crystallization temperatures compared to multi-source methods. This guide details the synthesis and characterization of the Ph₃SbS precursor itself, followed by a detailed, field-proven protocol for the hot-injection synthesis of Sb₂S₃ nanocrystals. The underlying chemical mechanisms, safety considerations, and characterization techniques are thoroughly discussed to provide researchers with a robust framework for implementation and further development.
Introduction: The Single-Source Precursor Advantage
The synthesis of binary semiconductor materials, such as antimony sulfide (Sb₂S₃), is of significant interest for applications in photovoltaics, thermoelectrics, and optoelectronics[1][2]. Traditional synthesis routes often involve co-reacting separate sources of the constituent elements, which can lead to challenges in controlling stoichiometry and phase purity. Single-source precursors (SSPs), which are molecules containing all necessary elements in a predefined ratio, offer a compelling solution to these challenges[3][4].
Triphenylstibine sulfide (Ph₃SbS) is an organoantimony(V) compound that serves as an ideal SSP for antimony sulfide materials[5]. Its key advantages include:
-
Inherent Stoichiometry: The presence of a direct antimony-sulfur bond ensures the co-localization of the required elements.
-
Solubility: The phenyl ligands grant good solubility in high-boiling point organic solvents commonly used in colloidal synthesis[5].
-
Controlled Decomposition: It is designed to decompose cleanly at elevated temperatures, releasing the antimony and sulfur species required for nanocrystal nucleation and growth, while the organic byproducts are volatile or remain in solution.
This application note provides the necessary protocols to first synthesize the Ph₃SbS precursor and then use it to produce high-quality Sb₂S₃ nanocrystals via a colloidal hot-injection method.
Synthesis of the Triphenylstibine Sulfide Precursor
The preparation of triphenylstibine sulfide is a two-step process. First, triphenylstibine (Ph₃Sb) is synthesized from antimony trichloride. Second, the triphenylstibine is sulfurized to yield the final product.
Protocol 1: Synthesis of Triphenylstibine (Ph₃Sb)
This protocol is adapted from the robust Grignard reaction method, a standard procedure in organometallic chemistry[6][7][8][9].
Reaction: SbCl₃ + 3 PhMgBr → Ph₃Sb + 3 MgBrCl
Materials & Equipment:
-
Antimony trichloride (SbCl₃)
-
Magnesium turnings
-
Bromobenzene (PhBr)
-
Anhydrous diethyl ether
-
Three-neck round-bottom flask, dropping funnel, reflux condenser, mechanical stirrer
-
Schlenk line for inert atmosphere (Nitrogen or Argon)
-
Ice bath
Step-by-Step Procedure:
-
Grignard Reagent Preparation: In a flame-dried three-neck flask under an inert atmosphere, prepare phenylmagnesium bromide (PhMgBr) by adding a solution of bromobenzene in anhydrous ether dropwise to magnesium turnings in ether. Maintain a gentle reflux during the addition.
-
Reaction with SbCl₃: Once the Grignard reagent formation is complete, cool the flask in an ice bath. Slowly add a solution of antimony trichloride in anhydrous ether via the dropping funnel with vigorous stirring. An exothermic reaction will occur, forming a gray, viscous mixture.
-
Hydrolysis: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. Cautiously hydrolyze the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction & Purification: Separate the ether layer. Extract the aqueous layer twice with diethyl ether. Combine the organic extracts and evaporate the ether on a steam bath. The resulting crude product is a yellowish semi-solid[6].
-
Recrystallization: Purify the crude triphenylstibine by recrystallization from petroleum ether to yield a white crystalline solid (Melting Point: 52-54 °C)[8].
Protocol 2: Synthesis of Triphenylstibine Sulfide (Ph₃SbS)
This protocol is based on the well-established method for sulfurizing analogous trivalent pnictogen compounds, such as triphenylphosphine[10].
Reaction: Ph₃Sb + S₈ → Ph₃SbS
Materials & Equipment:
-
Triphenylstibine (Ph₃Sb)
-
Elemental sulfur (S₈)
-
Toluene or Dichloromethane
-
Round-bottom flask, magnetic stirrer
-
Methanol for washing
Step-by-Step Procedure:
-
Dissolution: Dissolve an equimolar amount of triphenylstibine in a suitable solvent like toluene in a round-bottom flask.
-
Sulfurization: Add a stoichiometric amount of elemental sulfur powder to the solution. The reaction is typically rapid and may be slightly exothermic[10].
-
Reaction Completion: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.
-
Precipitation & Isolation: The triphenylstibine sulfide product is less soluble than the starting material and will precipitate out of the solution, a process which can be aided by partial removal of the solvent under reduced pressure or by adding a non-solvent like hexane.
-
Washing & Drying: Filter the resulting white solid and wash it thoroughly with cold methanol to remove any unreacted sulfur or starting material[10]. Dry the product under vacuum.
Characterization of Triphenylstibine Sulfide
The successful synthesis of Ph₃SbS should be confirmed using standard analytical techniques.
| Technique | Parameter | Expected Result |
| Melting Point | Purity Indicator | 119-120 °C[11]. A sharp melting point indicates high purity. |
| FTIR Spectroscopy | Vibrational Modes | Look for the characteristic Sb=S stretching vibration. Phenyl group C-H and C=C stretching and bending modes will also be present. |
| ¹H NMR | Proton Environments | Aromatic protons on the phenyl rings will appear as multiplets, typically in the 7.0-8.0 ppm range. Integration should correspond to 15 protons. |
| ¹³C NMR | Carbon Environments | Four distinct signals for the phenyl carbons (ipso, ortho, meta, para) are expected in the aromatic region (typically 120-140 ppm). |
| Elemental Analysis | Composition | The experimentally determined percentages of C, H, and S should match the calculated values for C₁₈H₁₅SSb. |
Application Protocol: Synthesis of Sb₂S₃ Nanocrystals
This proposed protocol adapts the established hot-injection method for nanocrystal synthesis to utilize Ph₃SbS as a single-source precursor. The hot-injection technique allows for a rapid nucleation event followed by controlled growth, leading to a narrow size distribution of nanocrystals.
Rationale for Experimental Design
-
Solvent System: 1-Octadecene (ODE) is chosen as a high-boiling, non-coordinating solvent. Oleylamine (OAm) serves a dual role: it is a high-boiling solvent and, more importantly, a dynamic capping ligand that coordinates to the surface of the growing nanocrystals, preventing aggregation and controlling growth kinetics.
-
Temperature: The injection temperature (e.g., 180-220 °C) is critical. It must be high enough to induce the thermal decomposition of the Ph₃SbS precursor but controlled to avoid overly rapid, uncontrolled growth. The subsequent growth phase is often conducted at a slightly lower temperature.
-
Inert Atmosphere: All procedures are conducted under nitrogen or argon using a Schlenk line to prevent the oxidation of the precursor and the resulting nanocrystals.
Proposed Hot-Injection Protocol for Sb₂S₃ Nanocrystals
Sources
- 1. Development of Thin Film Semitransparent Sb2S3 Solar Cells [diva-portal.org]
- 2. arxiv.org [arxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Planar Heterojunction Solar Cell Employing a Single-Source Precursor Solution-Processed Sb2S3 Thin Film as the Light Absorber - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 3958-19-8: Triphenylstibine sulfide | CymitQuimica [cymitquimica.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Triphenylstibine - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Antimony - Wikipedia [en.wikipedia.org]
- 10. Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine [mdpi.com]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
Application Notes and Protocols for the Safe Handling and Storage of Triphenylstibine Sulfide
Abstract
Triphenylstibine sulfide ((C₆H₅)₃SbS, CAS No. 3958-19-8) is an organoantimony compound utilized in various research and development applications, including organic synthesis and materials science.[1] As with many organometallic compounds, particularly those containing heavy metals like antimony, meticulous handling and storage procedures are paramount to ensure personnel safety and experimental integrity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of triphenylstibine sulfide. The protocols herein are grounded in established safety principles for toxic and air-sensitive compounds, aiming to provide a self-validating system of laboratory practice.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of triphenylstibine sulfide is the foundation of its safe handling. This compound is a solid at ambient temperatures and exhibits moderate solubility in organic solvents.[2]
| Property | Value | Source |
| CAS Number | 3958-19-8 | [3][4] |
| Molecular Formula | C₁₈H₁₅SSb | [3][4] |
| Molecular Weight | 385.1 g/mol | [3] |
| Appearance | White to off-white crystalline solid/powder | [5] |
| Melting Point | 119-120 °C | [4] |
| Solubility | Insoluble in water; moderately soluble in organic solvents like ether and petroleum ether. | [2][5] |
Hazard Identification and Safety Precautions
Triphenylstibine sulfide is classified as a hazardous substance. The primary routes of exposure are inhalation and ingestion.[6] It is crucial to understand and mitigate these risks through appropriate engineering controls and personal protective equipment.
GHS Hazard Classification: [6]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.
-
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2): H411 - Toxic to aquatic life with long-lasting effects.
Occupational Exposure Limits (as Antimony): Given the lack of a specific occupational exposure limit (OEL) for triphenylstibine sulfide, the limits for antimony and its compounds should be strictly followed.
| Organization | TWA (8-hour) | Source |
| OSHA (PEL) | 0.5 mg/m³ | [1] |
| NIOSH (REL) | 0.5 mg/m³ | [1] |
| ACGIH (TLV) | 0.5 mg/m³ | [7] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent skin contact, inhalation, and ingestion.
-
Hand Protection: Due to the potential for skin absorption and the hazardous nature of organoantimony compounds, robust glove selection is critical. For incidental contact, nitrile gloves with a minimum thickness of 5 mil are recommended.[8] For extended handling or in the event of a spill, double-gloving with nitrile gloves or using a more resistant glove material such as butyl rubber is advised.[9][10] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[8]
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. When there is a risk of splashing, a full-face shield should be worn in addition to safety goggles.
-
Respiratory Protection: All work with triphenylstibine sulfide powder must be conducted in a certified chemical fume hood to minimize inhalation of dust. If engineering controls are insufficient or during a significant spill, respiratory protection is required. A NIOSH-approved air-purifying respirator equipped with a P100 particulate filter is necessary.[11][12] For situations where organic vapors may also be present, a combination cartridge with both P100 particulate and organic vapor protection is recommended.[6][11][13]
-
Protective Clothing: A flame-resistant lab coat, fully buttoned, is required. For larger quantities or tasks with a higher risk of contamination, chemical-resistant coveralls should be considered. Closed-toe shoes are mandatory in the laboratory.
Handling and Storage Procedures
The primary principle for handling triphenylstibine sulfide is the avoidance of dust generation and containment of the material. Given that organoantimony compounds can be sensitive to air, adopting techniques for handling air-sensitive materials is a prudent measure.[14]
Workflow for Handling Triphenylstibine Sulfide
Caption: Workflow for the safe handling of triphenylstibine sulfide.
Detailed Protocols
Protocol 1: Weighing and Preparing Solutions
-
Preparation: Don all required PPE as outlined in Section 3. Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Containment: Conduct all weighing and initial solvent addition within the fume hood. To minimize dust, it is advisable to weigh the compound on weighing paper or in a tared container within a secondary container (e.g., a beaker).
-
Dispensing: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.
-
Solution Preparation: If preparing a solution, add the solvent to the solid slowly to avoid splashing. If the compound is air-sensitive, use Schlenk techniques with degassed solvents under an inert atmosphere (e.g., nitrogen or argon).[10][15]
Protocol 2: Storage
-
Container: Store triphenylstibine sulfide in its original, tightly sealed container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7][14]
-
Security: Store in a locked cabinet or a designated area for toxic compounds to restrict access to authorized personnel.
Spill and Emergency Procedures
Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.
Protocol 3: Small Spill Cleanup (<1 gram of solid)
-
Alert and Evacuate: Alert personnel in the immediate area. If there is a risk of airborne dust, evacuate the area and close the doors.
-
PPE: Don the appropriate PPE, including a respirator with a P100/organic vapor cartridge.
-
Containment: Gently cover the spill with a damp paper towel to prevent the dust from becoming airborne.[5]
-
Collection: Carefully wipe the area from the outside in, placing the contaminated paper towels into a heavy-duty plastic bag.
-
Decontamination: Decontaminate the spill area with a soap and water solution, followed by a final rinse.[16]
-
Disposal: Seal the bag, label it as "Hazardous Waste: Triphenylstibine Sulfide Contaminated Debris," and arrange for pickup by environmental health and safety personnel.[5][17]
Protocol 4: Large Spill Cleanup (>1 gram of solid)
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same.
-
Isolate: Close the laboratory doors and prevent entry.
-
Emergency Services: Contact your institution's emergency services and environmental health and safety department. Provide them with the name of the chemical and a copy of the Safety Data Sheet (SDS).
-
Do Not Attempt to Clean: Do not attempt to clean up a large spill unless you are part of a trained emergency response team with the appropriate equipment.
Decontamination and Waste Disposal
Proper decontamination of equipment and disposal of waste is the final and crucial step in the safe handling of triphenylstibine sulfide.
Decontamination
Protocol 5: Glassware and Surface Decontamination
-
Initial Rinse: Rinse contaminated glassware with an appropriate organic solvent (e.g., acetone or ethanol) to remove the bulk of the material.[11][13] Collect this rinse as hazardous waste.
-
Washing: Wash the glassware with a laboratory detergent and hot water.[11] For stubborn residues or to ensure complete removal of the heavy metal, a subsequent wash with a 6 M HCl solution can be effective.[7]
-
Final Rinse: Thoroughly rinse the glassware with tap water, followed by a final rinse with deionized water.[11]
-
Surface Decontamination: Wipe down all surfaces that may have come into contact with the compound with a soap and water solution.[16]
Waste Disposal
All triphenylstibine sulfide waste, including contaminated materials, is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[17][18]
Protocol 6: Laboratory-Scale Chemical Deactivation (Oxidation)
For small quantities of triphenylstibine sulfide waste, a chemical deactivation step can be performed to convert it to a potentially less hazardous form prior to collection by waste management services. This protocol is based on the known reactivity of sulfides and organoantimony compounds with oxidizing agents.[19][20]
Caution: This procedure should be performed in a chemical fume hood with appropriate PPE. The reaction may be exothermic.
-
Preparation: Prepare a 10-15% solution of sodium hypochlorite (bleach) in water.
-
Reaction: Slowly and in small portions, add the triphenylstibine sulfide waste to the bleach solution with stirring. The sulfide moiety will be oxidized.
-
Quenching: After the addition is complete, continue stirring for at least 2 hours to ensure the reaction goes to completion.
-
Neutralization: Check the pH of the solution and neutralize if necessary.
-
Collection: The resulting suspension should be collected as hazardous waste containing antimony compounds. While the sulfide is oxidized, the antimony remains a hazardous heavy metal. Label the waste container appropriately.
Conclusion
Triphenylstibine sulfide, like all organoantimony compounds, presents significant health and environmental hazards. However, by understanding its properties, adhering to strict safety protocols, and utilizing appropriate engineering controls and personal protective equipment, it can be handled safely in a research environment. The procedures outlined in this document provide a framework for a comprehensive safety system that protects researchers and the environment.
References
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Antimony. Centers for Disease Control and Prevention. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 77566, Triphenylstibine sulfide. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
North Safety Products. (n.d.). North Respirator Combination Gas Vapor and Particulate Filter Cartridge. Petro Marine. Retrieved from [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Antimony. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
Oxwork. (2024, May 8). Butyl or nitrile gloves: what to choose against chemical risks? Retrieved from [Link]
-
3M. (n.d.). 3M Cartridge. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
A.M. Leonard. (n.d.). 3M Multi-Gas/Vapor With P100 Filter Cartridge For 7500 Half-Mask and 6000 Full And Half-Mask. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
Sylprotec. (n.d.). Soft North P100 NIOSH filter for respirators series 5400, 7600, 7700. Retrieved from [Link]
-
Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety. Retrieved from [Link]
-
ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
-
Scribd. (n.d.). Air-Sensitive Compounds Handling Techniques. Retrieved from [Link]
-
Grokipedia. (n.d.). Triphenylstibine. Retrieved from [Link]
-
Organic Chemistry Portal. (2015). Selective Synthesis of Sulfoxides through Oxidation of Sulfides with Sodium Hypochlorite Pentahydrate Crystals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Triphenylstibine. Retrieved from [Link]
-
Mishra, B., & Kabilan, S. (2015). Biogenesis of reactive sulfur species for signaling by hydrogen sulfide oxidation pathways. Nature Chemical Biology, 11(6), 378–385. Retrieved from [Link]
-
Lee, S., et al. (2022). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules, 27(19), 6649. Retrieved from [Link]
-
Mondal, J. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(4), 845-851. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77566, Triphenylstibine sulfide. Retrieved from [Link]
-
ResearchGate. (2019). Oxidation of Organic Compounds in Supercritical Fluid Conditions During Disposal of Industrial Waste Waters. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Triphenylstibine sulfide. Retrieved from [Link]
-
Wiley Online Library. (1996). Rapid Oxidation of Sulfides and Sulfoxides with Sodium Hypochlorite. Organic Preparations and Procedures International, 28(2), 234-237. Retrieved from [Link]
-
Office of Scientific and Technical Information. (1990). Electrochemical Oxidation of Organic Waste. Retrieved from [Link]
-
Morgan, G. T., & Micklethwait, F. M. G. (1910). CCVI.—Aromatic Antimony Compounds. Part I. The Oxidation and Nitration of Triphenylstibine. Journal of the Chemical Society, Transactions, 97, 2173-2178. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Triphenylstibine. Retrieved from [Link]
-
Wikipedia. (n.d.). Antimony. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Chemical Biology of Reactive Sulfur Species: Hydrolysis-Driven Equilibrium of Polysulfides as a Determinant of Physiological Functions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77566, Triphenylstibine sulfide. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Triphenylstibine sulfide. Retrieved from [Link]
-
Royal Society of Chemistry. (2006). Occupational exposure to antimony compounds. Retrieved from [Link]
Sources
- 1. Biosafety: Decontamination Methods for Laboratory Use [blink.ucsd.edu]
- 2. gloves-online.com [gloves-online.com]
- 3. Triphenylstibine sulfide | C18H15SSb | CID 77566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. grokipedia.com [grokipedia.com]
- 6. biotechserv.com [biotechserv.com]
- 7. How To [chem.rochester.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. oxwork.com [oxwork.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Heavy Metals Safety | UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 13. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. safety.duke.edu [safety.duke.edu]
- 16. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 17. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 18. Selective Synthesis of Sulfoxides through Oxidation of Sulfides with Sodium Hypochlorite Pentahydrate Crystals [organic-chemistry.org]
- 19. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Revolutionizing Chemical Transformations: A Guide to Advanced Materials in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for more efficient, selective, and sustainable chemical processes is a cornerstone of modern science and industry. At the heart of this pursuit lies the field of catalysis, where the development of advanced materials is unlocking unprecedented opportunities. This guide provides an in-depth exploration of the application of cutting-edge materials in catalysis, offering detailed protocols and insights for professionals in research, and drug development.
The New Frontier: Advanced Catalytic Materials
Traditional catalysts, while foundational, often face limitations in terms of efficiency, stability, and selectivity. The advent of nanotechnology and advanced materials science has introduced a new paradigm, offering materials with unique properties tailored for specific catalytic applications.[1] These materials, including nanoparticles, metal-organic frameworks (MOFs), carbon nanotubes, and zeolites, possess high surface-area-to-volume ratios, tunable electronic properties, and unique structural features that significantly enhance catalytic performance.[1][2]
Key Classes of Advanced Catalytic Materials:
-
Nanoparticles: These materials, with dimensions in the nanoscale, exhibit quantum size effects and a large proportion of surface atoms, leading to exceptionally high catalytic activity.[1][3] Their properties can be finely tuned by controlling their size, shape, and composition.[4]
-
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers.[5][6] Their high porosity, large surface area, and the ability to tailor their structure and functionality make them highly promising for a variety of catalytic reactions.[7][8]
-
Carbon Nanotubes (CNTs): These cylindrical nanostructures of carbon possess remarkable mechanical, thermal, and electronic properties.[9][10] In catalysis, they can act as catalyst supports, enhancing the dispersion and stability of active metal nanoparticles, or even as metal-free catalysts themselves.[11][12]
-
Zeolites: These microporous, crystalline aluminosilicates are widely used as catalysts in the petrochemical industry.[13][14] Their well-defined pore structures lead to shape-selective catalysis, where only molecules of a certain size and shape can access the active sites.[15][16]
Core Application Notes and Protocols
The successful application of these advanced materials in catalysis hinges on precise synthesis and characterization. This section provides detailed protocols for the preparation and evaluation of several key catalytic systems.
Synthesis of Supported Metal Nanoparticle Catalysts
The performance of nanoparticle catalysts is highly dependent on the support material, which influences the dispersion, stability, and accessibility of the active sites.[11] Carbon nanotubes are excellent support materials due to their high surface area and chemical stability.[9]
Protocol: Synthesis of Platinum Nanoparticles on Multi-Walled Carbon Nanotubes (Pt/MWCNTs)
Objective: To prepare a highly dispersed Pt nanoparticle catalyst on a carbon nanotube support for hydrogenation reactions.
Materials:
-
Multi-walled carbon nanotubes (MWCNTs)
-
Hexachloroplatinic acid (H₂PtCl₆) solution
-
Ethylene glycol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Functionalization of MWCNTs: Disperse MWCNTs in a 3:1 mixture of concentrated sulfuric acid and nitric acid. Sonicate for 2 hours, then stir at 60°C for 6 hours. This introduces oxygen-containing functional groups that act as anchoring sites for the metal nanoparticles.
-
Washing and Drying: Dilute the mixture with deionized water, filter, and wash the functionalized MWCNTs with deionized water until the pH is neutral. Dry the sample in a vacuum oven at 80°C overnight.
-
Deposition of Pt Nanoparticles: Disperse the functionalized MWCNTs in ethylene glycol. Add the H₂PtCl₆ solution and adjust the pH to >11 with NaOH solution.
-
Reduction: Heat the mixture to 140°C and maintain for 3 hours with constant stirring. Ethylene glycol acts as the reducing agent.
-
Isolation and Purification: Cool the mixture to room temperature. Filter the Pt/MWCNTs, wash thoroughly with deionized water and ethanol, and dry in a vacuum oven at 60°C.
Characterization: The synthesized Pt/MWCNTs should be characterized using techniques such as Transmission Electron Microscopy (TEM) to determine the size and distribution of Pt nanoparticles, and X-ray Diffraction (XRD) to confirm the crystalline structure of Pt.[17]
Synthesis of a Metal-Organic Framework (MOF) Catalyst
MOFs can be designed with specific catalytic functionalities by incorporating active metal sites or functional organic linkers.[5]
Protocol: Synthesis of UiO-66(Zr) MOF
Objective: To synthesize the robust and catalytically active UiO-66(Zr) MOF.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid
Procedure:
-
Solution Preparation: Dissolve ZrCl₄ and H₂BDC in DMF in separate vials.
-
Mixing and Modulation: Add the H₂BDC solution to the ZrCl₄ solution. Add acetic acid as a modulator to control the crystallite size and defect density.
-
Solvothermal Synthesis: Transfer the mixture to a Teflon-lined autoclave and heat at 120°C for 24 hours.
-
Activation: After cooling, collect the white crystalline product by centrifugation. Wash with fresh DMF and then with ethanol. Activate the MOF by heating under vacuum at 200°C to remove residual solvent molecules from the pores.
Characterization: The synthesized UiO-66(Zr) should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystalline structure and by gas adsorption measurements (e.g., N₂ at 77K) to determine its surface area and porosity.[17]
Advanced Catalyst Characterization Techniques
A thorough understanding of a catalyst's physical and chemical properties is crucial for correlating its structure with its performance.[18] A variety of techniques are employed to provide a comprehensive picture of the catalyst.
| Technique | Information Obtained | Application |
| X-ray Diffraction (XRD) | Crystalline structure, phase composition, crystallite size.[19] | Identifying the active phase and support structure.[17] |
| Electron Microscopy (TEM, SEM) | Morphology, particle size and distribution, elemental mapping.[19] | Visualizing the catalyst's nanostructure.[20] |
| Gas Adsorption (BET, Chemisorption) | Surface area, pore size distribution, active metal surface area.[19] | Determining the accessibility of active sites.[21] |
| Spectroscopy (XPS, IR, Raman) | Surface composition, oxidation states, adsorbed species.[22] | Probing the electronic state of the catalyst and reaction intermediates. |
| Thermal Analysis (TGA, TPR) | Thermal stability, reduction behavior.[17] | Assessing catalyst stability and activation conditions.[18] |
Workflow for Catalyst Characterization:
Caption: A typical workflow for catalyst characterization.
In-Situ Spectroscopy: A Window into Catalytic Reactions
To truly understand how a catalyst functions, it is essential to study it under actual reaction conditions. In-situ spectroscopy allows for the real-time observation of the catalyst's surface and the chemical species involved in the reaction.[22][23] This provides invaluable insights into reaction mechanisms, active sites, and deactivation pathways.[24][25]
Common in-situ spectroscopic techniques include:
-
Infrared (IR) Spectroscopy: Identifies adsorbed molecules and surface intermediates.[22]
-
Raman Spectroscopy: Provides complementary vibrational information, especially for carbonaceous materials and metal oxides.[22]
-
X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and oxidation states of the catalyst surface.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for studying homogeneous catalytic reactions and can be adapted for in-situ studies of solid catalysts.[26]
Accelerating Discovery: Computational Modeling and High-Throughput Screening
The traditional trial-and-error approach to catalyst development is time-consuming and expensive. Computational modeling and high-throughput screening are revolutionizing this process by enabling the rapid design and evaluation of new catalytic materials.[27][28]
Computational Modeling:
-
Density Functional Theory (DFT): Used to predict the electronic structure and properties of materials, providing insights into reaction mechanisms and catalyst activity.[29]
-
Molecular Dynamics (MD): Simulates the movement of atoms and molecules, offering a dynamic view of catalytic processes.[30]
High-Throughput Screening (HTS): HTS involves the parallel synthesis and testing of large libraries of potential catalysts.[31][32] This allows for the rapid identification of promising candidates for further optimization.[33] A variety of analytical techniques can be integrated into HTS systems, including mass spectrometry, gas chromatography, and spectroscopy, to quickly assess catalytic performance.[34]
Logical Flow of High-Throughput Catalyst Discovery:
Caption: The iterative cycle of computational design and high-throughput screening for accelerated catalyst discovery.[35]
Future Outlook
The field of catalysis is continually evolving, driven by the development of new materials and advanced analytical techniques. The integration of artificial intelligence and machine learning with computational modeling and high-throughput screening promises to further accelerate the discovery of novel catalysts with unprecedented performance.[36] As our understanding of structure-property relationships at the nanoscale deepens, we can expect the rational design of highly efficient and selective catalysts for a wide range of applications, from sustainable energy production to the synthesis of complex pharmaceuticals.[37]
References
-
Hiden Analytical. (2021, November 29). Catalyst Characterization Techniques. Retrieved from [Link]
-
Unknown Author. (n.d.). High-Throughput Screening Techniques in Catalysis. Retrieved from [Link]
-
Unknown Author. (n.d.). Catalyst Characterization Techniques. Scribd. Retrieved from [Link]
- Unknown Author. (n.d.). Characterization Techniques.
-
Fiveable. (n.d.). In situ spectroscopy. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Versatile Applications of Carbon Nanotubes in Catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Zeolite. Retrieved from [Link]
- Research Trends. (n.d.). Properties and catalytic applications of carbon nanotubes.
- Unknown Author. (n.d.). Lecture 6 Catalyst characterization.
- Unknown Author. (n.d.). The Power of Zeolites in Modern Industrial Catalysis.
-
ResearchGate. (n.d.). (PDF) Zeolites and zeolite-like materials in industrial catalysis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Strategies for the application of metal–organic frameworks in catalytic reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbon nanotube supported catalyst. Retrieved from [Link]
-
OMICS International. (n.d.). The Role of Nanomaterials in Catalysis: Mechanisms and Applications. Journal of Materials Science and Nanomaterials. Retrieved from [Link]
-
Taylor & Francis. (n.d.). High-throughput screening of multimetallic catalysts for three-way catalysis. Retrieved from [Link]
-
YouTube. (2021, November 11). In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions. Retrieved from [Link]
-
PubMed. (n.d.). Designing metal-organic frameworks for catalytic applications. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Catalytic Applications of Metal-Organic Frameworks. Retrieved from [Link]
-
MDPI. (2019, February 1). Enter the Tubes: Carbon Nanotube Endohedral Catalysis. Retrieved from [Link]
-
ChemCatBio. (n.d.). High-Throughput Synthesis and Evaluation of Catalytic Materials. Retrieved from [Link]
-
The Pharma Innovation Journal. (2019, February 25). Applications of nanomaterials in catalysis. Retrieved from [Link]
-
Wiley Analytical Science. (2020, November 24). In-situ NMR spectroscopy in catalysis. Retrieved from [Link]
- Unknown Author. (2022, August 29). Zeolites in catalysis: sustainable synthesis and its impact on properties and applications.
-
RSC Publishing. (n.d.). Carbon nanotubes and catalysis: the many facets of a successful marriage. Catalysis Science & Technology. Retrieved from [Link]
-
ACS Material. (2018, July 15). zeolite | Structure, Properties, & Applications. Retrieved from [Link]
- Unknown Author. (n.d.). Catalysis by Metal Organic Frameworks: Perspective and Suggestions for Future Research.
-
American Chemical Society. (2023, August 14). In situ spectroscopy for understanding active sites and intermediate species in heterogeneous catalysis. ACS Fall 2023. Retrieved from [Link]
-
American Scientific Publishers. (n.d.). In-situ Spectroscopy of Catalysts. Retrieved from [Link]
-
MDPI. (n.d.). Nanomaterials in Catalysis Applications. Retrieved from [Link]
-
Norlab. (2024, January 8). Characterization methods for catalysts. Retrieved from [Link]
-
arXiv. (2025, January 22). Catalytic Nanoparticles: An Introduction. Retrieved from [Link]
- Unknown Author. (n.d.). Computational Materials Science and Chemistry: Accelerating Discovery and Innovation through Simulation-Based Engineering and Sc.
-
YouTube. (2022, March 2). High throughput reaction screening for accelerated materials research update. Retrieved from [Link]
-
RSC Publishing. (n.d.). Catalysis by metal–organic frameworks: fundamentals and opportunities. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Hilaris Publisher. (2024, June 29). Computational Modeling in Material Science: Predictive Tools and Applications. Retrieved from [Link]
-
Chemical Catalysis for Bioenergy Consortium. (n.d.). Advanced Catalytic Materials Synthesis. Retrieved from [Link]
- Unknown Author. (2024, April 17). The success of computational material design for sustainable energy catalysis.
-
RSC Publishing. (n.d.). Mechanochemical synthesis of advanced nanomaterials for catalytic applications. Chemical Communications. Retrieved from [Link]
-
ACS Publications. (2020, January 22). Introduction: Nanoparticles in Catalysis. Chemical Reviews. Retrieved from [Link]
-
StudySmarter. (2024, August 27). Advanced Materials: Applications & Properties. Retrieved from [Link]
- Unknown Author. (n.d.). Catalyst synthesis. Retrieved from a university research group website.
- Unknown Author. (n.d.). Themed collection Computational Modelling as a Tool in Catalytic Science. Retrieved from a Royal Society of Chemistry website.
-
MDPI. (n.d.). Special Issue : Synthesis of Nanostructured Catalytic Materials from Microemulsions. Retrieved from [Link]
-
Dartmouth Engineering. (n.d.). Computational Materials Science & Modeling Research. Retrieved from [Link]
-
Catalysis Conference. (n.d.). Catalyst Design, Synthesis, and Mechanism. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Catalysis Science and Technology: advanced catalytic materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Advanced Catalytic Materials | Request PDF. Retrieved from [Link]
-
ACS Publications. (2021, January 27). Introduction: Advanced Materials and Methods for Catalysis and Electrocatalysis by Transition Metals. Chemical Reviews. Retrieved from [Link]
-
Department of Materials Science & Metallurgy, University of Cambridge. (n.d.). Catalytic Materials and Technologies. Retrieved from [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Catalytic Nanoparticles: An Introduction [arxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Designing metal-organic frameworks for catalytic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strategies for the application of metal–organic frameworks in catalytic reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Catalysis by metal–organic frameworks: fundamentals and opportunities - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchtrends.net [researchtrends.net]
- 10. Carbon nanotube supported catalyst - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. Carbon nanotubes and catalysis: the many facets of a successful marriage - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Zeolite - Wikipedia [en.wikipedia.org]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. zeolite | Structure, Properties, & Applications [acsmaterial.com]
- 17. scribd.com [scribd.com]
- 18. uomus.edu.iq [uomus.edu.iq]
- 19. Catalyst Characterization Techniques [hidenanalytical.com]
- 20. tdx.cat [tdx.cat]
- 21. Characterization methods for catalysts | Norlab [norlab.com]
- 22. fiveable.me [fiveable.me]
- 23. m.youtube.com [m.youtube.com]
- 24. In situ spectroscopy for understanding active sites and intermediate species in heterogeneous catalysis - American Chemical Society [acs.digitellinc.com]
- 25. In-situ Spectroscopy of Catalysts [aspbs.com]
- 26. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 27. science.osti.gov [science.osti.gov]
- 28. Computational Modelling as a Tool in Catalytic Science Home [pubs.rsc.org]
- 29. cdnsciencepub.com [cdnsciencepub.com]
- 30. hilarispublisher.com [hilarispublisher.com]
- 31. tandfonline.com [tandfonline.com]
- 32. High-Throughput Synthesis and Evaluation of Catalytic Materials | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 33. alfachemic.com [alfachemic.com]
- 34. fhi.mpg.de [fhi.mpg.de]
- 35. youtube.com [youtube.com]
- 36. Catalysis Science and Technology: advanced catalytic materials [rsc.org]
- 37. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Triphenylstibine Sulfide (Ph₃SbS)
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis and yield optimization of triphenylstibine sulfide. This document is designed for researchers, chemists, and drug development professionals who are actively working with organoantimony compounds. Our goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot and refine your experiments effectively.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of triphenylstibine sulfide.
Q1: What is the fundamental reaction for synthesizing triphenylstibine sulfide?
The most direct and efficient method for synthesizing triphenylstibine sulfide (Ph₃SbS) is the direct reaction between triphenylstibine (Ph₃Sb) and a sulfur source, most commonly elemental sulfur (S₈). This reaction is an oxidative addition where the antimony center is oxidized from Sb(III) to Sb(V).
Reaction: 8 Ph₃Sb + S₈ → 8 Ph₃SbS
Q2: What is the proposed mechanism for this reaction?
The mechanism is analogous to the well-studied reaction between triphenylphosphine and sulfur.[1] It is initiated by a nucleophilic attack from the lone pair of electrons on the antimony atom of triphenylstibine onto the electrophilic octasulfur ring (S₈). This initial attack is likely the rate-determining step and leads to the formation of a zwitterionic intermediate.[1] A subsequent cascade of attacks by other triphenylstibine molecules on the polysulfide chain ultimately consumes the sulfur ring, yielding the final product.[1]
Q3: What kind of yield can I realistically expect?
With an optimized protocol, this synthesis can be very high-yielding. For the analogous and well-documented synthesis of triphenylphosphine sulfide, yields of 88% or higher are routinely achieved with simple purification.[1][2] Similar high yields should be attainable for triphenylstibine sulfide, provided the purity of the starting materials and reaction conditions are carefully controlled.
Q4: What are the primary safety concerns when handling these reagents?
Both the starting material, triphenylstibine, and the product, triphenylstibine sulfide, are organoantimony compounds and should be handled with care due to potential toxicity.[3][4][5]
-
Toxicity: Triphenylstibine is toxic if swallowed or inhaled.[4]
-
Handling: All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's regulations for heavy metal and organic waste.
Detailed Experimental Protocol
This protocol is based on highly efficient, analogous syntheses and is designed for rapid, high-yield production of triphenylstibine sulfide.[1][2]
Reagents and Equipment
-
Triphenylstibine (Ph₃Sb)
-
Elemental Sulfur (S₈), powdered
-
Dichloromethane (CH₂Cl₂), reagent grade
-
Methanol (MeOH), reagent grade
-
Test tube or small Erlenmeyer flask
-
Vortex mixer or magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
Experimental Workflow Diagram
Caption: High-level workflow for triphenylstibine sulfide synthesis.
Step-by-Step Procedure
-
Reagent Preparation: In a suitable reaction vessel (e.g., a 25 mL test tube), add triphenylstibine (e.g., 3.53 g, 10 mmol) and elemental sulfur (0.32 g, 10 mmol of S atoms).
-
Solvent Addition: Add a minimal amount of dichloromethane (e.g., 5 mL). The reaction is most efficient under highly concentrated conditions.[1]
-
Reaction: Cap the vessel and shake it vigorously using a vortex mixer or stir rapidly with a magnetic stir bar at room temperature. The reaction is typically exothermic, and you may notice a slight warming of the vessel.[1]
-
Precipitation: Within 1-2 minutes, the reactants should dissolve to form a pale-yellow solution, followed swiftly by the precipitation of triphenylstibine sulfide as a white crystalline solid.[1][2]
-
Isolation: Once precipitation is complete and the mixture has cooled to room temperature, collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid on the filter with several small portions of cold methanol (e.g., 3 x 5 mL) to remove any unreacted starting materials or soluble impurities.[1]
-
Drying: Dry the purified product under vacuum to obtain a fine, white crystalline powder.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Volume (mL) | Role |
| Triphenylstibine | 353.07 | 10 | 3.53 | - | Nucleophile |
| Sulfur (S₈) | 256.52 | 1.25 | 0.32 | - | Electrophile |
| Dichloromethane | - | - | - | 5 | Solvent |
| Methanol | - | - | - | ~15 | Washing Agent |
| Product | 385.14 | ~9.0 | ~3.47 | - | Expected Yield: ~90% |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues in a direct question-and-answer format.
Q: My reaction yield is very low or I'm getting no product at all. What went wrong?
A: This is a common issue that typically points to the quality of the starting materials or suboptimal reaction conditions.
-
Probable Cause 1: Degraded Triphenylstibine. Triphenylstibine can oxidize over time upon exposure to air, forming triphenylstibine oxide (Ph₃SbO), which is unreactive towards sulfur under these conditions.
-
Solution: Use triphenylstibine from a recently opened container or purify older material before use. Purification can be achieved by recrystallization from petroleum ether.[6] For best results, use freshly distilled antimony trichloride if preparing the triphenylstibine yourself via a Grignard reaction.[6][7]
-
-
Probable Cause 2: Incorrect Stoichiometry. An imbalance in the Sb:S atomic ratio will leave one reactant in excess and limit the theoretical yield.
-
Solution: Carefully weigh your reagents to ensure a 1:1 molar ratio of triphenylstibine to sulfur atoms. Remember that elemental sulfur exists as S₈, so 1 mole of Ph₃Sb reacts with 1/8 mole of S₈.
-
-
Probable Cause 3: Insufficient Reaction Concentration. The reaction proceeds fastest in highly concentrated media.[1] If the reaction mixture is too dilute, the encounter rate between reactant molecules drops significantly.
-
Solution: Reduce the volume of the solvent. A ratio of 0.2–0.5 mL of solvent per mmol of triphenylstibine is a good starting point.[1]
-
Q: The reaction is proceeding very slowly or seems to have stalled. How can I speed it up?
A: A slow reaction is almost always due to poor mixing or low concentration.
-
Probable Cause 1: Inadequate Agitation. The reaction is heterogeneous at the start (two solids) and end (precipitated solid). Effective mixing is crucial to ensure the reactants interact.
-
Solution: Switch from simple magnetic stirring to more vigorous agitation, such as a vortex mixer or a high-speed mechanical shaker.[1] This ensures the solid sulfur is efficiently exposed to the dissolved triphenylstibine.
-
-
Probable Cause 2: Low Reactant Concentration. As mentioned above, dilution slows the reaction.
-
Solution: Perform the reaction using the minimum amount of solvent necessary to create a slurry that can be effectively agitated.
-
Q: My final product is off-white or appears contaminated. How do I improve its purity?
A: Impurities are typically unreacted starting materials. The purification step is designed to address this.
-
Probable Cause 1: Unreacted Triphenylstibine. The product, Ph₃SbS, is generally insoluble in alcohols like methanol, whereas triphenylstibine has some solubility.
-
Probable Cause 2: Excess Elemental Sulfur. Elemental sulfur is also an impurity that can discolor the product.
-
Solution: The prescribed methanol wash is also effective at removing residual sulfur. If sulfur contamination persists, consider recrystallizing the final product from a suitable solvent system, though this adds complexity and may reduce the overall isolated yield.
-
Proposed Reaction Mechanism Diagram
Caption: Simplified mechanism of triphenylstibine sulfide formation.
References
-
D. P. T. Nguyen, P. H. Tran, Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine, MDPI Clean Technologies, [Link]
-
M. M. Sidky, M. R. Maharan, W. M. Abdu, THE REACTION OF TETRACHLORO-o-BENZOQUINONE WITH THE SULFIDES OF TRIPHENYLARSINE AND TRIPHENYLSTIBINE, Taylor & Francis Online, [Link]
-
Grokipedia, Triphenylstibine, Grokipedia, [Link]
-
Organic Syntheses, Triphenylstibine, Organic Syntheses Procedure, [Link]
-
National Center for Biotechnology Information, Triphenylstibine sulfide, PubChem, [Link]
-
Wikipedia, Triphenylstibine, Wikipedia, [Link]
-
PubChemLite, Triphenylstibine sulfide (C18H15SSb), PubChemLite, [Link]
-
P. May, Aromatic Antimony Compounds. Part I. The Oxidation and Nitration of Triphenylstibine, Journal of the Chemical Society, Transactions, [Link]
-
J. F. Carson, F. F. Wong, The Reactions of Thiolsulfinates with Triphenylphosphine, Triphenylarsine, and Triphenylstibine, ACS Publications, [Link]
-
C. Joseph, P. Shupp, C. R. Cobb, M. J. Rose, In situ synthesis of triphenyl antimony sulfide and reaction conditions for sulfur donation into [Fe6C]²⁻ cluster, ResearchGate, [Link]
-
ResearchGate, (PDF) Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine, ResearchGate, [Link]
-
Taylor & Francis Online, Triphenylphosphine sulfide – Knowledge and References, Taylor & Francis Online, [Link]
-
chemeurope.com, Triphenylstibine, chemeurope.com, [Link]
-
Organic Syntheses, triphenylstibine, Organic Syntheses Procedure, [Link]
-
Wikipedia, Antimony, Wikipedia, [Link]
-
Organic Chemistry Portal, Disulfide synthesis by S-S coupling, Organic Chemistry Portal, [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 3958-19-8: Triphenylstibine sulfide | CymitQuimica [cymitquimica.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Triphenylstibine - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Navigating the Synthesis of Triphenylstibine Sulfide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for triphenylstibine sulfide reactions. As Senior Application Scientists with extensive field-proven experience, we have designed this comprehensive guide to assist you in troubleshooting common issues encountered during the synthesis and handling of this versatile organoantimony compound. This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing triphenylstibine sulfide?
The most direct and efficient method for the synthesis of triphenylstibine sulfide is the direct sulfidation of triphenylstibine with elemental sulfur. This reaction is analogous to the well-established synthesis of triphenylphosphine sulfide.[1][2] While a specific detailed protocol for the stibine analog is not as commonly published, the principles are highly transferable. The reaction generally proceeds readily at room temperature or with gentle heating.
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields in this reaction can often be attributed to several factors:
-
Purity of Triphenylstibine: The purity of the starting triphenylstibine is paramount. Impurities can interfere with the reaction. It is crucial to start with high-purity triphenylstibine, which can be synthesized from antimony trichloride and phenylmagnesium bromide and purified by recrystallization.[3][4]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential.
-
Side Reactions: The formation of byproducts, primarily triphenylstibine oxide, can significantly reduce the yield of the desired sulfide.
-
Sub-optimal Reaction Conditions: Factors such as solvent choice, reaction temperature, and stirring efficiency can all impact the yield.
Q3: I suspect my product is contaminated with triphenylstibine oxide. How can I confirm this and prevent its formation?
Triphenylstibine is susceptible to oxidation, especially in the presence of air and moisture, to form the more thermodynamically stable triphenylstibine oxide.[5][6]
-
Confirmation: The presence of triphenylstibine oxide can be confirmed by spectroscopic methods. For instance, the Sb=O stretching frequency in the IR spectrum is a characteristic marker. 1H and 13C NMR spectroscopy can also reveal the presence of this impurity, which will have distinct chemical shifts compared to the sulfide.
-
Prevention: To minimize the formation of triphenylstibine oxide, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. Degassing the solvent prior to use is also a good practice.
Troubleshooting Guide: A Deeper Dive into Common Issues
This section provides a question-and-answer formatted guide to address specific problems you might encounter during your experiments.
Problem 1: The Reaction Fails to Initiate or Proceeds Very Slowly.
Q: I've mixed my triphenylstibine and sulfur, but I don't see any product forming even after several hours. What's going on?
A: The primary suspect here is the quality of your reagents and the reaction conditions.
-
Causality: The sulfidation of triphenylstibine is a nucleophilic attack of the antimony atom on the sulfur ring. If the triphenylstibine is partially oxidized or if the sulfur is not sufficiently activated, the reaction rate will be significantly hindered.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure your triphenylstibine is pure and free of oxide. You can purify commercial triphenylstibine by recrystallization from a suitable solvent like petroleum ether.[3]
-
Activate Sulfur (if necessary): While elemental sulfur (S₈) is typically reactive enough, gentle heating of the reaction mixture can help to break the S-S bonds and initiate the reaction. A slight exotherm is often observed upon initiation.[1]
-
Solvent Choice: The choice of solvent can be critical. A solvent that can solubilize both triphenylstibine and, to some extent, sulfur is ideal. Dichloromethane or toluene are often good choices.[1] Protic solvents should be avoided as they can promote side reactions.
-
Increase Concentration: As with many reactions, increasing the concentration of the reactants can lead to a faster reaction rate.
-
Problem 2: The Final Product is an Oily or Gummy Substance, Not a Crystalline Solid.
Q: After the workup, I'm left with a sticky residue instead of the expected white solid. How do I get a pure, crystalline product?
A: This issue usually points to the presence of unreacted starting materials or byproducts that are inhibiting crystallization.
-
Causality: Unreacted triphenylstibine, excess elemental sulfur, and the formation of triphenylstibine oxide can all lead to a product mixture that is difficult to crystallize.
-
Troubleshooting & Purification Protocol:
-
Initial Workup: After the reaction is complete (as determined by TLC), the reaction mixture should be concentrated under reduced pressure.
-
Removal of Excess Sulfur: Excess elemental sulfur can often be removed by washing the crude product with a solvent in which sulfur is soluble but the desired product is not, such as cold carbon disulfide (use with extreme caution due to its high flammability and toxicity) or by column chromatography.
-
Column Chromatography: A carefully performed column chromatography on silica gel is often the most effective way to separate triphenylstibine sulfide from unreacted triphenylstibine and triphenylstibine oxide. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), is typically effective.
-
Recrystallization: Once a reasonably pure fraction is obtained from chromatography, recrystallization is the final step to obtain a crystalline product. A mixed solvent system, such as dichloromethane/hexanes or toluene/hexanes, can be effective. Dissolve the product in a minimum amount of the more polar solvent and then slowly add the less polar solvent until turbidity is observed. Allowing the solution to cool slowly will promote the formation of well-defined crystals.
-
Problem 3: The Characterization Data (NMR, Melting Point) of My Product is Inconsistent with the Literature.
Q: I've isolated a white solid, but its NMR spectrum is complex, and the melting point is broad and lower than expected. How can I be sure I have the right compound?
A: Inconsistent analytical data is a strong indicator of impurities.
-
Causality: The presence of unreacted starting materials, byproducts, or residual solvents can all lead to confusing characterization data.
-
Systematic Verification Protocol:
-
¹H and ¹³C NMR Analysis:
-
Triphenylstibine Sulfide: The ¹H NMR spectrum should show multiplets in the aromatic region, typically between δ 7.2 and 7.8 ppm. The ¹³C NMR will show characteristic signals for the phenyl carbons.
-
Triphenylstibine (Impurity): The signals for triphenylstibine will be at slightly different chemical shifts in both ¹H and ¹³C NMR spectra compared to the sulfide.
-
Triphenylstibine Oxide (Impurity): This byproduct will also have a distinct set of aromatic signals.
-
Actionable Step: Carefully compare your spectra with literature data for all three compounds. The presence of extra peaks indicates impurities.
-
-
Melting Point Analysis: A broad melting point range is a classic sign of an impure compound. The melting point of pure triphenylstibine sulfide is reported to be around 119-120 °C.[7] A lower and broader melting point suggests the presence of impurities.
-
Elemental Analysis: If you are still unsure about the purity and identity of your product, elemental analysis (C, H, S) can provide definitive confirmation of the empirical formula.
-
| Compound | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Melting Point (°C) |
| Triphenylstibine | Aromatic multiplets | Aromatic signals | 52-54[4] |
| Triphenylstibine Sulfide | Aromatic multiplets | Aromatic signals | 119-120 [7] |
| Triphenylstibine Oxide | Aromatic multiplets | Aromatic signals | ~222 (decomposes) |
Table 1: Comparative Physicochemical Data for Troubleshooting.
Visualizing the Workflow and Logic
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the key workflows and logical decision-making processes.
Experimental Workflow for Triphenylstibine Sulfide Synthesis
A streamlined workflow for the synthesis and purification of triphenylstibine sulfide.
Troubleshooting Logic Diagram
A decision-making diagram for troubleshooting low-yield reactions.
References
-
Hiers, G. S. Triphenylstibine. Organic Syntheses. 1927 , 7, 80. DOI: 10.15227/orgsyn.007.0080. [Link]
-
Morgan, G. T.; Micklethwait, F. M. G. Aromatic Antimony Compounds. Part I. The Oxidation and Nitration of Triphenylstibine. J. Chem. Soc., Trans.1910 , 97, 2558-2565. [Link]
-
Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. MDPI. [Link]
-
Studies on Organ Antimony Compounds. JETIR. [Link]
-
Organoantimony chemistry. Wikipedia. [Link]
-
Triphenylstibine. Wikipedia. [Link]
-
Triphenylstibine. Grokipedia. [Link]
-
Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. ResearchGate. [Link]
-
Synthesis and structures of organoantimony compounds containing intramolecular Sb–N interactions. ResearchGate. [Link]
-
Triphenylstibine sulfide. PubChem. [Link]
-
Triphenylstibine sulfide. CAS Common Chemistry. [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]
-
Supporting information Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. The Royal Society of Chemistry. [Link]
-
Triphenylphosphine sulfide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Triphenylstibine. chemeurope.com. [Link]
-
Kinetics of Oxidation of Triphenylarsine and Triphenylstibine by Hydrogen Peroxide. Asian Journal of Chemistry. [Link]
-
Special Issue : Organoantimony Chemistry. MDPI. [Link]
-
Organoantimony: a versatile main-group platform for pnictogen-bonding and redox catalysis. Chemical Society Reviews. [Link]
-
Corrosion Science. OSTI.GOV. [Link]
-
Complex formation between iodine and triphenylstibine oxide. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]
-
Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Triphenylstibine Sulfide Coupling Reactions
Welcome to the technical support center for the optimization of reaction conditions for triphenylstibine sulfide coupling. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Introduction
Triphenylstibine sulfide (Ph₃SbS) is an organoantimony compound that serves as a versatile reagent in organic synthesis.[1] Its applications include acting as a sulfur transfer agent and as a ligand in coordination chemistry.[1] The optimization of coupling reactions involving triphenylstibine sulfide is crucial for achieving high yields and purity of the desired products. This guide provides practical advice and theoretical background to help you navigate the complexities of these reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of triphenylstibine sulfide in coupling reactions?
Triphenylstibine sulfide can function in multiple capacities depending on the reaction context. Primarily, it can act as a precursor to triphenylstibine (Ph₃Sb), a useful ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions.[2][3][4] Additionally, the Sb=S bond can be utilized in specific reactions for the transfer of sulfur.
Q2: What are the key parameters to consider when optimizing a coupling reaction involving triphenylstibine sulfide as a ligand precursor?
When using triphenylstibine sulfide as a precursor for a triphenylstibine ligand in a cross-coupling reaction, the following parameters are critical for optimization:
-
Catalyst System: The choice of the transition metal (e.g., Palladium, Copper, Nickel) and its precursor is fundamental.[5][6]
-
Ligand Concentration: The stoichiometry of the triphenylstibine ligand to the metal center affects the catalytic activity and stability.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity.[7] Triphenylstibine sulfide itself has moderate solubility in organic solvents.[1]
-
Base: The choice and strength of the base are crucial, especially in cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig type, to facilitate key steps in the catalytic cycle.[6]
-
Temperature: Reaction temperature affects the rate of reaction and the stability of the catalyst and reagents.[8]
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for achieving maximum conversion while minimizing side product formation.
Q3: How does triphenylstibine compare to triphenylphosphine as a ligand in cross-coupling reactions?
Triphenylstibine is a heavier analogue of triphenylphosphine. As a ligand, it is generally a stronger σ-donor and a weaker π-acceptor compared to triphenylphosphine. This can influence the electronic properties of the metal center and, consequently, the reactivity of the catalyst. In some cases, triphenylstibine-ligated catalysts may exhibit different selectivity or activity profiles.
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of coupling reactions where triphenylstibine sulfide is used.
Issue 1: Low or No Product Yield
Question: I am attempting a palladium-catalyzed cross-coupling reaction using triphenylstibine sulfide as a ligand precursor, but I am observing very low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield in a cross-coupling reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Inefficient In Situ Ligand Formation: Triphenylstibine sulfide may not be efficiently converting to the active triphenylstibine ligand under the reaction conditions.
-
Catalyst Inactivation: The active catalytic species may be decomposing. Sulfur compounds can sometimes poison transition metal catalysts.[6]
-
Solution:
-
Increase Ligand Loading: A higher concentration of the triphenylstibine ligand can sometimes stabilize the metal center.
-
Degas Solvents Thoroughly: Oxygen can lead to the oxidation and deactivation of the catalyst. Ensure all solvents and reagents are properly deoxygenated.
-
Use a More Robust Catalyst Precursor: Consider using a more stable palladium precursor.
-
-
-
Incorrect Base or Solvent: The chosen base may not be strong enough, or the solvent may not be appropriate for the reaction.
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Incrementally increase the reaction temperature while monitoring for any signs of product or catalyst decomposition.
-
Troubleshooting Workflow for Low Yield
Sources
- 1. CAS 3958-19-8: Triphenylstibine sulfide | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. Triphenylstibine [chemeurope.com]
- 5. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 6. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of Cooling Temperature on Crystalline Behavior of Polyphenylene Sulfide/Glass Fiber Composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stabilizing Triphenylstibine Sulfide in Solution
Welcome to the technical support center for triphenylstibine sulfide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of triphenylstibine sulfide in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction
Triphenylstibine sulfide ((C₆H₅)₃SbS), a crystalline solid at ambient temperature, finds utility in various chemical syntheses due to its unique reactivity.[1] However, its moderate solubility in organic solvents exposes it to potential degradation, compromising experimental integrity and product purity.[1] This guide provides a comprehensive overview of the factors influencing its stability in solution and offers practical strategies to mitigate decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of triphenylstibine sulfide decomposition in solution?
A1: The decomposition of triphenylstibine sulfide in solution is primarily driven by four key factors:
-
Oxidation: The antimony center (Sb) is susceptible to oxidation, particularly in the presence of dissolved oxygen (air).[2] The sulfide moiety can also be oxidized to higher oxidation states.
-
Hydrolysis: The presence of water, even in trace amounts, can lead to the hydrolysis of the Sb=S bond, especially under acidic or basic conditions. This can be exacerbated by acidic impurities in the solvent or glassware.[3]
-
Thermal Stress: Elevated temperatures can promote the cleavage of the phenyl-antimony or the antimony-sulfur bonds, leading to the formation of various degradation products.[4]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate decomposition pathways in organometallic compounds.
Q2: What are the visible signs of triphenylstibine sulfide decomposition?
A2: Visual indicators of decomposition can include:
-
A change in the solution's color, often to a yellowish tint.
-
The formation of a precipitate, which could be insoluble degradation products.
-
A noticeable change in the solution's turbidity.
Q3: Which solvents are recommended for dissolving triphenylstibine sulfide to minimize decomposition?
A3: The choice of solvent is critical. Ideally, use dry, deoxygenated, non-polar, aprotic solvents. Ethers and petroleum ether are generally suitable for dissolving the parent compound, triphenylstibine, and are likely good choices for the sulfide derivative as well.[5] It is crucial to use solvents of high purity to avoid acidic or basic impurities that can catalyze hydrolysis.
Q4: How should I properly store solutions of triphenylstibine sulfide?
A4: To ensure the longevity of your solutions, adhere to the following storage protocols:
-
Inert Atmosphere: Store solutions under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Light Protection: Use amber-colored vials or wrap containers in aluminum foil to protect the solution from light.
-
Low Temperature: Store solutions at low temperatures (e.g., in a refrigerator or freezer) to minimize thermal decomposition.
-
Proper Sealing: Ensure vials are tightly sealed with high-quality septa to prevent the ingress of air and moisture.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the decomposition of triphenylstibine sulfide in solution.
| Observed Issue | Potential Cause | Recommended Action |
| Solution turns yellow over time. | Oxidation | Purge the solvent with an inert gas (N₂ or Ar) before dissolving the compound. Work under an inert atmosphere using Schlenk line techniques. Consider adding a suitable antioxidant. |
| A precipitate forms in the solution. | Hydrolysis or Formation of Insoluble Degradation Products | Ensure all glassware is thoroughly dried. Use anhydrous solvents. Consider adding an acid scavenger to neutralize any acidic impurities. |
| Inconsistent experimental results. | Decomposition due to thermal instability. | Maintain low temperatures during your experiment. If heating is necessary, do so for the shortest possible duration and under an inert atmosphere. |
| Rapid degradation upon exposure to lab light. | Photodegradation | Conduct experiments in a darkened room or use amber-colored glassware. Protect reaction vessels from direct light sources. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Triphenylstibine Sulfide Solution
This protocol outlines the steps for preparing a solution of triphenylstibine sulfide with enhanced stability.
Materials:
-
Triphenylstibine sulfide
-
Anhydrous, deoxygenated solvent (e.g., toluene, THF)
-
Antioxidant (e.g., Butylated Hydroxytoluene - BHT) (optional)
-
Acid scavenger (e.g., Proton Sponge®) (optional)
-
Schlenk flask and other appropriate glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool under a stream of inert gas.
-
Solvent Preparation: Use a commercially available anhydrous solvent or dry the solvent using appropriate methods. Deoxygenate the solvent by bubbling with an inert gas for at least 30 minutes.
-
Inert Atmosphere: Assemble the Schlenk flask under a positive pressure of inert gas.
-
Dissolution: Weigh the desired amount of triphenylstibine sulfide and transfer it to the Schlenk flask under a counterflow of inert gas.
-
(Optional) Addition of Stabilizers:
-
Antioxidant: If using an antioxidant like BHT, add a small, catalytically effective amount (e.g., 0.01 mol%).
-
Acid Scavenger: If acidic impurities are a concern, add a suitable acid scavenger (e.g., Proton Sponge®) in a stoichiometric amount relative to the suspected impurity level.
-
-
Solvent Addition: Add the deoxygenated solvent to the Schlenk flask via a cannula or a gas-tight syringe.
-
Dissolution: Gently swirl or stir the mixture until the triphenylstibine sulfide is completely dissolved.
-
Storage: Store the resulting solution in a tightly sealed Schlenk flask, wrapped in aluminum foil, at a low temperature (e.g., 4 °C).
Protocol 2: Monitoring Decomposition using HPLC-UV
This protocol describes a general method for monitoring the stability of a triphenylstibine sulfide solution using High-Performance Liquid Chromatography with a UV detector.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water is often effective for separating organometallic compounds and their degradation products.
-
Detection Wavelength: Monitor at a wavelength where triphenylstibine sulfide has a strong absorbance, which can be determined by acquiring a UV-Vis spectrum of a pure sample.
-
Standard Preparation: Prepare a standard solution of freshly dissolved, high-purity triphenylstibine sulfide at a known concentration.
Procedure:
-
Sample Preparation: At specified time intervals, withdraw a small aliquot of the triphenylstibine sulfide solution under an inert atmosphere.
-
Dilution: Dilute the aliquot with the mobile phase to a concentration within the linear range of the detector.
-
Injection: Inject the diluted sample and the standard solution into the HPLC system.
-
Data Analysis:
-
Monitor the chromatogram for the appearance of new peaks, which may indicate the formation of degradation products.
-
Quantify the decrease in the peak area of triphenylstibine sulfide over time to determine the rate of decomposition.
-
Mass spectrometry can be coupled with HPLC (LC-MS) to identify the molecular weights of the degradation products.[6][7]
-
Visualizing Decomposition Pathways
The following diagrams illustrate the potential decomposition pathways of triphenylstibine sulfide in solution.
Caption: Potential decomposition pathways of triphenylstibine sulfide in solution.
Logical Workflow for Troubleshooting
This diagram outlines a logical workflow for troubleshooting the decomposition of triphenylstibine sulfide solutions.
Caption: A logical workflow for troubleshooting decomposition issues.
References
-
PubChem. (n.d.). Triphenylstibine sulfide. National Center for Biotechnology Information. Retrieved from [Link]
-
DTIC. (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products. A Computational Elucidation of the Results. Defense Technical Information Center. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Triphenylstibine. Retrieved from [Link]
- May, P. (1910). Aromatic Antimony Compounds. Part I. The Oxidation and Nitration of Triphenylstibine. Journal of the Chemical Society, Transactions, 97, 1956-1960.
- Schofield, C. J., et al. (2019). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. Environmental Science & Technology, 53(15), 8739-8750.
-
Wikipedia. (n.d.). Antimony. Retrieved from [Link]
-
Grokipedia. (n.d.). Triphenylstibine. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Observing and Monitoring Electrolyte Decomposition by Benchtop NMR. Retrieved from [Link]
-
ChemRxiv. (2020). NMR reaction monitoring robust to spectral distortions. Retrieved from [Link]
-
MDPI. (2021). Recent Overview of Potent Antioxidant Activity of Coordination Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Triphenylstibine. Retrieved from [Link]
-
Universitas Ahmad Dahlan. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Retrieved from [Link]
-
ResearchGate. (n.d.). Photosensitized oxidation of phenyl and tert-butyl sulfides. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Triphenylstibine sulfide. Retrieved from [Link]
-
National Institutes of Health. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Retrieved from [Link]
-
National Institutes of Health. (2012). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. Retrieved from [Link]
-
USDA ARS. (n.d.). Sulfite Analysis of Fruits and Vegetables by High-Performance Liquid Chromatography (HPLC) with Ultraviolet Spectrophotometric Detection. Retrieved from [Link]
- Google Patents. (n.d.). Use of an acid scavenger to increase the resistance of a polyolefin composition against disinfectant containing water.
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Observing and Monitoring Electrolyte Decomposition by Benchtop NMR. Retrieved from [Link]
-
ACS Technical Products. (n.d.). Acid Scavengers & Stabilizers. Retrieved from [Link]
-
MDPI. (2012). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid Scavengers. Retrieved from [Link]
-
Scientific Research Publishing. (2013). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved from [Link]
-
National Institutes of Health. (1995). Physiological role of antioxidants in the immune system. Retrieved from [Link]
-
National Institutes of Health. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Retrieved from [Link]
- Google Patents. (n.d.). Acid scavenger compositions.
-
ElectronicsAndBooks. (n.d.). Thermal Decomposition of Sulfides. Retrieved from [Link]
-
National Institutes of Health. (2017). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Retrieved from [Link]
-
National Institutes of Health. (2020). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal decomposition of (triphenylphosphoranediyl)aminocyclotrithiazene and (triphenylarsoranediyl)aminocyclotrithiazene, Ph3E=NS3N3 (E = P, As). Preparation and structure of (triphenylphosphoranediyl)amine (thiosulfinyl)amine sulfide, Ph3P=NSN=S=S, and a novel synthesis of disulfur dinitride. Retrieved from [Link]
-
DTIC. (n.d.). Thermal Analysis Study of Antimony Sulfides. Retrieved from [Link]
Sources
- 1. CAS 3958-19-8: Triphenylstibine sulfide | CymitQuimica [cymitquimica.com]
- 2. ia600607.us.archive.org [ia600607.us.archive.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. grokipedia.com [grokipedia.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Triphenylstibine Sulfide
Welcome to the technical support center for the synthesis of triphenylstibine sulfide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this organoantimony compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the potential challenges in your synthetic workflow. Our approach is rooted in practical, field-tested experience to ensure scientific integrity and successful outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of triphenylstibine sulfide, focusing on the identification and mitigation of byproducts.
Question 1: My final product shows unexpected peaks in the ¹H and ¹³C NMR spectra. What are the likely impurities?
The most probable byproducts in the synthesis of triphenylstibine sulfide from triphenylstibine and elemental sulfur are unreacted starting material (triphenylstibine) and an oxidation product, triphenylstibine oxide. The latter can form if the reaction is exposed to atmospheric oxygen, especially at elevated temperatures.
Causality: Triphenylstibine is susceptible to oxidation, which leads to the formation of the pentavalent triphenylstibine oxide. This is a common side reaction if the synthesis is not performed under an inert atmosphere. Incomplete reaction will naturally lead to the presence of unreacted triphenylstibine.
To confirm the presence of these byproducts, you can use the following spectroscopic data for comparison:
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) |
| Triphenylstibine (Ph₃Sb) | 7.30-7.50 (m) | ~128.6 (C-meta), ~128.9 (C-para), ~134.0 (C-ortho), ~138.9 (C-ipso) | No strong Sb=S or Sb=O bands. |
| Triphenylstibine Sulfide (Ph₃SbS) | 7.40-7.80 (m) | Aromatic signals will show slight shifts compared to Ph₃Sb. | Strong Sb=S stretch typically around 450-500 cm⁻¹. |
| Triphenylstibine Oxide ((Ph₃SbO)ₓ) | 7.50-8.20 (m, broader signals) | Aromatic signals will show shifts due to the change in the antimony oxidation state. | Strong Sb=O stretch, typically observed in the 600-700 cm⁻¹ region. Note that triphenylstibine oxide often exists as a dimer or polymer, which can affect the exact frequency.[1][2] |
This is a strong indication of the presence of triphenylstibine oxide. Triphenylstibine oxide is known to form polymeric or dimeric structures, which significantly reduces its solubility compared to the starting material and the desired sulfide product.[1] Triphenylstibine and triphenylstibine sulfide are generally soluble in solvents like chloroform, dichloromethane, and toluene.[3]
Question 3: How can I monitor the progress of the reaction to avoid incomplete conversion?
Thin-layer chromatography (TLC) is an effective and straightforward technique for monitoring the reaction progress.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A non-polar solvent system such as a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v) is a good starting point.
-
Visualization: The spots can be visualized under UV light (254 nm), as the phenyl groups are UV-active.[4] You can also use iodine vapor for visualization.
By spotting the starting triphenylstibine, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same TLC plate, you can track the consumption of the starting material. The product, triphenylstibine sulfide, should have a different Rf value. The reaction is complete when the spot corresponding to triphenylstibine is no longer visible in the reaction mixture lane.
Experimental Protocols
To ensure the highest chance of success, we provide the following detailed, self-validating protocols.
Protocol 1: Synthesis of Triphenylstibine Sulfide
This protocol is based on the well-established reaction of a trivalent pnictogen with elemental sulfur.[5]
Materials:
-
Triphenylstibine (Ph₃Sb)
-
Elemental Sulfur (S₈)
-
Toluene (anhydrous)
-
Hexane (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylstibine (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Add elemental sulfur (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC as described in the FAQ section.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying the triphenylstibine sulfide from unreacted triphenylstibine and triphenylstibine oxide.[6]
Procedure:
-
Dissolve the crude triphenylstibine sulfide in a minimum amount of a hot solvent mixture, such as ethanol/hexane or toluene/hexane. A good starting point is to dissolve the solid in the more polar solvent (ethanol or toluene) and then add the less polar solvent (hexane) until the solution becomes slightly turbid.
-
Heat the mixture gently to redissolve the solid and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the crystals under vacuum.
The purity of the recrystallized triphenylstibine sulfide should be confirmed by NMR and IR spectroscopy.
Visualizing the Synthesis and Potential Byproducts
To provide a clear overview of the synthetic pathway and the formation of potential byproducts, the following diagram illustrates the key transformations.
Caption: Synthesis of triphenylstibine sulfide and potential side reaction.
References
-
Nguyen, T. B. Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Clean Technologies, 2022. [Link]
-
Cowley, A. H., et al. Isolation, bonding and reactivity of a monomeric stibine oxide. Nature Chemistry, 2023. [Link]
-
PubChem. Triphenylantimony. National Center for Biotechnology Information. [Link]
- Doak, G. O., et al. Preparation and reactions of triphenylstibine oxide.
-
Wikipedia. Triphenylstibine. [Link]
- Jensen, F., et al. Infrared Spectra of Some Organic Compounds of Group VB Elements. Acta Chemica Scandinavica, 1960.
-
PubChem. Triphenylstibine sulfide. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. triphenylstibine. [Link]
-
Grokipedia. Triphenylstibine. [Link]
-
ResearchGate. a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
-
Clemson University. Development of a Cost-Affordable Thin-Layer Chromatography Testing Kit for Falsified and Substandard Pharmaceuticals in Tanzania. [Link]
-
ResearchGate. Synthesis and Photophysical Properties of Triphenylamine-Based Multiply Conjugated Star Like Molecules. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of California, Berkeley. Crystallization Solvents.pdf. [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of Triphenylstibine Sulfide
Welcome to the technical support center for the synthesis of triphenylstibine sulfide (Ph₃SbS). This guide is structured for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, more controlled production. Given that detailed scale-up literature for Ph₃SbS is sparse, this guide provides a robust framework based on the well-documented synthesis of its lighter congener, triphenylphosphine sulfide, and established principles of organoantimony chemistry.
This resource is organized into a logical workflow, starting with the crucial synthesis of the triphenylstibine precursor, followed by its conversion to the target sulfide, and concluding with an in-depth troubleshooting section in a direct question-and-answer format.
Part 1: Synthesis and Purification of the Triphenylstibine (Ph₃Sb) Precursor
A high-quality final product begins with a high-purity starting material. For the synthesis of triphenylstibine sulfide, the purity of the triphenylstibine precursor is paramount. While commercially available, synthesizing it in-house is often more cost-effective for large-scale operations and provides greater control over quality.
Frequently Asked Questions (FAQs)
Question: My commercial triphenylstibine seems to be of low quality or is too expensive for scale-up. What is a reliable, scalable method for its synthesis?
Answer: The most reliable and scalable method for synthesizing triphenylstibine is the Grignard reaction between phenylmagnesium bromide and antimony trichloride (SbCl₃).[1][2] This method consistently provides high yields (82-90%) of crude product that can be purified to the required specification.[1][3]
Experimental Protocol: Synthesis of Triphenylstibine (Ph₃Sb)
This protocol is adapted from the robust procedure outlined in Organic Syntheses.[3]
Step 1: Grignard Reagent Formation
-
Set up a multi-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and the system is under an inert atmosphere (Nitrogen or Argon).
-
Charge the flask with magnesium turnings (1.65 atomic equivalents).
-
Add a portion of dry diethyl ether to cover the magnesium.
-
Prepare a solution of dry bromobenzene (1.65 molar equivalents) in dry diethyl ether. Add a small amount of this solution to the magnesium to initiate the reaction.
-
Once the reaction begins (indicated by cloudiness and gentle boiling), add more dry ether and then add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[3]
Step 2: Reaction with Antimony Trichloride
-
Once the Grignard reagent formation is complete, cool the flask in an ice bath.
-
Slowly add a solution of freshly distilled antimony trichloride (1.0 molar equivalent) in dry ether via the dropping funnel. The reaction can be brisk; maintain a low temperature to control the exotherm.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a steam bath for one hour to ensure the reaction goes to completion.[3]
Step 3: Work-up and Isolation
-
Cool the reaction mixture and pour it slowly into a stirred mixture of ice and water. Crucially, do not use acid for the quench , as this can decompose the triphenylstibine.[3]
-
Filter the resulting mixture through a Büchner funnel. The solid magnesium salts will trap some product.
-
Extract the filter cake thoroughly with several portions of ether.
-
Separate the aqueous layer from the combined ether layers and extract the aqueous layer twice more with ether.
-
Combine all organic extracts and evaporate the ether on a steam bath. The crude product will remain as a yellowish semi-solid that crystallizes upon cooling.[3]
Step 4: Purification
-
The primary impurity is typically biphenyl. Recrystallize the crude solid from a minimal amount of warm petroleum ether (low boiling point fraction).
-
Cool the solution in a freezing mixture to induce crystallization. The triphenylstibine will separate as small white prisms.
-
Collect the crystals by vacuum filtration. A second crop can be obtained by concentrating the mother liquor.
Part 2: Synthesis of Triphenylstibine Sulfide (Ph₃SbS)
The conversion of triphenylstibine to its sulfide is an oxidative addition reaction. The most direct method involves the reaction with elemental sulfur. This process is analogous to the well-established synthesis of triphenylphosphine sulfide from triphenylphosphine.[4]
Frequently Asked Questions (FAQs)
Question: What is the recommended procedure for converting triphenylstibine to triphenylstibine sulfide on a larger scale?
Answer: A direct reaction with elemental sulfur (S₈) in a suitable solvent is the most efficient method. The key is to control the reaction temperature and ensure efficient mixing. Unlike the highly exothermic and rapid reaction of triphenylphosphine, the reaction with triphenylstibine may be slower due to the lower nucleophilicity of antimony compared to phosphorus, potentially requiring mild heating to initiate and complete the reaction.
Experimental Protocol: Synthesis of Triphenylstibine Sulfide
Step 1: Reaction Setup
-
In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser under an inert atmosphere, dissolve purified triphenylstibine (1.0 molar equivalent) in a moderately polar solvent like toluene or dichloromethane. The concentration should be high to facilitate the reaction, similar to the phosphine analog.[4]
-
Add elemental sulfur powder (1.0 molar equivalent, based on S atoms) to the stirred solution.
Step 2: Reaction Execution
-
Monitor the internal temperature. While the reaction with triphenylphosphine is exothermic, the triphenylstibine reaction may require gentle warming (e.g., 40-50 °C) to proceed at a reasonable rate.
-
Stir the mixture vigorously. The dissolution of sulfur and the formation of the product will be visually apparent.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC) to determine the point of complete consumption of the starting stibine.
Step 3: Isolation and Purification
-
Triphenylstibine sulfide has moderate solubility in organic solvents.[5] Upon completion, the product may precipitate from the reaction mixture, especially upon cooling.
-
If the product precipitates, cool the mixture to room temperature or below, and collect the solid by filtration.
-
Wash the collected solid with a non-polar solvent (like cold methanol or petroleum ether) to remove any unreacted sulfur or other soluble impurities.[4]
-
If the product remains in solution, concentrate the solvent under reduced pressure and purify the resulting solid by recrystallization.
Synthesis Workflow Diagram
Caption: Overall workflow for the two-stage synthesis of pure triphenylstibine sulfide.
Part 3: Troubleshooting Guide for Scale-Up
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
1. Low Yield or Incomplete Reaction
Question: My reaction is stalling, and analysis shows significant unreacted triphenylstibine even after prolonged reaction times. What's going wrong?
Answer: This issue typically points to problems with reactivity or reagent quality.
-
Insufficient Activation Energy: Unlike the phosphorus analog, the Sb-S bond formation may not be as rapid at room temperature.
-
Solution: Gently heat the reaction mixture to 40-50 °C and monitor the progress. A slight exotherm should be observed as the reaction initiates.
-
-
Poor Sulfur Solubility: Elemental sulfur (S₈) has limited solubility in many organic solvents. If it doesn't dissolve, the reaction becomes a slow solid-liquid phase reaction.
-
Solution: Ensure vigorous stirring to maintain a fine suspension of sulfur. Using a solvent like toluene at a slightly elevated temperature can improve sulfur solubility and reaction rate.
-
-
Concentration Effects: The reaction is bimolecular, and its rate depends on the concentration of both reactants.[4]
-
Solution: Perform the reaction under highly concentrated conditions. A solvent volume of 0.5-1.0 mL per mmol of triphenylstibine is a good starting point.
-
2. Product Impurity and Discoloration
Question: My final product is off-white or yellow and shows impurities by NMR/HPLC. What are the likely side products and how can I prevent them?
Answer: The most common impurity is triphenylstibine oxide (Ph₃SbO), which forms from the reaction of triphenylstibine with oxygen. Unreacted sulfur can also be a persistent contaminant.
-
Oxidation to Triphenylstibine Oxide: Triphenylstibine is sensitive to air, and oxidation is a common side reaction, especially at elevated temperatures.[6] Triphenylstibine oxide itself is often a polymeric or dimeric species, which can complicate purification.[7][8]
-
Troubleshooting:
-
Strictly Inert Atmosphere: Ensure your reactor is thoroughly purged with nitrogen or argon before adding reagents and maintain a positive inert gas pressure throughout the reaction.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas to remove dissolved oxygen.
-
-
-
Residual Elemental Sulfur: Sulfur's yellow color can be a source of discoloration. Its removal is key to obtaining a pure white product.
-
Troubleshooting:
-
Stoichiometry Control: Use a precise 1:1 molar ratio of Ph₃Sb to S. A slight excess of Ph₃Sb can be used to ensure all sulfur is consumed, though this requires subsequent removal of the unreacted stibine.
-
Washing/Recrystallization: Unreacted sulfur has different solubility profiles than Ph₃SbS. Washing the crude product with a solvent in which sulfur is soluble but the product is not (e.g., carbon disulfide, with extreme caution due to toxicity and flammability) can be effective. More practically, washing with cold methanol or recrystallization from a carefully chosen solvent system is preferred.
-
-
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common scale-up issues in Ph₃SbS synthesis.
Part 4: Safety and Handling
Question: What are the primary safety concerns when handling triphenylstibine and its derivatives on a large scale?
Answer: Organoantimony compounds are toxic and require careful handling.[5] The primary risks are associated with inhalation and ingestion.
-
Toxicity: Antimony compounds can cause respiratory and cardiovascular effects with chronic exposure.[9] Always handle triphenylstibine and its sulfide in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. For large-scale transfers, consider additional respiratory protection.[10]
-
Inert Atmosphere Operations: The synthesis of the triphenylstibine precursor involves Grignard reagents, which are air and moisture-sensitive. The subsequent sulfidation reaction should be conducted under an inert atmosphere to prevent the formation of the oxide byproduct.
-
Waste Disposal: All waste containing antimony compounds must be disposed of as hazardous chemical waste according to institutional and local regulations.
Quantitative Data Summary Table
| Parameter | Triphenylstibine (Ph₃Sb) | Triphenylstibine Sulfide (Ph₃SbS) | Reference |
| Molar Mass | 353.07 g/mol | 385.1 g/mol | [11][12] |
| Appearance | Colorless/white solid | White solid | [5][11] |
| Melting Point | 52-54 °C | Not well-documented | [11] |
| Solubility | Insoluble in water; soluble in ether, petroleum ether | Moderately soluble in organic solvents | [1][5][11] |
| Typical Yield | 82-90% (from SbCl₃) | >85% (expected, based on analog) | [3][4] |
References
-
Triphenylstibine - Wikipedia . Wikipedia. [Link]
-
Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine . MDPI. [Link]
-
Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine . ResearchGate. [Link]
-
triphenylstibine . Organic Syntheses Procedure. [Link]
-
Organoantimony chemistry - Wikipedia . Wikipedia. [Link]
-
Triphenylstibine sulfide | C18H15SSb | CID 77566 . PubChem - NIH. [Link]
-
A single-step purification method for the precise determination of the antimony isotopic composition of environmental, geological and biological samples by HG-MC-ICP-MS . Journal of Analytical Atomic Spectrometry (RSC Publishing). [Link]
-
Antimony & Antimony Compounds (CAS 7440-36-0) . Vermont Department of Health. [Link]
-
Antimony and compounds, as Sb . WorkSafe NZ. [Link]
-
Isolation, bonding and reactivity of a monomeric stibine oxide . PMC - NIH. [Link]
-
Synthesis and structures of organoantimony compounds containing intramolecular Sb–N interactions | Request PDF . ResearchGate. [Link]
-
Thermal Analysis Study of Antimony Sulfides . DTIC. [Link]
-
Triphenylstibine . Grokipedia. [Link]
-
Isolation, bonding and reactivity of a monomeric stibine oxide . eScholarship.org. [Link]
-
Safe handling of organolithium compounds in the laboratory | Request PDF . ResearchGate. [Link]
-
Triphenylphosphine sulfide – Knowledge and References . Taylor & Francis. [Link]
-
Antimony - Wikipedia . Wikipedia. [Link]
-
Studies on Organ Antimony Compounds . Jetir.Org. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity . EMU Physics Department. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Antimony - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. CAS 3958-19-8: Triphenylstibine sulfide | CymitQuimica [cymitquimica.com]
- 6. Organoantimony chemistry - Wikipedia [en.wikipedia.org]
- 7. Isolation, bonding and reactivity of a monomeric stibine oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. healthvermont.gov [healthvermont.gov]
- 10. ltschem.com [ltschem.com]
- 11. Triphenylstibine - Wikipedia [en.wikipedia.org]
- 12. Triphenylstibine sulfide | C18H15SSb | CID 77566 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of Triphenylstibine Sulfide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with triphenylstibine sulfide (Ph₃SbS). This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) concerning the solvent effects on the reactivity of this versatile organoantimony reagent. Our goal is to equip you with the expertise to navigate your experiments successfully by understanding the causal relationships between solvent choice and reaction outcomes.
Introduction to the Reactivity of Triphenylstibine Sulfide
Triphenylstibine sulfide is a stable, solid organoantimony(V) compound characterized by a double bond between antimony and sulfur.[1][2] While direct studies on its reactivity are not abundant in the literature, strong analogies can be drawn from its lighter pnictogen counterpart, triphenylphosphine sulfide (Ph₃PS).[3] The primary mode of reactivity for Ph₃SbS involves the nucleophilic character of the sulfur atom, making it an effective sulfur transfer agent.[4] A key application of this reactivity is the conversion of epoxides to thiiranes, a transformation of significant interest in organic synthesis.[3]
This guide will focus on the practical aspects of employing triphenylstibine sulfide in such reactions, with a particular emphasis on how the choice of solvent can profoundly influence reaction rates, yields, and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of triphenylstibine sulfide in organic synthesis?
A1: Based on its chemical properties and analogies with similar reagents like triphenylphosphine sulfide, triphenylstibine sulfide is primarily utilized as a sulfur transfer agent .[3][4] Its most notable application is in the synthesis of thiiranes (episulfides) from epoxides .[3] This reaction involves the transfer of the sulfur atom from Ph₃SbS to the epoxide, with the concomitant formation of triphenylstibine oxide (Ph₃SbO) as a byproduct.
Q2: How does the polarity of the solvent affect the rate of sulfur transfer from triphenylstibine sulfide to an epoxide?
A2: The reaction of triphenylstibine sulfide with an epoxide is believed to proceed through a polar, and potentially charged, transition state or intermediate.[5] Therefore, solvent polarity plays a crucial role:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally expected to accelerate the reaction. They can stabilize the polar transition state, thereby lowering the activation energy of the reaction. For reactions involving charged intermediates, polar aprotic solvents are particularly effective at increasing the rate.
-
Nonpolar Solvents (e.g., Benzene, Toluene, Hexane): Reactions in nonpolar solvents are typically slower. The lack of stabilization for polar intermediates results in a higher activation energy barrier. However, in some cases, nonpolar solvents can be advantageous for product isolation, as the byproduct, triphenylstibine oxide, may be less soluble.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The effect of polar protic solvents can be more complex. While they are polar and can solvate charged species, they can also engage in hydrogen bonding with the reactants or intermediates. This can sometimes hinder the reaction by solvating the nucleophilic sulfur atom of Ph₃SbS, making it less available for reaction.
Q3: I am observing low yields in my thiirane synthesis. What are the common causes and how can I troubleshoot this?
A3: Low yields in thiirane synthesis using triphenylstibine sulfide can stem from several factors, many of which are solvent-dependent. Please refer to our detailed Troubleshooting Guide below for a comprehensive list of potential issues and solutions.
Q4: Is an acid catalyst necessary for the reaction of triphenylstibine sulfide with epoxides?
A4: Yes, in many cases, a Lewis or Brønsted acid catalyst is beneficial. For the analogous reaction with triphenylphosphine sulfide, trifluoroacetic acid (TFA) has been used.[5] The acid likely activates the epoxide by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack by the sulfur of triphenylstibine sulfide. The choice and concentration of the acid catalyst may need to be optimized for your specific substrate and solvent system.
Troubleshooting Guide: Thiirane Synthesis from Epoxides
This guide addresses common issues encountered during the synthesis of thiiranes using triphenylstibine sulfide.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Conversion | 1. Insufficient Reaction Time/Temperature: The reaction kinetics may be slow in the chosen solvent. 2. Inadequate Catalyst Activity: The acid catalyst may be absent, insufficient, or deactivated. 3. Poor Solubility: Triphenylstibine sulfide or the epoxide may not be sufficiently soluble in the chosen solvent at the reaction temperature. | 1. Solvent Change: Switch to a more polar aprotic solvent (e.g., DMF) to potentially increase the reaction rate. 2. Increase Temperature: Cautiously increase the reaction temperature, monitoring for potential side reactions. 3. Catalyst Optimization: Add a catalytic amount of a strong acid like trifluoroacetic acid (TFA). Optimize the catalyst loading. 4. Solubility Check: Ensure all reactants are soluble at the start of the reaction. If not, consider a different solvent or a co-solvent system. |
| Formation of Side Products (e.g., dienes, polymers) | 1. Reaction Temperature Too High: Higher temperatures can promote elimination or polymerization pathways. 2. Inappropriate Solvent: The solvent may be participating in or promoting side reactions. 3. Substrate Sensitivity: The epoxide or the resulting thiirane may be unstable under the reaction conditions. | 1. Lower Reaction Temperature: Run the reaction at a lower temperature for a longer period. 2. Solvent Screening: Experiment with less reactive, non-nucleophilic solvents. 3. Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction and stop it once the desired product is formed, before significant decomposition occurs. |
| Difficult Product Isolation | 1. Co-elution with Triphenylstibine Oxide: The byproduct, Ph₃SbO, can be challenging to separate from the desired thiirane. 2. Product Instability: The thiirane may be unstable to the purification conditions (e.g., silica gel chromatography). | 1. Solvent-Induced Precipitation: Choose a solvent system where the Ph₃SbO byproduct has low solubility and precipitates out of the reaction mixture. For example, a nonpolar solvent like hexane could be added post-reaction. 2. Alternative Purification: Consider distillation or recrystallization for product purification if chromatography is problematic. 3. Neutralize Before Workup: If an acid catalyst is used, neutralize the reaction mixture before purification to prevent acid-catalyzed decomposition of the thiirane on silica gel. |
Experimental Protocol: Synthesis of a Thiirane from an Epoxide (Analogous Protocol)
The following is a general, step-by-step protocol for the synthesis of a thiirane from an epoxide using triphenylstibine sulfide. This protocol is based on established procedures for the analogous reaction with triphenylphosphine sulfide and should be optimized for your specific substrate.[5]
Materials:
-
Epoxide
-
Triphenylstibine sulfide (Ph₃SbS)
-
Anhydrous solvent (e.g., benzene, toluene, or DMF)
-
Trifluoroacetic acid (TFA)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the epoxide (1.0 equivalent) and triphenylstibine sulfide (1.1 equivalents) in the chosen anhydrous solvent.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of trifluoroacetic acid (e.g., 0.1 equivalents) via syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a nonpolar solvent was used, the triphenylstibine oxide byproduct may precipitate and can be removed by filtration. If a polar solvent was used, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, distillation, or recrystallization, depending on the properties of the thiirane.
Visualization of the Experimental Workflow
Caption: General workflow for thiirane synthesis.
Mechanistic Insights and the Role of the Solvent
The conversion of an epoxide to a thiirane by triphenylstibine sulfide is proposed to proceed via a nucleophilic attack of the sulfur atom on one of the epoxide carbons, facilitated by acid catalysis. The solvent's role is critical in stabilizing the intermediates and transition states of this pathway.
Proposed Reaction Mechanism
Caption: Proposed mechanism for thiirane synthesis.
Explanation of the Mechanism:
-
Epoxide Activation: The acid catalyst protonates the epoxide oxygen, making the epoxide a better electrophile.
-
Nucleophilic Attack: The nucleophilic sulfur atom of triphenylstibine sulfide attacks one of the carbons of the activated epoxide. This is likely the rate-determining step and results in the formation of a transient intermediate.
-
Intermediate Formation and Ring Closure: A plausible four-membered ring intermediate, a thiaoxastibetane, may form. This intermediate is unstable and rapidly collapses.
-
Product Formation: The collapse of the intermediate yields the desired thiirane and the thermodynamically stable byproduct, triphenylstibine oxide.
How the Solvent Influences the Mechanism:
-
Stabilization of Charged Species: The activated epoxide and the subsequent intermediates possess significant charge separation. Polar solvents, particularly aprotic ones, can effectively solvate these species, lowering the energy of the transition state and accelerating the reaction.
-
Solvation of the Nucleophile: In polar protic solvents, hydrogen bonding to the sulfur atom of Ph₃SbS can decrease its nucleophilicity, potentially slowing down the initial attack on the epoxide.
Data Summary: Expected Solvent Effects on Reaction Rate
The following table summarizes the anticipated effects of different solvent classes on the rate of thiirane synthesis. These are general guidelines, and the optimal solvent will depend on the specific substrates and reaction conditions.
| Solvent Class | Examples | Dielectric Constant (Approx.) | Expected Effect on Reaction Rate | Rationale |
| Nonpolar | Benzene, Toluene, Hexane | 2 - 7 | Slow | Poor stabilization of polar transition state/intermediates. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | 37 - 47 | Fast | Good stabilization of polar transition state/intermediates without deactivating the nucleophile through hydrogen bonding. |
| Polar Protic | Ethanol, Methanol, Water | 24 - 80 | Variable (Potentially Slower) | Can stabilize polar intermediates but may also solvate and deactivate the nucleophilic sulfur of Ph₃SbS through hydrogen bonding. |
References
-
In situ synthesis of triphenyl antimony sulfide and reaction conditions for sulfur donation into [Fe6C]²⁻ cluster. (2025). ResearchGate. [Link]
-
Harnessing Transition Metal Chalcogenides for Efficient Performance in Magnesium–Sulfur Battery: Synergising Experimental and Theoretical Techniques. (n.d.). MDPI. [Link]
-
Triphenylphosphine sulfide. (n.d.). In Wikipedia. Retrieved from [Link]
- Product Class 11: Thiiranes and Deriv
-
Synthesis and Properties of Triphenylantimony(V) Dithiolate Derivative. (2025). ResearchGate. [Link]
-
Triphenylstibine sulfide. (n.d.). PubChem. [Link]
-
Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. (2022). MDPI. [Link]
-
Sulfur-Transfer Reagents for Synthesis. (n.d.). SR Innovations India. [Link]
Sources
- 1. CAS 3958-19-8: Triphenylstibine sulfide | CymitQuimica [cymitquimica.com]
- 2. Triphenylstibine sulfide | C18H15SSb | CID 77566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triphenylphosphine sulfide - Wikipedia [en.wikipedia.org]
- 4. srinnovationsindia.com [srinnovationsindia.com]
- 5. Unraveling the mechanism of epoxide formation from sulfur ylides and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions Involving Triphenylstibine Sulfide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions regarding catalyst deactivation in reactions where triphenylstibine sulfide (Ph₃SbS) is present, either as a reactant, ligand, or impurity. Our goal is to equip you with the foundational knowledge and practical steps to diagnose, mitigate, and potentially reverse catalyst deactivation, ensuring the robustness and efficiency of your chemical processes.
Section 1: Understanding the Core Problem: The "Why" of Deactivation
Before troubleshooting, it is critical to understand the fundamental chemical interactions that lead to catalyst deactivation. This section explains the primary mechanism at play.
Q1: What is the primary cause of catalyst deactivation when triphenylstibine sulfide is present in a reaction?
A1: The primary and most aggressive cause of deactivation is chemical poisoning by sulfur .[1][2][3][4] Triphenylstibine sulfide contains a labile sulfur atom that exhibits a very high affinity for the active sites of many metal catalysts, particularly late transition metals. This interaction is a classic example of catalyst poisoning, where a substance chemically bonds to the catalyst's active sites, rendering them unavailable for the desired reaction.[5]
Q2: How does sulfur poisoning from triphenylstibine sulfide work at the molecular level?
A2: The deactivation process is driven by the formation of a strong, often covalent, bond between the sulfur atom of Ph₃SbS and the metal atoms of the catalyst.[2] This process can be broken down into several steps:
-
Adsorption: The triphenylstibine sulfide molecule adsorbs onto the catalyst surface. The sulfur atom, with its available lone pairs of electrons, acts as a strong Lewis base, readily coordinating to the electron-deficient metal active sites.
-
Strong Chemisorption (Sulfidation): Unlike the reversible adsorption of most reactants, the metal-sulfur (M-S) bond is exceptionally strong and thermodynamically favorable. This essentially "caps" the active site, physically blocking reactants from accessing it.[5]
-
Electronic Modification: Beyond simple site blocking, the adsorbed sulfur can also electronically modify neighboring metal atoms. This changes the surface's electronic properties, which can negatively impact its ability to catalyze the intended reaction, even at sites not directly blocked by sulfur.[5]
-
Surface Reconstruction: In some cases, the strong interaction can lead to the reconstruction of the catalyst's surface, forming stable metal sulfide layers that are catalytically inert for the target reaction.[6]
Caption: Mechanism of catalyst poisoning by triphenylstibine sulfide.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise during experimentation.
Q1: My reaction has stalled. How do I know if catalyst deactivation by Ph₃SbS is the cause?
A1: The classic symptom is a significant decrease in the reaction rate over time, or a complete failure of the reaction to proceed to completion. Other indicators include a loss of selectivity towards the desired product and, in some cases, a visible change in the catalyst's appearance (e.g., darkening).
Q2: Which types of catalysts are most susceptible to poisoning by triphenylstibine sulfide?
A2: Catalysts based on platinum-group metals (PGMs) are highly susceptible. This includes palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru). Other transition metals like nickel (Ni) and cobalt (Co) are also very sensitive to sulfur poisoning.[2][3][4] Catalysts used for hydrogenation, cross-coupling, and hydroformylation are particularly vulnerable.
Q3: Can the triphenylstibine (Ph₃Sb) part of the molecule also deactivate the catalyst?
A3: Yes, but its effect is typically much less severe than that of the sulfide. Triphenylstibine, like triphenylphosphine, can act as a ligand that coordinates to the metal center.[7][8] This can sometimes inhibit catalysis by occupying coordination sites. However, the metal-antimony bond is generally weaker and more reversible than the metal-sulfur bond. In the context of Ph₃SbS, the sulfur poisoning mechanism is overwhelmingly the dominant deactivation pathway.
Q4: Is the deactivation reversible or permanent?
A4: Sulfur poisoning is often severe and can be considered irreversible under normal reaction conditions.[3] However, "irreversible" simply means the poison does not desorb on its own. With specific, often harsh, regeneration procedures (e.g., high-temperature treatment), it is sometimes possible to remove the sulfur and restore a degree of catalytic activity.[9][10] The success of regeneration depends heavily on the catalyst's stability and the severity of the poisoning.[11]
Section 3: Advanced Troubleshooting & Diagnostics Guide
If you suspect sulfur poisoning, a systematic diagnostic approach is necessary to confirm the cause and rule out other deactivation mechanisms like thermal sintering or fouling.[1]
Caption: Diagnostic workflow for identifying the cause of catalyst deactivation.
Key Diagnostic Techniques
The table below summarizes powerful analytical techniques for diagnosing sulfur poisoning. It is crucial to compare the spent (used) catalyst with a fresh (unused) sample.
| Technique | Principle | Information Gained | Typical Indication of Sulfur Poisoning |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition and chemical states of a material's surface (top 1-10 nm). | Direct evidence of sulfur on the catalyst surface and its oxidation state (e.g., sulfide, sulfate). | Presence of a strong sulfur (S 2p) signal on the spent catalyst that is absent on the fresh sample.[9][12] |
| Temperature Programmed Oxidation with Mass Spectrometry (TPO-MS) | The catalyst is heated in an oxidizing atmosphere (e.g., O₂/He), and the evolved gases are analyzed by a mass spectrometer. | Identifies and quantifies species that can be oxidized and removed from the surface. | Detection of sulfur dioxide (SO₂) evolving from the spent catalyst at elevated temperatures, indicating the combustion of adsorbed sulfur.[13] |
| Energy-Dispersive X-ray Spectroscopy (EDX/EDS) | Elemental analysis performed in conjunction with Scanning Electron Microscopy (SEM). | Provides elemental composition maps of the catalyst surface. | Co-localization of sulfur with the active metal particles on the catalyst surface map.[9][14] |
| Transmission Electron Microscopy (TEM) | High-resolution imaging of catalyst nanoparticles. | Measures particle size and distribution. | Primarily used to rule out thermal degradation (sintering). If particle size is unchanged but activity is lost, poisoning is likely.[14] |
Section 4: Protocols for Catalyst Regeneration
Regeneration aims to remove the sulfur poison from the catalyst's active sites. The success of these protocols is highly dependent on the catalyst's thermal and chemical stability. Always perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 4.1: Thermal Regeneration via Oxidation (Calcination)
-
Principle: This method uses high temperatures and an oxidizing agent (air or oxygen) to convert strongly adsorbed sulfur species into volatile sulfur oxides (SOx), which then desorb from the surface.
-
Applicability: Best for robust catalysts on thermally stable supports (e.g., Al₂O₃, SiO₂, TiO₂) that can withstand high temperatures without sintering.
-
Procedure:
-
Recover the spent catalyst from the reaction mixture by filtration and wash thoroughly with a suitable solvent (e.g., toluene, then acetone) to remove residual organics. Dry the catalyst under vacuum.
-
Place the dried catalyst in a tube furnace or a ceramic crucible for a muffle furnace.
-
Begin flowing a dilute stream of air or an oxygen/inert gas mixture (e.g., 5% O₂ in N₂) over the catalyst bed.
-
Slowly ramp the temperature (e.g., 2-5 °C/min) to a target temperature between 400-550 °C. Caution: Rapid heating can cause catalyst sintering.
-
Hold at the target temperature for 2-4 hours. The off-gas may be corrosive (SOx); ensure it is properly scrubbed.
-
Cool the catalyst slowly to room temperature under an inert gas (N₂ or Ar) flow.
-
The catalyst may need to be re-reduced (e.g., with H₂) before use if the active phase is a reduced metal.
-
Protocol 4.2: Thermal Regeneration via Reduction
-
Principle: This method uses a reducing agent, typically hydrogen (H₂), at elevated temperatures to convert surface sulfides to hydrogen sulfide (H₂S) gas.[9]
-
Applicability: Suitable for catalysts that are used in their reduced metallic state (e.g., Pd/C, Pt/Al₂O₃).
-
Procedure:
-
Recover and clean the spent catalyst as described in Protocol 4.1, Step 1.
-
Place the catalyst in a reactor suitable for high-temperature gas flow (e.g., a tube furnace).
-
Purge the system thoroughly with an inert gas (N₂ or Ar).
-
Switch the gas flow to a dilute hydrogen mixture (e.g., 5-10% H₂ in N₂). Caution: Hydrogen is highly flammable.
-
Slowly ramp the temperature to 300-500 °C and hold for 2-4 hours.
-
The off-gas will contain toxic H₂S gas and must be passed through a scrubber (e.g., a bleach or caustic solution).
-
Cool the catalyst to room temperature under an inert gas flow before handling.
-
Section 5: Mitigation Strategies
The most effective strategy is to prevent or minimize deactivation from the outset.
Q1: How can I design my experiment to minimize deactivation?
A1: Several strategies can be employed:
-
Increase Catalyst Loading: A simple, though less economical, approach is to use a higher catalyst loading to provide a larger number of sacrificial active sites.
-
Use a Guard Bed: If Ph₃SbS is an impurity in a flow process, a pre-reactor bed of a sacrificial, low-cost material can be used to trap the sulfur before it reaches the main catalyst bed.
-
Optimize Temperature: In some cases, sulfur adsorption is less favorable at higher temperatures. However, this must be balanced against the risk of thermal degradation and potential side reactions.[1]
Q2: Are there sulfur-tolerant catalyst alternatives?
A2: Developing sulfur-tolerant catalysts is a major area of research.[15] While no catalyst is completely immune, some approaches show promise:
-
Bimetallic Catalysts: Adding a second metal (e.g., Sn to Pt) can alter the electronic properties of the primary metal, weakening the M-S bond and improving sulfur resistance.[2]
-
Support Modification: Using supports with higher acidity or different surface properties can sometimes influence how sulfur species interact with the catalyst system, offering a protective effect.[14]
-
Catalyst Additives: In some specific cases, additives have been shown to act as "antidotes." For example, triphenylphosphine (TPP) was found to reactivate sulfur-poisoned Pd/C by helping to reduce the palladium sulfide layer back to active metallic palladium.[16] This suggests that co-feeding a sacrificial agent could be a viable, though complex, strategy.
References
-
Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. PubMed Central. [Link]
-
Temperature Programmed Oxidation: Mass Spectrometry Strategies for Catalyst Deactivation Studies. Environmental XPRT. [Link]
-
Triphenylstibine. Grokipedia. [Link]
-
Triphenylstibine. Wikipedia. [Link]
-
Study on sulfur deactivation of catalysts for DMDS oxidation. OuluREPO. [Link]
-
triphenylstibine. ResearchGate. [Link]
-
Triphenylstibine sulfide | C18H15SSb | CID 77566. PubChem. [Link]
-
Electrochemical Regeneration of Platinum Catalysts Poisoned by Sulfur-Containing Species. ECS Meeting Abstracts. [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]
-
Final Analysis: Sulfur as a Catalyst Poison. ResearchGate. [Link]
-
Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
-
Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. ResearchGate. [Link]
-
Triphenylphosphine as Efficient Antidote for the Sulfur‐Poisoning of the Pd/C Hydrogenation Catalyst. ResearchGate. [Link]
-
Research Progress on Sulfur Deactivation and Regeneration over Cu-CHA Zeolite Catalyst. MDPI. [Link]
-
An illustration of the three major sulphur deactivation mechanisms of... ResearchGate. [Link]
-
Mechanisms of catalyst deactivation. SciSpace. [Link]
-
Reversible Sulfur Poisoning of 3-way Catalyst linked with Oxygen Storage Mechanisms. SAE International. [Link]
-
Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. [Link]
-
Heterogeneous Catalyst Deactivation and Regeneration: A Review. ResearchGate. [Link]
Sources
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. researchgate.net [researchgate.net]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Progress on Sulfur Deactivation and Regeneration over Cu-CHA Zeolite Catalyst [mdpi.com]
- 11. sae.org [sae.org]
- 12. researchgate.net [researchgate.net]
- 13. Temperature Programmed Oxidation: Mass Spectrometry Strategies for Catalyst Deactivation Studies [environmental-expert.com]
- 14. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Triphenylphosphine Sulfide and Triphenylstibine Sulfide for Advanced Chemical Applications
In the realm of coordination chemistry, organic synthesis, and materials science, the choice of reagents and ligands is paramount to achieving desired outcomes. Among the vast arsenal of available compounds, chalcogenides of pnictogens, specifically triphenylphosphine sulfide (TPPS) and triphenylstibine sulfide (TPSS), present a fascinating case study in how subtle changes in atomic composition can dramatically influence molecular properties and reactivity. This guide provides a comprehensive comparative analysis of TPPS and TPSS, grounded in experimental data and theoretical principles, to aid researchers in making informed decisions for their specific applications.
Introduction: A Tale of Two Chalcogenides
Triphenylphosphine sulfide (Ph₃PS) and triphenylstibine sulfide (Ph₃SbS) are isostructural analogs, differing only in the central pnictogen atom—phosphorus versus antimony. Both molecules feature a tetrahedral coordination geometry with three phenyl rings and a terminal sulfur atom. However, the significant differences in size, electronegativity, and polarizability between phosphorus and antimony impart distinct characteristics to these molecules, influencing their bond strengths, electronic properties, and utility in chemical transformations. This guide will delve into these differences, providing a side-by-side comparison of their synthesis, structure, spectroscopic signatures, and reactivity.
Synthesis and Handling: Accessibility and Safety Considerations
The preparation of both TPPS and TPSS typically involves the sulfidation of their respective triphenyl-pnictogen precursors. However, the reaction conditions and precursor synthesis differ, reflecting the distinct reactivities of phosphorus and antimony compounds.
Synthesis of Triphenylphosphine Sulfide (TPPS)
The synthesis of TPPS is a remarkably efficient and rapid process, often proceeding to high yields at room temperature.[1][2] The reaction relies on the nucleophilic attack of triphenylphosphine on the octasulfur ring (S₈).[1]
Experimental Protocol: Rapid Synthesis of Triphenylphosphine Sulfide [1]
-
To a test tube, add triphenylphosphine (2.62 g, 10 mmol) and elemental sulfur (0.32 g, 10 mmol).
-
Add dichloromethane (5 mL) to the mixture.
-
Shake the test tube vigorously using a vortex mixer. The reaction is exothermic, and the solids will dissolve within approximately 30 seconds to form a pale-yellow solution.
-
Continue shaking for another 10-20 seconds, during which TPPS will precipitate as a white solid.
-
Filter the precipitate and wash with cold methanol (3 x 5 mL).
-
Dry the resulting white crystalline solid under vacuum to afford pure triphenylphosphine sulfide (Yield: ~88%).[1]
The simplicity and speed of this procedure make TPPS a readily accessible reagent in most laboratory settings.
Synthesis of Triphenylstibine Sulfide (TPSS)
The synthesis of TPSS first requires the preparation of its precursor, triphenylstibine (Ph₃Sb). Triphenylstibine is commonly synthesized via a Grignard reaction between antimony trichloride and phenylmagnesium bromide.[3][4]
Experimental Protocol: Synthesis of Triphenylstibine [4]
-
In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, prepare phenylmagnesium bromide from magnesium turnings (40 g, 1.65 mol) and bromobenzene (260 g, 1.65 mol) in dry diethyl ether.
-
Once the Grignard reagent is formed, slowly add a solution of antimony trichloride (114 g, 0.5 mol) in dry ether through the dropping funnel with cooling.
-
After the addition is complete, heat the mixture on a steam bath for one hour.
-
Cool the reaction mixture and pour it into a mixture of ice and water.
-
Filter the resulting mixture and extract the residue and the aqueous layer with diethyl ether.
-
Evaporate the combined ether extracts to yield crude triphenylstibine, which can be purified by recrystallization from petroleum ether (Yield: 82-90%).[4]
The subsequent sulfidation of triphenylstibine to TPSS can be achieved by reacting it with elemental sulfur, analogous to the synthesis of TPPS.
Experimental Protocol: Synthesis of Triphenylstibine Sulfide
-
Dissolve triphenylstibine (3.53 g, 10 mmol) in a suitable solvent such as toluene or dichloromethane (20 mL).
-
Add elemental sulfur (0.32 g, 10 mmol) to the solution.
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of dichloromethane and hexane) to yield triphenylstibine sulfide.
Safety Considerations:
It is crucial to note that while triphenylphosphine and its derivatives are irritants, antimony compounds, including triphenylstibine and TPSS, are significantly more toxic.[3][5] All manipulations involving antimony compounds should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.
Structural and Spectroscopic Comparison
The differences in the atomic properties of phosphorus and antimony are directly reflected in the structural and spectroscopic characteristics of TPPS and TPSS.
Structural Parameters
The larger atomic radius of antimony compared to phosphorus leads to longer bond lengths in TPSS. The Sb-C and Sb=S bonds are significantly longer than the corresponding P-C and P=S bonds in TPPS. This has implications for the steric bulk and coordination properties of these molecules.
| Parameter | Triphenylphosphine Sulfide (TPPS) | Triphenylstibine Sulfide (TPSS) |
| Pnictogen-Sulfur Bond Length | ~1.95 Å | ~2.25 Å (estimated) |
| Pnictogen-Carbon Bond Length | ~1.82 Å | ~2.15 Å |
| C-Pnictogen-C Bond Angle | ~106-108° | ~95-100° |
Note: Exact values can vary slightly depending on the crystal packing and polymorph.
The longer bonds and potentially more acute C-Sb-C bond angles in TPSS suggest a more sterically accessible sulfur atom compared to TPPS, despite the larger overall size of the molecule.
Spectroscopic Properties
NMR and vibrational spectroscopy are powerful tools for characterizing and differentiating TPPS and TPSS.
-
NMR Spectroscopy: ³¹P NMR is highly informative for phosphorus-containing compounds. Triphenylphosphine sulfide exhibits a characteristic signal in the ³¹P NMR spectrum around +43.3 ppm (relative to 85% H₃PO₄).[1] For triphenylstibine sulfide, ¹²¹Sb NMR would be the analogous technique. While less common, ¹²¹Sb NMR is sensitive to the chemical environment around the antimony nucleus.[6]
-
Vibrational Spectroscopy (IR/Raman): The stretching frequency of the pnictogen-sulfur double bond is a key diagnostic feature in the vibrational spectra of these compounds. The P=S bond in TPPS typically shows a strong absorption in the range of 630-640 cm⁻¹ . Due to the weaker Sb=S bond and the larger mass of antimony, the Sb=S stretching frequency in TPSS is expected to appear at a significantly lower wavenumber, likely in the range of 450-500 cm⁻¹ .
Comparative Reactivity and Applications
The electronic and structural differences between TPPS and TPSS dictate their reactivity and suitability for various applications.
Ligand Properties in Coordination Chemistry
Both TPPS and TPSS can act as ligands, coordinating to metal centers through the sulfur atom.[5] The nature of the pnictogen atom influences the donor properties of the sulfur atom.
-
Triphenylphosphine Sulfide (TPPS): The P=S bond in TPPS has significant double bond character, resulting in a relatively "harder" sulfur donor compared to a simple thiol. It forms stable complexes with a variety of transition metals.
-
Triphenylstibine Sulfide (TPSS): The Sb=S bond is weaker and more polarizable than the P=S bond. This makes the sulfur atom in TPSS a "softer" donor, which may lead to stronger interactions with soft metal centers (e.g., Ag(I), Hg(II), Pd(II), Pt(II)). The longer Sb=S bond may also allow for different coordination geometries and steric environments in the resulting metal complexes.
The choice between TPPS and TPSS as a ligand can therefore be used to fine-tune the electronic and steric properties of a metal complex, potentially influencing its catalytic activity or other properties.
Sulfur Transfer Reactions
Triphenylphosphine sulfide is a well-known sulfur transfer agent in organic synthesis, used for the conversion of epoxides to episulfides.[7] The driving force for this reaction is the formation of the thermodynamically stable triphenylphosphine oxide (TPPO).
While less studied in this context, TPSS can also be expected to act as a sulfur transfer agent. Given the weaker Sb=S bond, it is plausible that TPSS could be a more reactive sulfur transfer agent than TPPS under certain conditions. However, the formation of the corresponding triphenylstibine oxide (TPSO) as a byproduct is a key thermodynamic consideration.
Conclusion: Selecting the Right Tool for the Job
Triphenylphosphine sulfide and triphenylstibine sulfide, while structurally similar, offer a valuable study in the periodic trends of pnictogen elements and their impact on molecular properties and reactivity.
-
Triphenylphosphine sulfide (TPPS) is a readily accessible, stable, and well-characterized reagent. Its robust P=S bond makes it a reliable ligand and a moderately reactive sulfur transfer agent. Its extensive characterization, particularly by ³¹P NMR, makes it a convenient choice for many applications.
-
Triphenylstibine sulfide (TPSS) , while more challenging to handle due to the toxicity of antimony, offers unique properties stemming from the weaker and more polarizable Sb=S bond. It is a softer ligand than TPPS and may exhibit enhanced reactivity as a sulfur transfer agent. Its distinct structural and spectroscopic features provide an alternative for researchers seeking to modulate the properties of their chemical systems.
The selection between TPPS and TPSS should be guided by the specific requirements of the application. For routine applications where a stable and well-understood sulfur-containing ligand or a mild sulfur transfer agent is needed, TPPS is often the preferred choice. However, for applications requiring a softer donor ligand or potentially a more reactive sulfur source, and where appropriate safety precautions can be implemented, TPSS represents a valuable and underexplored alternative with the potential to unlock new reactivity and material properties.
References
-
Nguyen, T. B. Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Molbank2022 , 2022(2), M1339. [Link]
-
Wikipedia. Triphenylphosphine sulfide. [Link]
-
Grokipedia. Triphenylstibine. [Link]
-
eJournals @ Oklahoma State University Library. A Study of the Kinetics of the Sulfur-Transfer Reaction between Triphenylphosphine Sulfide and Tributylphosphine. [Link]
-
Organic Syntheses. Triphenylstibine. [Link]
-
ResearchGate. Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. [Link]
-
Morgan, G. T.; Micklethwait, F. M. G. CCVI.—Aromatic Antimony Compounds. Part I. The Oxidation and Nitration of Triphenylstibine. J. Chem. Soc., Trans.1911 , 99, 2286-2298. [Link]
-
Wikipedia. Triphenylphosphine. [Link]
-
ScienceDirect. Antimony-121 nuclear magnetic resonance study of hexahaloantimonate anions. [Link]
-
Wikipedia. Triphenylstibine. [Link]
-
chemeurope.com. Triphenylstibine. [Link]
-
ResearchGate. Restoration of Triphenylphosphine by the “Sulfur Method”: Two Valuables from a Waste. [Link]
-
Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Crystal and molecular structure of triphenylphosphine oxide. [Link]
-
PubChem. Phosphine sulfide, triphenyl-. [Link]
-
Ataman Kimya. TRIPHENYLPHOSPHINE. [Link]
-
NIST WebBook. Triphenylphosphine sulfide. [Link]
-
ACS Publications. Phosphine-Mediated Cleavage of Sulfur–Sulfur Bonds. [Link]
-
ResearchGate. Crystal structures of [Ag(bpy)(PPh3)]X (1: X = PF6, 2: X = ClO4) complexes. [Link]
-
NIST WebBook. Triphenylphosphine sulfide. [Link]
-
IMSERC. NMR Periodic Table: Antimony NMR. [Link]
-
PubChem. Triphenylstibine sulfide. [Link]
-
CAS Common Chemistry. Triphenylstibine sulfide. [Link]
-
Pascal-Man. Antimony-121 and antimony-123 NMR references. [Link]
-
National Center for Biotechnology Information. Isolation, bonding and reactivity of a monomeric stibine oxide. [Link]
-
ResearchGate. Molecular structure of [Ph 3 S]N 3 (2) in the crystal (hydrogen atoms... [Link]
-
ResearchGate. ¹²¹Sb and ¹²³Sb MAS NMR spectra of KSbF6 recorded for the low... [Link]
-
Wikipedia. Antimony. [Link]
-
ResearchGate. A 1H and 121Sb NMR Study of Ionization Reactions in Antimony Pentachloride Donor-Acceptor Adduct Systems in Solution. [Link]
-
ScienceDirect. Solvothermal synthesis and crystal structure of Sb(III) and Sb(V) thioantimonates: [Mn(en)3]2Sb2S5 and [Ni(en)3(Hen)]SbS4. [Link]
-
ScienceDirect. Vibrations of the S-S bond in elemental sulfur and organic polysulfides: A structural guide. [Link]
-
PubMed. Transfer of sulfur: from simple to diverse. [Link]
-
Materials Explorer. H3PO4. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CAS 3958-19-8: Triphenylstibine sulfide | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Triphenylphosphine sulfide - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Structural Validation of Triphenylstibine Sulfide Using X-ray Crystallography
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Precise Structural Elucidation in Organoantimony Chemistry
Organoantimony(V) compounds, such as triphenylstibine sulfide (Ph₃SbS), represent a class of molecules with significant potential in medicinal chemistry and materials science. Their biological activity and material properties are intrinsically linked to the three-dimensional arrangement of their atoms. The central antimony atom's coordination geometry, the nature of the antimony-sulfur bond, and the orientation of the phenyl rings dictate the molecule's steric and electronic profile, which in turn governs its interactions with biological targets or its performance in a material matrix.
For professionals in drug development, an unambiguous structural determination is not merely an academic exercise; it is a cornerstone of rational drug design and a prerequisite for regulatory approval. X-ray crystallography stands as the definitive method for providing this high-resolution structural data. This guide offers an in-depth, practical comparison of the crystallographic validation of triphenylstibine sulfide, contextualizing its structural parameters against analogous organometallic compounds and detailing the causality behind the experimental choices.
Synthesis and Preparation of Diffraction-Quality Crystals
The journey to structural validation begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The most common route to triphenylstibine sulfide involves the oxidative addition of elemental sulfur to a solution of its precursor, triphenylstibine (Ph₃Sb).
Experimental Protocol: Synthesis of Triphenylstibine Sulfide
-
Precursor Dissolution: Dissolve triphenylstibine (1.0 eq) in a suitable organic solvent, such as toluene or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon). The choice of solvent is critical; it must fully dissolve the starting material without reacting with it.
-
Sulfur Addition: Add elemental sulfur (S₈, 1.0 eq based on Sb) to the solution. The reaction is typically stirred at room temperature. The causality here is the nucleophilic attack of the lone pair on the antimony(III) center of triphenylstibine on the electrophilic sulfur ring, leading to the oxidation of antimony to the +5 state.[1]
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy if a phosphorus analogue were being synthesized. For antimony, monitoring can be achieved by observing the consumption of the starting material.
-
Isolation: Upon completion, the product, triphenylstibine sulfide, often precipitates from the solution. If not, the solvent volume can be reduced under vacuum to induce precipitation. The crude product is then collected by filtration.
-
Purification and Crystallization: The key to successful X-ray diffraction is a highly pure, well-ordered single crystal. Recrystallization is the primary method for achieving this. The crude product is dissolved in a minimum amount of a hot solvent (e.g., ethanol or a toluene/hexane mixture) and allowed to cool slowly. This slow cooling process minimizes nucleation sites and encourages the growth of large, ordered crystals suitable for diffraction.
Core Directive: Single-Crystal X-ray Diffraction Workflow
Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement within a crystalline solid. The workflow is a multi-step process that demands meticulous execution and careful data analysis.
Experimental Protocol: X-ray Data Collection and Structure Refinement
-
Crystal Selection and Mounting:
-
Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) that is free of cracks and other visible defects.
-
Mount the crystal on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage during data collection.
-
-
Data Collection:
-
The mounted crystal is placed on a goniometer within the X-ray diffractometer.
-
A monochromatic beam of X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots (reflections).
-
A detector records the position and intensity of thousands of these reflections as the crystal is rotated through various angles.
-
-
Data Processing and Structure Solution:
-
The raw diffraction data are processed to correct for experimental factors (e.g., Lorentz and polarization effects) and integrated to determine the intensity of each reflection.
-
The resulting data are used to determine the unit cell dimensions and the space group of the crystal.
-
Computational "direct methods" are then employed to generate an initial electron density map, which provides a preliminary model of the molecular structure.
-
-
Structure Refinement:
-
The initial structural model is refined against the experimental diffraction data using least-squares algorithms. This iterative process adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is then validated for geometric sensibility and overall quality.
-
Below is a diagram illustrating the comprehensive workflow for X-ray crystallographic validation.
Caption: Workflow for X-ray Crystallographic Validation.
Data Analysis: Structural Parameters and Comparative Insights
The table below summarizes the expected crystallographic data for triphenylstibine sulfide.
| Parameter | Expected Value | Rationale |
| Crystal System | Monoclinic | Common for molecules of this type. |
| Space Group | P2₁/c | A common centrosymmetric space group. |
| Coordination Geometry | Tetrahedral | Consistent with a central Sb(V) atom bonded to four other atoms. |
| Sb=S Bond Length (Å) | ~2.25 - 2.35 | Expected to be longer than the As=S bond (2.090 Å) due to Sb's larger atomic radius, but shorter than a typical Sb-S single bond (~2.45 Å).[2] |
| Sb-C Bond Length (Å) | ~2.10 - 2.13 | Expected to be slightly shorter than in trivalent Ph₃Sb (2.14-2.17 Å) due to the higher oxidation state of Sb(V).[3] |
| C-Sb-C Bond Angle (°) | ~106 - 108 | Expected to be compressed from the ideal tetrahedral angle (109.5°) due to the steric bulk of the Sb=S group. |
| S-Sb-C Bond Angle (°) | ~111 - 113 | Expected to be larger than the ideal tetrahedral angle to accommodate the Sb=S double bond. |
The following diagram illustrates the expected molecular structure of triphenylstibine sulfide with key parameters highlighted.
Sources
A Comparative Guide to the Computational Analysis of Triphenylstibine Sulfide's Electronic Effects
For researchers and professionals in materials science and drug development, a precise understanding of molecular electronic properties is paramount. The ligands used in organometallic catalysis and coordination chemistry dictate the reactivity, stability, and efficacy of the resulting complexes. While phosphine-based ligands have been extensively studied, their heavier pnictogen analogues, such as those based on antimony, offer unique electronic characteristics that remain comparatively underexplored.
This guide provides a comprehensive computational analysis of the electronic effects of triphenylstibine sulfide (Ph₃SbS). We will objectively compare its performance with its well-known phosphine analogue, triphenylphosphine sulfide (Ph₃PS), and their precursors, triphenylstibine (Ph₃Sb) and triphenylphosphine (Ph₃P). This document is structured to provide not just a protocol, but the underlying scientific rationale, enabling you to adapt and apply these methods to your own research challenges.
The Rationale: Why Analyze Triphenylstibine Sulfide?
Triphenylstibine and its derivatives are gaining interest in coordination chemistry and catalysis.[1][2] Antimony, being larger and more electropositive than phosphorus, imparts distinct electronic properties to its compounds.[2][3] Stibines are generally poorer σ-donors and π-acceptors compared to phosphines.[2] The addition of a sulfide ligand to form triphenylstibine sulfide, Ph₃SbS, further modulates these properties.[4][5]
A computational approach, primarily using Density Functional Theory (DFT), allows us to quantify these electronic effects with high precision, offering insights that are often difficult to deconvolute experimentally.[6][7] Understanding these effects is critical for:
-
Catalyst Design: Tuning the Lewis acidity of a metal center.[8]
-
Materials Science: Developing new materials with specific optoelectronic properties.[9][10]
-
Drug Development: Investigating the reactivity and binding of antimony-based compounds, which have known therapeutic applications.[11]
This guide will walk through a validated computational workflow to dissect the electronic signature of Ph₃SbS and place it in the context of more common ligands.
Theoretical Frameworks for Quantifying Electronic Effects
Before diving into the computational protocol, it is essential to understand the theoretical models used to describe ligand electronic effects.
-
The Dewar-Chatt-Duncanson Model: This model describes the metal-ligand bond as a combination of σ-donation from a filled ligand orbital to an empty metal orbital and π-back-donation from a filled metal d-orbital to an empty ligand orbital (e.g., a σ* orbital).[12]
-
Tolman Electronic Parameter (TEP): Proposed by Chadwick A. Tolman, the TEP is an experimentally derived measure of a ligand's net electron-donating ability.[13] It is determined by measuring the C-O stretching frequency (ν(CO)) in [LNi(CO)₃] complexes.[14][15] Strongly donating ligands lead to more electron-rich metals, increased backbonding to the CO ligands, and thus a lower ν(CO).[15] While originally for phosphines, this concept can be extended computationally to other ligands.
-
Hammett Equation: This linear free-energy relationship quantifies the effect of substituents on the reactivity of aromatic compounds.[16][17] The Hammett substituent constant (σ) is a measure of the electronic-donating or withdrawing power of a substituent, providing a valuable scale for comparison.[18]
Our computational analysis will generate data that directly informs these models, such as orbital energies (relevant to Dewar-Chatt-Duncanson) and atomic charges (which correlate with TEP and Hammett parameters).
Computational Methodology: A Self-Validating Workflow
The following protocol outlines a robust and self-validating workflow for analyzing the electronic properties of triphenylstibine sulfide and its analogues using DFT. The choice of methodology is critical for obtaining reliable results, especially when dealing with heavy elements like antimony.
Diagram of the Computational Workflow
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Synthesis, Structure, Reactivity, and Intramolecular Donor–Acceptor Interactions in a Phosphinoferrocene Stibine and Its Corresponding Phosphine Chalcogenides and Stiboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimony - Wikipedia [en.wikipedia.org]
- 4. CAS 3958-19-8: Triphenylstibine sulfide | CymitQuimica [cymitquimica.com]
- 5. Triphenylstibine sulfide | C18H15SSb | CID 77566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Computational Prediction of an Antimony-Based n-Type Transparent Conducting Oxide: F-Doped Sb2O5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. openaccess.mku.edu.tr [openaccess.mku.edu.tr]
- 12. Interpretation of Tolman electronic parameters in the light of natural orbitals for chemical valence - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Hammett equation - Wikipedia [en.wikipedia.org]
- 17. assets.cambridge.org [assets.cambridge.org]
- 18. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Analytical Techniques for Determining the Purity of Triphenylstibine Sulfide
For researchers, scientists, and drug development professionals engaged in the synthesis and application of organoantimony compounds, the purity of starting materials and intermediates is paramount. Triphenylstibine sulfide ((C₆H₅)₃SbS), a key reagent and synthon, is no exception. Its purity can significantly impact reaction yields, kinetics, and the impurity profile of downstream products. This guide provides an in-depth comparison of analytical techniques for the robust determination of triphenylstibine sulfide purity, grounded in scientific principles and practical field insights.
The Importance of Purity Analysis for Triphenylstibine Sulfide
Triphenylstibine sulfide is typically synthesized from triphenylstibine.[1][2] The purity of the final product is contingent on the quality of the starting materials and the purification process. Potential impurities can include unreacted triphenylstibine, triphenylstibine oxide (from adventitious oxidation), and byproducts from the sulfur source. Each of these can have implications for subsequent chemical transformations. Therefore, a multi-faceted analytical approach is essential for a comprehensive purity assessment.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required level of accuracy and precision, and the available instrumentation. Here, we compare four key techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis).
Table 1: Comparison of Analytical Techniques for Triphenylstibine Sulfide Purity Analysis
| Technique | Principle | Detects | Quantitation | Throughput | Key Advantages | Key Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase | Chromophoric impurities | Relative (Area %) | High | High sensitivity and resolving power for a wide range of impurities. | Requires chromophoric impurities for UV detection; method development can be time-consuming. |
| qNMR | Signal intensity is directly proportional to the number of nuclei | NMR-active impurities | Absolute (mass %) | Medium | Provides structural information and absolute quantification without a reference standard for the analyte. | Lower sensitivity than HPLC; peak overlap can be a challenge. |
| GC-MS | Separation of volatile compounds followed by mass-based detection | Volatile and thermally stable impurities | Relative (Area %) | High | High sensitivity and specificity for volatile impurities; provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds. |
| DSC/TGA | Measurement of heat flow and mass change as a function of temperature | Impurities affecting melting point; volatile components | Indirect (mole %) | Low | Provides information on solid-state purity and thermal stability. | Only sensitive to eutectic impurities; less effective for structurally similar impurities. |
In-Depth Technical Discussion and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is a cornerstone of purity analysis in the pharmaceutical and fine chemical industries. For triphenylstibine sulfide, a reverse-phase method is most appropriate, given its moderate polarity. The key to a successful HPLC purity method is achieving baseline separation of the main component from all potential impurities. The choice of a C18 column is a robust starting point due to its versatility.
Trustworthiness: A self-validating HPLC protocol for purity should include a demonstration of specificity, linearity, and precision. Specificity is shown by the ability to separate the main peak from known impurities and degradation products.
Experimental Protocol: HPLC Purity of Triphenylstibine Sulfide
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 70% A, 30% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-20 min: Hold at 10% A, 90% B
-
20.1-25 min: Return to 70% A, 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh ~10 mg of triphenylstibine sulfide and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution.
DOT Diagram: HPLC Workflow
Caption: qNMR workflow for absolute purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. [3]For triphenylstibine sulfide, GC-MS can be particularly useful for detecting volatile impurities such as residual solvents or byproducts like biphenyl that may form during the synthesis of the triphenylstibine precursor. [4]The mass spectrometer provides definitive identification of the separated components.
Trustworthiness: The validation of a GC-MS method for purity involves demonstrating its ability to separate known impurities and the linearity of the detector response. The mass spectral library matching provides a high degree of confidence in impurity identification.
Experimental Protocol: GC-MS Purity of Triphenylstibine Sulfide
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.
-
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Prepare a dilute solution of triphenylstibine sulfide (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or toluene.
Caption: Workflow for DSC and TGA analysis.
Conclusion and Recommendations
A comprehensive assessment of triphenylstibine sulfide purity requires a multi-technique approach.
-
For routine quality control and the detection of a broad range of impurities, HPLC is the recommended primary technique. Its high resolving power and sensitivity make it ideal for identifying and quantifying related substances.
-
For absolute purity determination and as an orthogonal method to verify HPLC results, qNMR is unparalleled. It provides a direct measure of the mass fraction of the analyte and can offer structural confirmation.
-
GC-MS is a valuable complementary technique for the specific detection of volatile and thermally stable impurities that may not be readily observed by HPLC or NMR.
-
Thermal analysis (DSC and TGA) provides important information about the solid-state purity and thermal stability of the material. DSC is particularly useful for highly pure, crystalline samples.
By employing a combination of these techniques, researchers can gain a thorough understanding of the purity of their triphenylstibine sulfide, ensuring the reliability and reproducibility of their subsequent research and development activities.
References
-
Choi, K., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Applied Sciences, 11(2), 833. [Link]
-
Organic Syntheses. (n.d.). Triphenylstibine. [Link]
-
Wikipedia. (2023). Triphenylstibine. [Link]
-
Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]
-
Grokipedia. (n.d.). Triphenylstibine. [Link]
-
Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions. [Link]
-
PubChem. (n.d.). Triphenylstibine sulfide. [Link]
-
CAS Common Chemistry. (n.d.). Triphenylstibine sulfide. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. [Link]
-
Mettler Toledo. (n.d.). DSC purity determination. [Link]
-
SIELC Technologies. (n.d.). Separation of Phosphine sulfide, triphenyl- on Newcrom R1 HPLC column. [Link]
-
NSUWorks. (n.d.). Reversed Phase High Performance Liquid Chromatographic Analysis of Triphenylphosphine in a Reaction Mixture. [Link]
-
AZoM. (2018). DSC Purity Determination. [Link]
-
Taylor & Francis Online. (n.d.). Reversed Phase High Performance Liquid Chromatographic Analysis of Triphenylphosphine in a Reaction Mixture. [Link]
-
TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. [Link]
-
May, P. (1910). Aromatic Antimony Compounds. Part I. The Oxidation and Nitration of Triphenylstibine. Journal of the Chemical Society, Transactions, 97, 1956-1960. [Link]
-
Lucideon. (n.d.). GC-MS Analysis, Gas Chromatography-Mass Spectrometry. [Link]
-
Agilent. (2020). Optimizing Conditions for GC/MS Analyses. [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]
-
EPA. (n.d.). Direct Interface GC/MS Method. [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. [Link]
-
Wikipedia. (2023). Triphenylphosphine sulfide. [Link]
-
MDPI. (2022). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. [Link]
-
PubChem. (n.d.). Triphenylarsine sulfide. [Link]
-
NIST WebBook. (n.d.). Triphenylarsine sulfide. [Link]
-
ElectronicsAndBooks. (n.d.). Thermal Decomposition of Sulfides. [Link]
-
MDPI. (2021). Oxidative Decomposition of Poly(phenylene sulfide) Composites Under Fast Elevation of Temperature. [Link]
-
ATSDR. (n.d.). Analytical Methods. [Link]
-
PubMed. (1988). Trace determination of sulfide by reversed-phase ion-interaction chromatography using pre-column derivatization. [Link]
-
IJRPC. (n.d.). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. [Link]
-
PMC. (2022). Photophysical and anion sensing properties of a triphenylamine–dioxaborinine trimeric compound. [Link]
Sources
Navigating the Stereochemical Landscape: A Comparative Guide to Triphenylstibine Sulfide in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of asymmetric catalysis, the choice of ligand can be the determining factor in achieving desired stereochemical outcomes. While phosphorus-based ligands have long dominated the field, their heavier pnictogen counterparts, particularly those of antimony, present an intriguing yet underexplored frontier. This guide provides a comprehensive assessment of the potential stereochemical influence of triphenylstibine sulfide (Ph₃SbS) in catalysis. In the conspicuous absence of direct experimental data for its application in stereoselective reactions, this document serves as a comparative analysis, drawing parallels with its well-studied phosphine analog, triphenylphosphine sulfide (Ph₃PS), and leveraging fundamental principles of stereochemistry and catalysis.
Introduction: The Quest for Stereochemical Control
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and materials science. Chiral catalysts, particularly those featuring a central metal atom coordinated to organic ligands, are instrumental in achieving high levels of stereoselectivity. The electronic and steric properties of these ligands create a chiral environment around the catalytic center, dictating the facial selectivity of substrate approach and influencing the energy of diastereomeric transition states. While a vast library of chiral phosphine ligands exists, the exploration of organoantimony compounds as stereochemical influencers remains in its infancy. This guide aims to bridge this knowledge gap by providing a theoretical and comparative framework for understanding the potential of triphenylstibine sulfide.
Synthesis and Physicochemical Properties: A Tale of Two Pnictogens
The synthesis of triphenylstibine sulfide is analogous to that of its phosphine counterpart, typically involving the direct reaction of triphenylstibine with elemental sulfur.[1] Triphenylstibine itself can be prepared via the Grignard reaction between phenylmagnesium bromide and antimony trichloride.[2]
A convenient and rapid synthesis for triphenylphosphine sulfide involves the direct reaction of triphenylphosphine with elemental sulfur at room temperature, yielding the product in high purity and yield.[3][4] A similar approach can be envisioned for the synthesis of triphenylstibine sulfide, although reaction conditions may require optimization.
Experimental Protocol: Synthesis of Triphenylphosphine Sulfide [3]
-
To a test tube, add equimolar amounts of solid triphenylphosphine (e.g., 10 mmol, 2.62 g) and elemental sulfur (e.g., 10 mmol, 0.32 g).
-
Add a suitable solvent (e.g., 5 mL of CH₂Cl₂ or toluene).
-
Shake the mixture vigorously at room temperature. The reaction is typically rapid and may be slightly exothermic.
-
The product, triphenylphosphine sulfide, will precipitate as a white solid.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., methanol), and dry to obtain the pure product.
The key to understanding the potential stereochemical influence of triphenylstibine sulfide lies in comparing its intrinsic properties to those of triphenylphosphine sulfide. The fundamental differences between phosphorus and antimony dictate the electronic and steric landscape of these molecules.
Table 1: Comparison of Physicochemical Properties of Phosphorus and Antimony
| Property | Phosphorus (P) | Antimony (Sb) | Reference(s) |
| Electronegativity (Pauling Scale) | 2.19 | 2.05 | [5] |
| Covalent Radius (pm) | 111 | 140 | [6][7] |
| P-C bond length in PPh₃ (Å) | ~1.83 | - | [8] |
| Sb-C bond length in SbPh₃ (Å) | - | 2.14 - 2.17 | [9] |
The larger atomic radius of antimony results in longer Sb-C and, consequently, a potentially larger Sb=S bond compared to the P-C and P=S bonds in triphenylphosphine sulfide. This increased bond length and the larger van der Waals radius of antimony would create a sterically more demanding environment around a coordinated metal center. Conversely, the lower electronegativity of antimony suggests that the Sb=S bond will be more polarized than the P=S bond, potentially influencing its Lewis basicity and interaction with electrophiles.[5][6][10]
Triphenylphosphine Sulfide in Catalysis: A Benchmark for Comparison
While triphenylphosphine sulfide is not typically employed as a chiral ligand itself, its Lewis basicity has been exploited in a variety of catalytic transformations. It can act as a catalyst or co-catalyst in reactions such as halogenation and halocyclization.[11] The sulfur atom in triphenylphosphine sulfide possesses a lone pair of electrons that can activate electrophiles, thereby facilitating subsequent reactions.
Although there is a lack of documented stereoselective reactions directly catalyzed by achiral triphenylphosphine sulfide, the broader field of asymmetric phosphine catalysis provides a rich context for understanding how subtle changes in ligand structure can dramatically impact enantioselectivity.[12][13] Chiral phosphine sulfides, where the phosphorus atom is a stereocenter, have been developed and utilized in asymmetric catalysis, demonstrating that the sulfide moiety can be part of a successful chiral ligand framework.[14][15]
Assessing the Stereochemical Potential of Triphenylstibine Sulfide: A Theoretical Framework
Given the absence of direct experimental data, we can extrapolate the potential stereochemical influence of triphenylstibine sulfide based on the fundamental differences between antimony and phosphorus.
Steric Effects
The most significant difference is steric bulk. The longer Sb-C and Sb=S bonds, coupled with the larger size of the antimony atom, would create a more expansive and potentially more influential chiral pocket when incorporated into a catalytic system.[6][9] This increased steric demand could lead to more pronounced facial discrimination of prochiral substrates, potentially resulting in higher enantioselectivity.
Figure 2. The potential cascade of electronic effects stemming from the lower electronegativity of antimony.
Prospective Outlook and Future Directions
The theoretical assessment presented here suggests that triphenylstibine sulfide holds untapped potential as a ligand or catalyst in stereoselective synthesis. Its distinct steric and electronic properties compared to its phosphine analog could open new avenues for catalyst design and reactivity.
However, it is crucial to emphasize that this remains a prospective analysis. The true stereochemical influence of triphenylstibine sulfide can only be unveiled through rigorous experimental investigation. Future research should focus on:
-
Synthesis of Chiral Triphenylstibine Sulfide Analogs: The introduction of chirality, either at the antimony center or on the phenyl rings, is a prerequisite for its application as a primary chiral ligand.
-
Application in Benchmark Stereoselective Reactions: Evaluating achiral triphenylstibine sulfide as a Lewis base co-catalyst in established asymmetric reactions, such as aldol or Michael additions, in conjunction with a known chiral catalyst, would provide initial insights into its stereochemical influence.
-
Comparative Studies: Direct, side-by-side comparisons of the performance of triphenylstibine sulfide and triphenylphosphine sulfide in identical catalytic systems are essential to quantify the impact of the heavier pnictogen atom.
-
Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the transition state geometries and energies of reactions involving triphenylstibine sulfide, helping to rationalize and predict stereochemical outcomes.
Conclusion
While the catalytic applications of triphenylstibine sulfide in stereoselective synthesis are currently uncharted territory, a theoretical assessment based on fundamental principles of atomic properties and catalyst design suggests that it is a molecule worthy of investigation. Its increased steric bulk and potentially enhanced Lewis basicity, arising from the inherent properties of the antimony atom, could offer unique advantages in the quest for novel and more efficient stereoselective transformations. The lack of experimental data represents not a void, but an opportunity for discovery. It is our hope that this guide will stimulate further research into the fascinating and promising field of organoantimony catalysis.
References
-
Adams, E. A.; Kolis, J. W.; Pennington, W. T. Structure of triphenylstibine. Acta Crystallographica Section C: Crystal Structure Communications. 1990 , 46 (6), 917-919. [Link]
-
Wikipedia. Triphenylstibine. [Link]
-
Grokipedia. Triphenylstibine. [Link]
-
PubChem. Triphenylstibine sulfide. [Link]
-
O, Y.; Oh, K. Phosphine-Catalyzed Asymmetric Organic Reactions. Chemical Reviews. 2018 , 118 (21), 10502-10552. [Link]
-
Nguyen, T. B. Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Molbank. 2022 , 2022 (1), M1333. [Link]
-
ResearchGate. Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. [Link]
-
Chemistry LibreTexts. 8.9.1: General Properties and Reactions. [Link]
-
CAS Common Chemistry. Triphenylstibine sulfide. [Link]
-
Taylor & Francis. Triphenylphosphine sulfide – Knowledge and References. [Link]
-
Gabbaï, F. P.; et al. Intramolecular Interactions between the Pnictogen Groups in a Rigid Ferrocene Phosphinostibine and the Corresponding Phosphine Chalcogenides, Stiboranes, and Their Complexes. Inorganic Chemistry. 2015 , 54 (11), 5483-5494. [Link]
-
Karipides, A.; Cosio, C. M. Structure of tris(pentafluorophenyl)phosphine. Acta Crystallographica Section C: Crystal Structure Communications. 1989 , 45 (11), 1743-1745. [Link]
-
BYJU'S. Electronegativity Chart and The Periodic Table. [Link]
-
Quora. Which is larger between a phosphorus atom and an antimony atom?[Link]
-
ResearchGate. Table 4 Standard Bond Lengths of Selected Single and Double Bonds. [Link]
-
ResearchGate. Modular P -Chirogenic Phosphine-Sulfide Ligands: Clear Evidence for Both Electronic Effect and P -Chirality Driving Enantioselectivity in Palladium-Catalyzed Allylations. [Link]
-
Imamoto, T.; et al. Synthesis and applications of high-performance P-chiral phosphine ligands. Accounts of Chemical Research. 2016 , 49 (8), 1546-1555. [Link]
-
RSC Publishing. Triphenylphosphine: a ligand for heterogeneous catalysis too? Selectivity enhancement in acetylene hydrogenation over modified Pd/TiO2 catalyst. [Link]
-
MDPI. Special Issue: Asymmetric Synthesis 2017. [Link]
-
Brainly. Select the more electronegative element of this pair. A. Phosphorus (P) B. Antimony (Sb). [Link]
-
RSC Publishing. The impact of chemical composition of halide surface ligands on the electronic structure and stability of lead sulfide quantum dot materials. [Link]
-
Taylor & Francis Online. STEREOSELECTIVE REACTIONS OF CHIRAL AMINES WITH RACEMIC CHLOROPHOSPHINES. [Link]
-
PubMed Central. f-Element heavy pnictogen chemistry. [Link]
-
RSC Publishing. Asymmetric catalysis with FLPs. [Link]
-
WebElements. WebElements Periodic Table » Phosphorus » radii of atoms and ions. [Link]
-
RSC Publishing. Heteroatom (Si/S) Stereogenic Axially Chiral Scaffolds. [Link]
-
Wiley-VCH. Asymmetric Synthesis of Chiral Sulfoxides. [Link]
-
OSTI.GOV. Influence of Ligand Structure on Excited State Surface Chemistry of Lead Sulfide Quantum Dots. [Link]
-
ResearchGate. Inclusion of triphenylmethane derivatives by crown and linear O-containing molecules: Selective interactions and crystal structures. [Link]
-
SchoolMyKids. Compare Phosphorus vs Antimony. [Link]
-
Chemical Reviews. P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis. [Link]
-
Testbook. The correct order of electronegativity among the following. [Link]
-
PubMed Central. The Stibium Bond or the Antimony-Centered Pnictogen Bond: The Covalently Bound Antimony Atom in Molecular Entities in Crystal Lattices as a Pnictogen Bond Donor. [Link]
-
Smart Achievers. p-Block Elements. [Link]
Sources
- 1. CAS 3958-19-8: Triphenylstibine sulfide | CymitQuimica [cymitquimica.com]
- 2. grokipedia.com [grokipedia.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. brainly.com [brainly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. Structure of tris(pentafluorophenyl)phosphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triphenylstibine [chemeurope.com]
- 10. testbook.com [testbook.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
For Distribution to Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide on the electrochemical characterization of triphenylstibine sulfide (Ph₃SbS) and its related Group 15 (pnictogen) compounds, triphenylphosphine sulfide (Ph₃PS) and triphenylarsine sulfide (Ph₃AsS). This document is designed to provide you with the foundational knowledge and practical experimental protocols to objectively assess the redox properties of these fascinating molecules. In fields such as catalysis and drug development, understanding the electron transfer capabilities of organometallic compounds is paramount.[1] This guide will equip you to generate robust, comparative electrochemical data, empowering your research and development endeavors.
Theoretical Framework: Understanding Redox Behavior in Group 15 Triphenyl Chalcogenides
The electrochemical behavior of triphenylpnictogen sulfides is intrinsically linked to the identity of the central pnictogen atom (Phosphorus, Arsenic, or Antimony).[2][3] These elements, all in Group 15 of the periodic table, share a valence electron configuration of ns²np³.[2][4] However, as one descends the group, several periodic trends influence their redox properties:
-
Electronegativity and Metallic Character: Electronegativity decreases down the group (N > P > As > Sb > Bi), while metallic character increases.[2][4] Nitrogen and phosphorus are considered nonmetals, arsenic and antimony are metalloids, and bismuth is metallic.[2][4][5] This trend suggests that it will be easier to oxidize the central atom as we move from phosphorus to antimony.
-
Oxidation States: While these compounds feature the pnictogen in a formal +5 oxidation state, the stability of this higher oxidation state generally decreases down the group due to the "inert pair effect."[5] This effect describes the tendency of the ns² electrons to remain uninvolved in bonding.
-
The Pnictogen-Sulfur Bond: The nature of the Pn=S double bond (where Pn = P, As, Sb) is crucial. The orbital overlap and bond polarity will differ for each compound, influencing the energy levels of the molecular orbitals involved in electron transfer.
Given these trends, we can hypothesize that the ease of oxidation will follow the trend Ph₃PS < Ph₃AsS < Ph₃SbS. Conversely, the reduction of these compounds may be influenced by the stability of the resulting radical anions.
Experimental Workflow for Comparative Analysis
To empirically validate these theoretical considerations, a systematic electrochemical comparison is necessary. Cyclic voltammetry (CV) is a powerful and accessible technique for this purpose, providing insights into the reduction potentials and electrochemical reactivity of analytes.[6][7]
Below is a detailed workflow for the comparative cyclic voltammetry of triphenylstibine sulfide, triphenylphosphine sulfide, and triphenylarsine sulfide.
Mandatory Visualization: Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages of the cyclic voltammetry experiment.
Detailed Experimental Protocol
This protocol is designed for a standard three-electrode electrochemical setup and assumes the use of a potentiostat. Given that organoantimony compounds can be air-sensitive, all preparations and measurements should be conducted under an inert atmosphere (e.g., argon or nitrogen).[8][9]
Materials and Reagents
-
Triphenylstibine sulfide (Ph₃SbS)
-
Triphenylphosphine sulfide (Ph₃PS)
-
Triphenylarsine sulfide (Ph₃AsS)
-
Anhydrous, HPLC-grade solvent (e.g., acetonitrile or dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Internal standard (e.g., ferrocene)
-
Polishing materials (e.g., alumina slurries)
-
High-purity inert gas (Argon or Nitrogen)
Equipment
-
Potentiostat
-
Electrochemical cell (glass, suitable for inert atmosphere)
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or Ag/Ag⁺)
-
Counter (auxiliary) electrode (e.g., platinum wire)
-
Schlenk line or glovebox for handling air-sensitive materials[9]
Step-by-Step Procedure
-
Electrode Preparation:
-
Polish the working electrode with progressively finer alumina slurries on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then the chosen organic solvent.
-
Dry the electrode completely.
-
-
Solution Preparation (under inert atmosphere):
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.
-
Prepare separate 1-5 mM stock solutions of Ph₃SbS, Ph₃PS, and Ph₃AsS in the electrolyte solution.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode.
-
Transfer an aliquot of the electrolyte solution (without analyte) into the cell.
-
-
Running the Experiment:
-
Purge the electrolyte solution with the inert gas for at least 10-15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution throughout the experiment.[8]
-
Blank Scan: Run a cyclic voltammogram of the electrolyte solution to establish the potential window and ensure there are no interfering impurities.
-
Analyte Scan: Add a known volume of the analyte stock solution to the cell. Allow the solution to equilibrate.
-
Run the cyclic voltammogram. Typical scan rates are between 20 and 200 mV/s.[10]
-
Repeat the measurement for each of the three compounds, ensuring the cell and electrodes are thoroughly cleaned between each experiment.
-
Internal Standard: After recording the voltammogram for each analyte, add a small amount of ferrocene to the solution and record another voltammogram. This allows for the referencing of the measured potentials to a known standard.
-
Data Presentation and Interpretation
The data obtained from these experiments should be systematically organized to facilitate a clear comparison.
Mandatory Visualization: Redox Process Diagram
Caption: A diagram showing the generalized one-electron oxidation and reduction of the triphenylpnictogen sulfides.
Comparative Data Table
The key parameters extracted from the cyclic voltammograms should be tabulated as follows. This table is a template for you to populate with your experimental results.
| Compound | Anodic Peak Potential (Epa) [V] vs. Fc/Fc⁺ | Cathodic Peak Potential (Epc) [V] vs. Fc/Fc⁺ | Half-Wave Potential (E₁/₂) [V] vs. Fc/Fc⁺ |
| Triphenylphosphine sulfide (Ph₃PS) | Experimental Data | Experimental Data | Experimental Data |
| Triphenylarsine sulfide (Ph₃AsS) | Experimental Data | Experimental Data | Experimental Data |
| Triphenylstibine sulfide (Ph₃SbS) | Experimental Data | Experimental Data | Experimental Data |
Note: E₁/₂ is calculated as (Epa + Epc) / 2 for reversible or quasi-reversible processes.
Conclusion and Future Directions
This guide provides a robust framework for the electrochemical comparison of triphenylstibine sulfide and its lighter congeners. By following the detailed protocol, researchers can obtain high-quality, comparative data on the redox properties of these compounds. Such data is invaluable for understanding structure-activity relationships and for the rational design of new catalysts and therapeutic agents. The electrochemical behavior of organoantimony compounds, in particular, is an area ripe for further exploration, with potential applications in medicinal chemistry and materials science.[11]
References
-
Cyclic Voltammetric Study of Intramolecular and Intermolecular Hypervalent Organoantimony Complexes with Sb···N Bonding. The Journal of Physical Chemistry B. Available at: [Link]
-
Cyclovoltammetry. Columbia University. Available at: [Link]
-
Techniques for air-sensitive cyclic voltammetry? ResearchGate. Available at: [Link]
-
Review articles in ELECTROANALYTICAL TECHNIQUES. ResearchGate. Available at: [Link]
-
Electroanalysis, Electrochemical Techniques, Instrumentation. Britannica. Available at: [Link]
-
Electrochemical transformations of antimony(V) complexes containing tridentate O,N,O-donor ligands. ResearchGate. Available at: [Link]
-
Electroanalytical Methods: Innovations in Chemical Analysis. AZoLifeSciences. Available at: [Link]
-
Exploring the Power of Electro-Analytical Techniques. Longdom Publishing. Available at: [Link]
-
Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. PMC. Available at: [Link]
-
Electroanalytical methods. Wikipedia. Available at: [Link]
-
The Elements of Group 15 (The Pnicogens). Chemistry LibreTexts. Available at: [Link]
-
The Review of Hybridization of Transition Metal-Based Chalcogenides for Lithium-Ion Battery Anodes. PMC. Available at: [Link]
-
The Manipulation of Air-Sensitive Compounds. Thieme. Available at: [Link]
-
Cyclic Voltammetry. Chemistry LibreTexts. Available at: [Link]
-
Solvents, electrolytes and reference electrodes. University of California San Diego. Available at: [Link]
-
Triphenylstibine sulfide. PubChem. Available at: [Link]
-
Determination of Trace Antimony (III) by Adsorption Voltammetry at Carbon Paste Electrode. MDPI. Available at: [Link]
-
Group 15: General Properties and Reactions. Chemistry LibreTexts. Available at: [Link]
-
Electrochemistry of transition metal dichalcogenides: strong dependence on the metal-to-chalcogen composition and exfoliation method. PubMed. Available at: [Link]
-
Evaluation of Electrochemical Performance of Antimony Modified Screen-Printed Carbon Electrodes. ResearchGate. Available at: [Link]
-
Structural and Redox Interconversions of Sulfur Ligands of Transition Metal Complexes. University of California, Berkeley. Available at: [Link]
-
THE NITROGEN FAMILY - GROUP 15 ELEMENTS. UrbanPro. Available at: [Link]
-
Experimental Validation of a Computational Screening Approach to Predict Redox Potentials for a Diverse Variety of Redox-Active Organic Molecules. ResearchGate. Available at: [Link]
-
Metal-doped nickel-based chalcogenides and phosphochalcogenides for electrochemical water splitting. ResearchGate. Available at: [Link]
-
Group 15 Elements: Properties & Compounds. Scribd. Available at: [Link]
-
Group 15 Elements: General Introduction. Scribd. Available at: [Link]
-
Computational Approach for Probing Redox Potential for Iron-Sulfur Clusters in Photosystem I. PMC. Available at: [Link]
-
Electrochemistry of Metal Chalcogenides. ResearchGate. Available at: [Link]
-
Recent advances in the electrochemistry of layered post-transition metal chalcogenide nanomaterials for hydrogen evolution reaction. ResearchGate. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. The Elements of Group 15 (The Pnicogens) [saylordotorg.github.io]
- 6. Electroanalytical methods - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CAS 3958-19-8: Triphenylstibine sulfide | CymitQuimica [cymitquimica.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Triphenylstibine and its Sulfide
In the realm of organometallic chemistry and drug development, the precise characterization of compounds is paramount. Triphenylstibine (TPS), a widely utilized reagent and ligand, and its derivative, triphenylstibine sulfide (TPSS), represent a classic case where unambiguous identification is crucial for reaction monitoring, quality control, and mechanistic studies. This guide provides an in-depth comparison of the spectroscopic techniques that enable clear differentiation between these two compounds, grounded in experimental data and first principles.
Introduction: The Significance of a Single Sulfur Atom
Triphenylstibine, with the formula Sb(C₆H₅)₃, is an organoantimony(III) compound featuring a trigonal pyramidal geometry.[1] The addition of a single sulfur atom to form triphenylstibine sulfide, (C₆H₅)₃Sb=S, results in a change in the oxidation state of antimony to (V) and a significant alteration of the molecule's electronic and vibrational properties.[2] This seemingly minor structural modification gives rise to distinct spectroscopic signatures that can be readily identified using a suite of standard analytical techniques.
This guide will explore the differentiation of TPS and TPSS through Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy (Infrared and Raman), and Mass Spectrometry. We will delve into the theoretical underpinnings of the expected spectral changes and provide practical, experimentally-derived data to support the analysis.
Synthesis of Triphenylstibine Sulfide: An Experimental Prerequisite
To conduct a comparative spectroscopic analysis, a pure sample of triphenylstibine sulfide is required. A reliable method for the synthesis of TPSS involves the direct reaction of triphenylstibine with elemental sulfur. This reaction is analogous to the well-established synthesis of triphenylphosphine sulfide.[3]
Experimental Protocol: Synthesis of Triphenylstibine Sulfide
Objective: To synthesize triphenylstibine sulfide from triphenylstibine and elemental sulfur.
Materials:
-
Triphenylstibine (TPS)
-
Elemental sulfur (S₈)
-
Toluene (or other suitable solvent like CH₂Cl₂ or CHCl₃)
-
Methanol (for washing)
Procedure:
-
In a round-bottom flask, dissolve a known quantity of triphenylstibine in a minimal amount of toluene.
-
Add an equimolar amount of elemental sulfur to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid and may be accompanied by a slight exotherm.
-
Continue stirring for approximately 1 hour to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the product, triphenylstibine sulfide, may precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold methanol to remove any unreacted starting materials.
-
Dry the purified triphenylstibine sulfide under vacuum.
Expected Outcome: A white crystalline solid of triphenylstibine sulfide.
Caption: Workflow for the synthesis of Triphenylstibine Sulfide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is a powerful tool for elucidating the structural and electronic differences between TPS and TPSS. The addition of the electron-withdrawing sulfur atom in TPSS significantly impacts the chemical shifts of the protons and carbons in the phenyl rings.
¹H NMR Spectroscopy
In ¹H NMR, the aromatic protons of both compounds appear as multiplets. However, the electron-withdrawing nature of the Sb=S bond in TPSS causes a downfield shift (to a higher ppm value) of the phenyl proton signals compared to TPS. This is due to the deshielding effect of the sulfur atom, which reduces the electron density around the protons.
¹³C NMR Spectroscopy
A similar and often more pronounced effect is observed in the ¹³C NMR spectra. The carbon atoms of the phenyl rings, particularly the ipso-carbon directly attached to the antimony atom, experience a significant downfield shift in TPSS relative to TPS. This is a direct consequence of the change in the electronic environment around the antimony center.
Table 1: Comparative NMR Data (CDCl₃)
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) - ipso-Carbon |
| Triphenylstibine (TPS) | ~7.3-7.5 | ~138 |
| Triphenylstibine Sulfide (TPSS) | ~7.5-8.1 | ~145 |
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument.
The deshielding effect observed in the NMR spectra is a direct consequence of the change in the oxidation state of antimony from +3 in TPS to +5 in TPSS. The more electronegative Sb(V) center in TPSS withdraws electron density from the phenyl rings more effectively.
Caption: Influence of Antimony's oxidation state on NMR chemical shifts.
Vibrational Spectroscopy: The Telltale Sb=S Stretch
Infrared (IR) and Raman spectroscopy are indispensable for identifying functional groups and changes in molecular vibrations. The most definitive spectroscopic feature that distinguishes TPSS from TPS is the appearance of a new vibrational mode corresponding to the antimony-sulfur double bond (Sb=S) stretch.
Infrared (IR) and Raman Spectroscopy
The IR and Raman spectra of triphenylstibine are dominated by the vibrational modes of the phenyl rings. The conversion to the sulfide introduces a new, characteristic absorption band. The Sb=S stretching vibration is expected to appear in a region where other absorptions are typically absent, making it a highly diagnostic peak. Based on analogies with other heavy atom-sulfur bonds, this vibration is expected in the 400-500 cm⁻¹ region.
Key Differentiating Features:
-
Triphenylstibine (TPS): The spectrum is characterized by the typical absorptions of a monosubstituted benzene ring.
-
Triphenylstibine Sulfide (TPSS): The spectrum exhibits all the bands of the triphenylstibine framework, with the addition of a new, strong absorption band corresponding to the ν(Sb=S) stretch.
Table 2: Key Vibrational Frequencies (cm⁻¹)
| Compound | ν(Sb=S) IR Absorption | ν(Sb=S) Raman Scattering |
| Triphenylstibine (TPS) | Absent | Absent |
| Triphenylstibine Sulfide (TPSS) | ~452 | ~448 |
The Sb=S bond, being a relatively polarizable bond, often gives a strong signal in the Raman spectrum, complementing the IR data.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides definitive information about the molecular weight of a compound and can offer structural insights through the analysis of its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
Under EI-MS conditions, both TPS and TPSS will exhibit a molecular ion peak ([M]⁺˙). The most straightforward differentiation is the mass-to-charge ratio (m/z) of this peak.
-
Triphenylstibine (TPS): The molecular ion peak will correspond to the molecular weight of C₁₈H₁₅Sb (approximately 352 g/mol , considering the most abundant isotopes).
-
Triphenylstibine Sulfide (TPSS): The molecular ion peak will be observed at a higher m/z value, corresponding to the molecular weight of C₁₈H₁₅SSb (approximately 384 g/mol ).[2]
Fragmentation Patterns:
Both compounds will likely show fragmentation patterns corresponding to the loss of phenyl groups. A key difference in the fragmentation of TPSS may be the observation of a fragment corresponding to the loss of a sulfur atom, leading to the [M-S]⁺˙ ion, which would have the same m/z as the molecular ion of TPS.
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]⁺˙ (m/z) | Key Fragments (m/z) |
| Triphenylstibine (TPS) | C₁₈H₁₅Sb | 353.07 | 352, 354 | 277 ([M-Ph]⁺) |
| Triphenylstibine Sulfide (TPSS) | C₁₈H₁₅SSb | 385.14 | 384, 386 | 352 ([M-S]⁺˙), 309 ([M-Ph]⁺) |
Note: The m/z values shown are for the most abundant isotopes and may appear as a characteristic isotopic pattern due to the presence of antimony.
Conclusion: A Multi-faceted Approach to Unambiguous Differentiation
The differentiation of triphenylstibine and its sulfide is readily achievable through a combination of standard spectroscopic techniques. NMR spectroscopy reveals the electronic impact of the sulfur atom through downfield shifts in both ¹H and ¹³C spectra. Vibrational spectroscopy provides a definitive "fingerprint" with the appearance of the characteristic Sb=S stretching frequency in the IR and Raman spectra of triphenylstibine sulfide. Finally, mass spectrometry offers unambiguous confirmation of the molecular weight difference between the two compounds. By employing these techniques in a complementary fashion, researchers can confidently identify and characterize these important organoantimony compounds.
References
-
PubChem. (n.d.). Triphenylstibine sulfide. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Triphenylstibine. Retrieved from [Link]
-
Nguyen, T. L. H., Le, T. N., & Phan, T. P. T. (2022). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Chemistry, 4(2), 233-238. [Link]
Sources
A Senior Application Scientist's Guide to the Comparative Toxicity of Organoantimony Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the toxicity of organoantimony compounds, moving beyond a simple listing of data to explain the causality behind experimental choices and the interpretation of results. As drug development professionals and researchers, understanding the nuanced differences in the toxicological profiles of these compounds is critical for both therapeutic applications and risk assessment. This document is structured to provide a logical flow from the fundamental classification of organoantimony compounds to detailed experimental protocols and a comparative analysis of their toxicological effects.
Introduction to Organoantimony Compounds: A Double-Edged Sword
Organoantimony compounds, characterized by a carbon-antimony (Sb) bond, exist primarily in two oxidation states: trivalent (Sb(III)) and pentavalent (Sb(V)).[1] Their applications are diverse, ranging from therapeutic agents against leishmaniasis, such as meglumine antimoniate (a Sb(V) compound), to industrial uses as catalysts and flame retardants, where compounds like triphenylantimony (an Sb(III) compound) are common.[2][3]
However, the utility of these compounds is shadowed by their inherent toxicity. A general principle in antimony toxicology is that trivalent compounds are significantly more toxic than their pentavalent counterparts.[3][4] This guide will dissect the methodologies used to quantify this toxicity, compare specific compounds, and explore the underlying molecular mechanisms.
Foundational Principles of Toxicity Assessment
To objectively compare organoantimony compounds, a multi-tiered approach to toxicity testing is employed, encompassing cytotoxicity, genotoxicity, and in vivo acute toxicity. The selection of these assays is based on their ability to provide a comprehensive picture of a compound's potential to cause harm at the cellular, genetic, and organismal levels.
Experimental Workflow for Comparative Toxicity Assessment
Caption: A logical workflow for the comprehensive toxicity assessment of chemical compounds.
Comparative Cytotoxicity: In Vitro Analysis
Cytotoxicity assays are the frontline in toxicological screening, providing rapid and cost-effective data on a compound's ability to damage cells. Here, we compare organoantimony compounds using two standard assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Data Presentation: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric for comparing cytotoxicity. The table below summarizes available data for representative organoantimony compounds. It is important to note that direct comparative studies across multiple organoantimony compounds in the same cell line are limited in the published literature. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
| Compound | Class | Cell Line | Assay | IC50 | Citation |
| Triphenylantimony | Sb(III) | HepG2 (Human Liver Carcinoma) | MTT | Data not available in a directly comparable format | |
| Meglumine Antimoniate | Sb(V) | Leishmania infantum (promastigotes) | - | 112 ± 12.74 µg SbV/ml | [5] |
| Meglumine Antimoniate | Sb(V) | Leishmania infantum (amastigotes) | - | 127.6 µg/ml | [6] |
| Goniothalamin (Control) | - | HepG2 (Human Liver Carcinoma) | MTT | 4.6 (±0.23) µM | [7] |
| Goniothalamin (Control) | - | HepG2 (Human Liver Carcinoma) | LDH | 5.20 (±0.01) µM | [7] |
Note: The lack of directly comparable IC50 data for triphenylantimony and meglumine antimoniate in a standardized cancer cell line like HepG2 highlights a significant gap in the current toxicological literature.
Experimental Protocols
Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the organoantimony compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against compound concentration to determine the IC50 value.
Principle: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis (loss of membrane integrity). The amount of LDH in the supernatant is proportional to the number of dead cells.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Enzymatic Reaction: Transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.[8]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer) and determine the IC50 value.
Comparative Genotoxicity: The Comet Assay
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. It is particularly useful for assessing the genotoxic potential of organoantimony compounds.
Experimental Protocol: Alkaline Comet Assay
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the extent of DNA damage.
Step-by-Step Methodology:
-
Cell Preparation: Treat cells with organoantimony compounds for a specified duration. Harvest the cells and resuspend in ice-cold PBS.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nuclear DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with an alkaline buffer (pH > 13) for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Apply an electric field (typically 25 V, 300 mA) for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., tail length, percentage of DNA in the tail).
In Vivo Acute Oral Toxicity
In vivo studies are essential for understanding the systemic toxicity of a compound. The acute oral lethal dose 50 (LD50) is a standardized measure of the acute toxicity of a substance.
Data Presentation: Comparative LD50 Values
| Compound | Class | Animal Model | LD50 (Oral) | Citation |
| Triphenylantimony | Sb(III) | Rat | 183 mg/kg | [1][9] |
| Tributylantimony | Sb(III) | Rat | Data not available | |
| Meglumine | - | Rat | 5000 mg/kg | [10] |
Note: The LD50 value for meglumine is provided as a reference for the organic component of meglumine antimoniate. A direct oral LD50 for meglumine antimoniate in rats was not found in the reviewed literature. Developmental toxicity studies in rats have shown embryolethality at repeated subcutaneous doses of 300 mg SbV/kg/day.[4][11]
Mechanisms of Organoantimony Toxicity
The toxicity of organoantimony compounds is multifaceted, involving the induction of oxidative stress, disruption of glutathione homeostasis, and activation of apoptotic signaling pathways.
Glutathione Reductase Inhibition
A key mechanism of antimony toxicity is the inhibition of glutathione reductase, an essential enzyme for maintaining the cellular redox balance by regenerating reduced glutathione (GSH) from its oxidized form (GSSG). Inhibition of this enzyme leads to an accumulation of reactive oxygen species (ROS) and oxidative stress.
Principle: The activity of glutathione reductase is measured by monitoring the decrease in absorbance at 340 nm as NADPH is consumed during the reduction of GSSG to GSH.
Step-by-Step Methodology:
-
Sample Preparation: Prepare cell lysates or tissue homogenates from organoantimony-treated and control samples.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, EDTA, GSSG, and NADPH.
-
Initiate Reaction: Add the sample (cell lysate or purified enzyme) to the reaction mixture.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Calculate the rate of NADPH oxidation, which is proportional to the glutathione reductase activity. Compare the activity in treated samples to controls to determine the extent of inhibition.
Induction of Apoptosis via JNK Signaling Pathway
Organoantimony compounds, particularly trivalent species, have been shown to induce apoptosis (programmed cell death) through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is a critical mediator of cellular stress responses.
Caption: Simplified signaling pathway of organoantimony-induced apoptosis via the JNK cascade.
This pathway illustrates that organoantimony compounds can lead to an increase in reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[9][12] These cellular stresses activate the upstream kinase SEK1 (also known as MKK4), which in turn phosphorylates and activates JNK.[9] Activated JNK then phosphorylates the transcription factor c-Jun, a component of the AP-1 complex, leading to the transcription of pro-apoptotic genes and ultimately, cell death.
Conclusion and Future Directions
This guide provides a framework for the comparative toxicity assessment of organoantimony compounds, emphasizing the importance of a multi-assay approach and an understanding of the underlying molecular mechanisms. The available data consistently indicate that trivalent organoantimony compounds are more toxic than their pentavalent counterparts, both in vitro and in vivo. The primary mechanisms of toxicity involve the induction of oxidative stress, inhibition of key antioxidant enzymes like glutathione reductase, and the activation of apoptotic signaling pathways such as the JNK cascade.
A significant finding from this comprehensive review is the lack of directly comparable toxicological data for different classes of organoantimony compounds under standardized conditions. Future research should focus on conducting head-to-head comparative studies to generate robust IC50 and LD50 values. Furthermore, advanced techniques such as comparative toxicogenomics could provide a more global view of the differential gene expression profiles induced by various organoantimony compounds, offering deeper insights into their distinct mechanisms of toxicity.[13] Such data will be invaluable for the rational design of safer organoantimony-based therapeutics and for establishing more accurate risk assessments for environmental and occupational exposures.
References
-
Gelest, Inc. (2015). TRIPHENYLANTIMONY Safety Data Sheet. [Link]
-
Shapiro, I. M., & Ransome, J. R. (2006). Antimony trioxide-induced apoptosis is dependent on SEK1/JNK signaling. Toxicology letters, 160(2), 158–170. [Link]
-
Manley, S., et al. (2020). Preclinical study of the long-range safety and anti-inflammatory effects of high-dose oral meglumine. Pharmacology Research & Perspectives, 8(6), e00671. [Link]
-
Liao, C., et al. (2015). Validation of an LDH Assay for Assessing Nanoparticle Toxicity. Bio-protocol, 5(19), e1608. [Link]
-
Chen, Y. W., et al. (2021). Antimony induces mitochondria-dependent and ER stress-triggered apoptosis via the oxidative stress-activated JNK signaling pathway in pancreatic islet β-cells. Toxicology, 460, 152889. [Link]
-
Science.gov. (n.d.). cell lines ic50. [Link]
-
Mondal, S., et al. (2018). Novel Triphenylantimony(V) and Triphenylbismuth(V) Complexes with Benzoic Acid Derivatives: Structural Characterization, in Vitro Antileishmanial and Antibacterial Activities and Cytotoxicity against Macrophages. Molecules, 23(10), 2596. [Link]
-
Aebi, H. (2001). Measurement of glutathione reductase activity. Current protocols in toxicology, Chapter 7, Unit 7.2. [Link]
-
Lehmuspelto, P. (2018). Glutathione reductase (GR) activity assay for zooplankton samples. protocols.io. [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... [Link]
-
Miranda, E. S., et al. (2006). Developmental toxicity of meglumine antimoniate and transplacental transfer of antimony in the rat. Reproductive toxicology, 21(4), 439–445. [Link]
-
ResearchGate. (n.d.). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
-
Borges, A. L., et al. (2021). Quantifying cell viability via LDH cytotoxicity assay. protocols.io. [Link]
-
Mourão, C. F., et al. (1998). Embryotoxicity of Meglumine Antimoniate in the Rat. Reproductive Toxicology, 12(1), 69-73. [Link]
-
ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. [Link]
-
ResearchGate. (n.d.). (a) Chart comparing the IC50 values of the compounds for different cell.... [Link]
-
ResearchGate. (n.d.). (A): Comparison for mean IC50 value (on all five cell lines) for.... [Link]
-
European Medicines Agency. (n.d.). GLUCANTIME 1.5 g/5 ml, solution for injection. [Link]
-
DTIC. (n.d.). Acute Oral Lethal Dose (LD50) in Male and Female Rats for CHR 8. [Link]
-
ResearchGate. (n.d.). IC 50 of selected compounds 3, 5 against HepG2 cell line. [Link]
-
Lal, S. (2024). Antimony Toxicity. In StatPearls. StatPearls Publishing. [Link]
-
ResearchGate. (n.d.). IC 50 values of tested samples against HepG2 cell line. [Link]
-
Miranda, E. S., et al. (2006). Developmental toxicity of meglumine antimoniate and transplacental transfer of antimony in the rat. Reproductive toxicology, 21(4), 439–445. [Link]
-
ResearchGate. (n.d.). Determination of IC50 in L929 and HepG2 cell lines after 24 and 48 h.... [Link]
-
Davis, A. P., et al. (2023). Comparative Toxicogenomics Database (CTD): update 2023. Nucleic acids research, 51(D1), D1257–D1262. [Link]
-
Sánchez-Gordo, F., et al. (2009). In Vitro Evaluation of the Effectiveness and Cytotoxicity of Meglumine Antimoniate Microspheres Produced by Spray Drying Against Leishmania Infantum. Journal of Parasitology, 95(3), 743-746. [Link]
-
DC Fine Chemicals. (2024). Safety Data Sheet - Meglumine. [Link]
-
Mattingly, C. J., et al. (2009). The Comparative Toxicogenomics Database (CTD). Environmental Health Perspectives, 117(4), A148. [Link]
-
PubChem. (n.d.). Triphenylantimony. [Link]
-
PubChem. (n.d.). Meglumine Antimoniate. [Link]
-
Davis, A. P., et al. (2021). Comparative Toxicogenomics Database (CTD): update 2021. Nucleic acids research, 49(D1), D1138–D1143. [Link]
-
Davis, A. P., et al. (2008). The Comparative Toxicogenomics Database facilitates identification and understanding of chemical-gene-disease associations: arsenic as a case study. BMC medical genomics, 1, 48. [Link]
-
Al-Salahi, R., et al. (2013). Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells. Molecules, 18(5), 5860-5878. [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Triphenylantimony. [Link]
-
Karmaus, A. L., et al. (2018). Rat Oral Acute Toxicity Database and Evaluation of Variability. Predictive Models for Acute Oral Systemic Toxicity Workshop. [Link]
-
ResearchGate. (n.d.). Predicted rat oral toxicity levels (LD50, mol/kg) of the tested.... [Link]
-
de Morais, W. C. S., et al. (2017). Meglumine Antimoniate (Glucantime) Causes Oxidative Stress-Derived DNA Damage in BALB/c Mice Infected by Leishmania (Leishmania) infantum. Antimicrobial agents and chemotherapy, 61(7), e02582-16. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Meglumine Antimoniate?. [Link]
-
National Toxicology Program. (2018). Variability of LD50 Values from Rat Oral Acute Toxicity Studies. [Link]
-
ResearchGate. (n.d.). IC 50 (µM) of the test compounds against human hepato cellular.... [Link]
-
CHEMISTRY. (n.d.). Exercise 3 - CHEMICAL TOXICITY. [Link]
-
Al-Salahi, R., et al. (2013). Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells. Molecules, 18(5), 5860-5878. [Link]
-
de Morais-Teixeira, E., et al. (2008). In vitro and in vivo activity of meglumine antimoniate produced at Farmanguinhos-Fiocruz, Brazil, against Leishmania (Leishmania) amazonensis, L (L.) chagasi and L (Viannia) braziliensis. Memórias do Instituto Oswaldo Cruz, 103(4), 358–362. [Link]
-
El-Sayed, I. E. T., et al. (2022). Implication of extrinsic and intrinsic apoptotic pathways in the targeted therapy of hepatocellular carcinoma using aptamer-labeled viramidine nanoparticles. Scientific reports, 12(1), 18182. [Link]
-
Wickramasinghe, M., et al. (2022). Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka. Evidence-based complementary and alternative medicine : eCAM, 2022, 1940194. [Link]
Sources
- 1. Meglumine Antimoniate | C7H18NO8Sb | CID 64953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Differential inhibition of cellular glutathione reductase activity by isocyanates generated from the antitumor prodrugs Cloretazine and BCNU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Delivery of Meglumine Antimoniate-β-Cyclodextrin Complex for Treatment of Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developmental toxicity of meglumine antimoniate and transplacental transfer of antimony in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sensusimpact.com [sensusimpact.com]
- 6. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic effects of 110 reference compounds on HepG2 cells and for 60 compounds on HeLa, ECC-1 and CHO cells. II mechanistic assays on NAD(P)H, ATP and DNA contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimony trioxide-induced apoptosis is dependent on SEK1/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacometabolomics of Meglumine Antimoniate in Patients With Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Embryotoxicity of meglumine antimoniate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimony induces mitochondria-dependent and ER stress-triggered apoptosis via the oxidative stress-activated JNK signaling pathway in pancreatic islet β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. service.tib.eu [service.tib.eu]
- 13. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Triphenylstibine Sulfide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. Triphenylstibine sulfide, an organoantimony compound, requires careful handling throughout its lifecycle, including its final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of triphenylstibine sulfide, grounded in established safety practices and regulatory compliance. Our aim is to empower laboratory personnel with the knowledge to manage this hazardous waste with confidence and precision.
Understanding the Hazard Profile of Triphenylstibine Sulfide
Before initiating any disposal procedures, it is crucial to understand the inherent risks associated with triphenylstibine sulfide. This organoantimony compound is classified as hazardous, and its improper handling can lead to significant health and environmental consequences.
Key Hazards:
-
Toxicity: Triphenylstibine sulfide is harmful if swallowed or inhaled.[1] Organoantimony compounds, in general, can pose health risks, and proper safety protocols should always be followed to mitigate these dangers.[2]
-
Environmental Hazard: This compound is toxic to aquatic life with long-lasting effects.[1] Therefore, it must not be released into the environment.[3]
Safety Data Sheet (SDS) Review:
A thorough review of the manufacturer's Safety Data Sheet (SDS) is the foundational step before handling or disposing of triphenylstibine sulfide. The SDS provides comprehensive information on hazards, safe handling, personal protective equipment (PPE), and emergency procedures.
Immediate Safety and Personal Protective Equipment (PPE)
When handling triphenylstibine sulfide for disposal, adherence to strict safety protocols is mandatory. The following PPE should be worn at all times:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes or generation of dust. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact with the compound. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of inhaling dust or aerosols.[4] | Triphenylstibine sulfide is harmful if inhaled, and respiratory protection minimizes this risk, especially when handling powders.[1] |
Work Area:
All handling of triphenylstibine sulfide waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]
Step-by-Step Disposal Procedure
The guiding principle for the disposal of triphenylstibine sulfide is that it must be managed as hazardous waste from the point of generation to its final disposal by a licensed facility.[2][6] In-laboratory chemical neutralization of organoantimony compounds is not a standard or recommended practice due to the potential for hazardous reactions and the production of equally or more hazardous byproducts.
The following workflow outlines the procedural steps for the safe segregation, packaging, and labeling of triphenylstibine sulfide waste for professional disposal.
Figure 1: A workflow for the proper disposal of triphenylstibine sulfide waste.
Experimental Protocol: Waste Packaging and Labeling
-
Waste Identification: Once a decision is made to discard triphenylstibine sulfide, it is officially considered a hazardous waste.[2]
-
Segregation: This waste must be segregated as a solid organometallic hazardous waste. Do not mix it with other waste streams, such as halogenated or non-halogenated solvents, acids, or bases.[4] Incompatible wastes must be kept separate.[2]
-
Container Selection:
-
Secure Closure: Always keep the waste container securely closed, except when adding waste.[2][4]
-
Labeling:
-
Affix a completed hazardous waste label to the container.[2]
-
The label must include:
-
The full chemical name: "Triphenylstibine Sulfide". Do not use abbreviations or chemical formulas.[2]
-
The primary hazard characteristics: "Toxic" and "Environmental Hazard".
-
The date when waste was first added to the container (accumulation start date).
-
The name and contact information of the waste generator (the researcher or lab).
-
-
Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[9]
-
Utilize secondary containment, such as a chemically resistant tray, to contain any potential leaks or spills.[2][10]
-
-
Disposal Request:
-
Once the container is full or you are ready to have it removed, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2]
-
Emergency Procedures: Spill Management
In the event of a spill of triphenylstibine sulfide, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
For a Minor Spill (a small amount of solid that can be safely cleaned up by laboratory personnel):
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[11]
-
Evacuate: If necessary, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.
-
Containment: Prevent the spread of the solid material.
-
Cleanup:
-
Carefully sweep up the solid material using a brush and dustpan, avoiding the generation of dust.[4]
-
Place the collected material into a designated hazardous waste container.[4]
-
Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
All cleanup materials (gloves, wipes, etc.) must be disposed of as hazardous waste.[12]
-
-
Report: Report the incident to your laboratory supervisor and EHS department.
For a Major Spill (a large quantity of material or a spill that you are not equipped or trained to handle):
-
Evacuate: Immediately evacuate the area and alert others to do the same.[11]
-
Isolate: Close the doors to the affected area to contain any potential airborne dust.
-
Call for Help: Contact your institution's emergency response team or EHS department immediately.[11] Provide them with the name of the chemical, the approximate amount spilled, and the location.
-
Do Not Attempt to Clean Up: Await the arrival of trained emergency responders.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of triphenylstibine sulfide is a critical component of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain compliance with regulatory standards. The core tenets of this process are a thorough understanding of the hazards, the consistent use of appropriate PPE, and the strict adherence to a "cradle-to-grave" hazardous waste management protocol that culminates in disposal by a licensed professional service.
References
-
Campus Safety Division, Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]
-
Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
(n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]
-
University of Toronto Environmental Health & Safety. (n.d.). Laboratory Hazardous Waste Management and Disposal Manual. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Environment, Health and Safety. (2015, October 12). EHS Guide: Laboratory Trash Removal. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77566, Triphenylstibine sulfide. Retrieved from [Link]
-
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
Environment, Health, and Safety, Lawrence Berkeley National Laboratory. (2024, January 8). Chapter 20 – Waste Management. Retrieved from [Link]
-
Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
Qatar University Digital Hub. (2025, March 25). Hazardous Waste Handling 101: Proper Segregation, Storage, and Disposal Best Practices. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 29). Safety. Retrieved from [Link]
-
Environmental Protection Department, The Government of the Hong Kong Special Administrative Region. (n.d.). Guide on the Segregation, Packaging, Labelling and Storage of Chemical Wastes for Schools. Retrieved from [Link]
-
UGA Environmental Safety Division. (n.d.). Hazardous Waste Manual. Retrieved from [Link]
-
University of Wollongong. (n.d.). Chemical Spill procedure. Retrieved from [Link]
-
National Research Council. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Washington State Department of Ecology. (n.d.). Laboratory Guide for Managing Dangerous Waste. Retrieved from [Link]
-
University of Toronto, Department of Chemistry. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Retrieved from [Link]
Sources
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. research.columbia.edu [research.columbia.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. odu.edu [odu.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 9. esd.uga.edu [esd.uga.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. acs.org [acs.org]
A Comprehensive Guide to Personal Protective Equipment and Safe Handling of Triphenylstibine Sulfide
For the diligent researcher, scientist, and drug development professional, the mastery of handling potent chemical compounds is paramount. Triphenylstibine sulfide, an organoantimony compound, is one such chemical that demands a meticulous approach to safety. This guide moves beyond a simple checklist, offering a deep, scientifically-grounded understanding of the necessary personal protective equipment (PPE) and operational protocols. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research and the safety of your laboratory environment.
Understanding the Hazard: The "Why" Behind the Precautions
Triphenylstibine sulfide ((C₆H₅)₃SbS) is classified as hazardous, primarily due to the toxicity of antimony and its organometallic nature.[1][2] The primary routes of exposure are inhalation of dust particles and ingestion.[3][4][5] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed and harmful if inhaled.[1] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects, underscoring the need for stringent disposal protocols.[1][6]
The systemic effects of antimony exposure can be significant, potentially impacting the respiratory system, liver, kidneys, and heart.[7][8] Chronic exposure to antimony compounds has been linked to pneumoconiosis, a lung disease caused by the inhalation of dust.[9] Therefore, the core principle of our safety protocol is the prevention of any direct contact and the minimization of aerosol or dust generation.
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of preference but a critical, risk-assessed decision. The following table summarizes the essential PPE for handling Triphenylstibine sulfide.
| Protection Type | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95, R95, or P95 filtering facepiece respirator (for low-level exposure to dust). A full-facepiece respirator with N100, R100, or P100 filters for higher potential exposure.[10] | Prevents the inhalation of fine dust particles, which is a primary exposure route.[11] The choice of filter depends on the scale of work and the potential for aerosolization. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene).[12] | Prevents dermal absorption and skin irritation.[8] Given that Triphenylstibine sulfide is harmful if absorbed through the skin, robust hand protection is non-negotiable.[4] |
| Eye Protection | Chemical safety goggles. A face shield should be worn in situations with a higher risk of splashing.[6][13][14] | Protects the eyes from dust particles and potential splashes of solutions containing the compound.[13] |
| Body Protection | A long-sleeved laboratory coat.[12] For larger quantities or in the event of a spill, chemically resistant coveralls may be necessary. | Minimizes the risk of skin contact with the compound.[14] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure risks. The following protocol outlines the key steps for handling solid Triphenylstibine sulfide in a laboratory setting.
Preparation and Weighing
-
Designated Area: All handling of Triphenylstibine sulfide powder must be conducted within a certified chemical fume hood to control dust and vapors.[15]
-
Weighing Procedure: When weighing the solid compound, do so carefully to avoid generating dust.[15] Using a weighing paper or a tared container inside the fume hood is recommended.
-
Spill Preparedness: Ensure that a spill kit appropriate for solid chemical spills is readily accessible before you begin.
Dissolution and Transfer
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Transfer: If transferring a solution, use appropriate tools such as a syringe or a cannula to minimize the risk of spills and exposure.[15]
The following diagram illustrates the standard workflow for safely handling Triphenylstibine sulfide.
Caption: Workflow for Safe Handling of Triphenylstibine Sulfide.
Respiratory Protection Decision Matrix
The selection of the appropriate level of respiratory protection is contingent on the specific task being performed. The following decision tree provides guidance on this critical choice.
Caption: Decision Tree for Respiratory Protection Selection.
Disposal Plan: Environmental Responsibility
Proper disposal of Triphenylstibine sulfide and all contaminated materials is a critical aspect of laboratory safety and environmental stewardship.[5]
-
Waste Segregation: All waste contaminated with Triphenylstibine sulfide, including gloves, weighing papers, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.[15]
-
Glassware Decontamination: Glassware that has come into contact with organoantimony compounds should be decontaminated before being washed. Soaking the glassware in a bleach solution overnight can help oxidize the residual organometallic compounds, rendering them less hazardous.[16] A separate waste stream should be used for this bleach solution.[16]
-
Waste Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[17] Do not dispose of Triphenylstibine sulfide down the drain.[6]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[15] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
-
Spill: Evacuate the area and restrict access.[15] Wearing full PPE, including respiratory protection, carefully sweep up the solid material, avoiding dust generation.[15] Place the spilled material and all contaminated cleaning materials into a sealed, labeled hazardous waste container.
By adhering to these comprehensive guidelines, you can confidently and safely work with Triphenylstibine sulfide, ensuring your personal well-being and the integrity of your scientific endeavors.
References
-
International Antimony Association. Workplace Restrictions. [Link]
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Antimony. [Link]
-
New Jersey Department of Health. Hazard Summary: Antimony Trioxide. [Link]
-
National Institutes of Health, PubChem. Triphenylstibine sulfide. [Link]
-
Occupational Safety and Health Administration. Antimony & Compounds (as Sb). [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Antimony. [Link]
-
National Institutes of Health, PubChem. Triphenylantimony. [Link]
-
Physical & Theoretical Chemistry Laboratory, University of Oxford. Safety (MSDS) data for triphenylantimony. [Link]
-
Gelest, Inc. Safety Data Sheet: Triphenylantimony. [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for TDI Users. [Link]
-
ReAgent. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
-
Reddit. How should I manage glassware that came in contact with organotin compounds?[Link]
-
MicroCare. Is Personal Protective Equipment Required When Working with Solvents?[Link]
-
Solubility of Things. Safety and Handling of Organometallic Compounds. [Link]
-
Wikipedia. Organoantimony chemistry. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
Sources
- 1. Triphenylstibine sulfide | C18H15SSb | CID 77566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Triphenylantimony | C18H15Sb | CID 11777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cie.unam.mx [cie.unam.mx]
- 5. gelest.com [gelest.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. nj.gov [nj.gov]
- 8. nj.gov [nj.gov]
- 9. antimony.com [antimony.com]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Antimony [cdc.gov]
- 11. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. americanchemistry.com [americanchemistry.com]
- 14. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
